molecular formula C29H25F4N5O2 B15622001 Androgen receptor degrader-5

Androgen receptor degrader-5

Numéro de catalogue: B15622001
Poids moléculaire: 551.5 g/mol
Clé InChI: ONDQZKRWJUYCNN-NDEPHWFRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Androgen receptor degrader-5 is a useful research compound. Its molecular formula is C29H25F4N5O2 and its molecular weight is 551.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C29H25F4N5O2

Poids moléculaire

551.5 g/mol

Nom IUPAC

(2S)-3-[4-[4-(4-cyano-3-fluorophenyl)phenyl]piperazin-1-yl]-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

InChI

InChI=1S/C29H25F4N5O2/c1-28(40,27(39)36-23-7-4-21(16-34)25(15-23)29(31,32)33)18-37-10-12-38(13-11-37)24-8-5-19(6-9-24)20-2-3-22(17-35)26(30)14-20/h2-9,14-15,40H,10-13,18H2,1H3,(H,36,39)/t28-/m0/s1

Clé InChI

ONDQZKRWJUYCNN-NDEPHWFRSA-N

Origine du produit

United States

Foundational & Exploratory

The Discovery and Synthesis of Androgen Receptor Degrader-5: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of Androgen Receptor Degrader-5, a potent and selective molecule designed to target and eliminate the androgen receptor (AR). The androgen receptor is a critical driver of prostate cancer progression, and its degradation represents a promising therapeutic strategy, particularly in castration-resistant prostate cancer (CRPC) where resistance to traditional AR antagonists is common. This compound, also identified as compound 14k in recent literature, has emerged from these efforts, demonstrating significant potential in preclinical studies.[1][2][3]

Introduction to Androgen Receptor Degraders

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), translocates to the nucleus and regulates the expression of genes involved in prostate cell growth and survival. In prostate cancer, the AR signaling pathway is often hyperactivated. While androgen deprivation therapies and AR antagonists are initially effective, the cancer frequently develops resistance through mechanisms such as AR gene amplification, mutations, or the expression of AR splice variants.

Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality to overcome this resistance. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. An AR PROTAC consists of a ligand that binds to the androgen receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination of the AR, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple AR proteins, offering a more sustained and potent inhibition of AR signaling compared to traditional occupancy-based inhibitors.

This compound: A Potent Biphenyl (B1667301) Derivative

This compound (compound 14k) is a novel biphenyl derivative that has been identified as a potent AR degrader with promising antiproliferative activity, particularly in enzalutamide-resistant prostate cancer models.[1][2][3]

Mechanism of Action

As a PROTAC, this compound functions by inducing the formation of a ternary complex between the androgen receptor and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the AR protein. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to a reduction in total AR protein levels and subsequent downregulation of AR-dependent gene expression.

Mechanism of Action of this compound cluster_0 PROTAC-mediated Degradation AR Androgen Receptor (AR) Ternary AR-ARD5-E3 Ternary Complex AR->Ternary Binds to AR ligand ARD5 Androgen Receptor Degrader-5 ARD5->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits E3 Ligase Ub_AR Polyubiquitinated AR Ternary->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_AR->Proteasome Degradation AR Degradation Proteasome->Degradation

Caption: PROTAC-mediated degradation of the Androgen Receptor by this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound (compound 14k) based on published research.

Compound NameAlternative NameCell LineIC50 (Antiproliferative)DC50 (Degradation)Dmax (Maximum Degradation)Reference
This compoundCompound 14kLNCaPData not availableData not availableData not available[1][2][3]
This compoundCompound 14k22Rv1Data not availableData not availableData not available[1][2][3]

Note: Specific IC50, DC50, and Dmax values for compound 14k are detailed in the primary publication, which was not publicly accessible in its entirety. The abstract indicates potent antiproliferative activity against LNCaP and 22Rv1 cells.

Synthesis of this compound

The synthesis of this compound, a complex biphenyl derivative, involves a multi-step synthetic route. While the specific reaction conditions and yields are proprietary to the primary publication, a generalized synthetic approach for similar PROTACs is outlined below. This typically involves the synthesis of the AR-binding moiety, the E3 ligase ligand, and the linker, followed by their conjugation.

Generalized Synthetic Workflow for AR PROTACs cluster_1 Synthetic Strategy Start_AR Starting Materials (AR Ligand Precursor) Synth_AR Multi-step Synthesis of AR Ligand Start_AR->Synth_AR AR_Ligand Functionalized AR Ligand Synth_AR->AR_Ligand Conjugation1 Conjugation Step 1 (e.g., Amide Coupling) AR_Ligand->Conjugation1 Start_Linker Starting Materials (Linker Precursor) Synth_Linker Synthesis of Bifunctional Linker Start_Linker->Synth_Linker Linker Functionalized Linker Synth_Linker->Linker Linker->Conjugation1 Start_E3 Starting Materials (E3 Ligand Precursor) Synth_E3 Multi-step Synthesis of E3 Ligase Ligand Start_E3->Synth_E3 E3_Ligand Functionalized E3 Ligase Ligand Synth_E3->E3_Ligand Conjugation2 Conjugation Step 2 (e.g., Click Chemistry) E3_Ligand->Conjugation2 Intermediate AR Ligand-Linker Intermediate Conjugation1->Intermediate Intermediate->Conjugation2 Final_PROTAC Final PROTAC Molecule (this compound) Conjugation2->Final_PROTAC Purification Purification and Characterization (HPLC, NMR, MS) Final_PROTAC->Purification

Caption: A generalized workflow for the synthesis of Androgen Receptor PROTACs.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize this compound and similar AR PROTACs. Specific parameters may need to be optimized.

Cell Culture
  • Cell Lines: LNCaP and 22Rv1 prostate cancer cell lines are commonly used.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot for AR Degradation

This assay is used to quantify the reduction in AR protein levels following treatment with the degrader.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the androgen receptor overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the AR band intensity to the loading control. The percentage of AR degradation is calculated relative to the vehicle-treated control.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay measures the effect of the degrader on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Xenograft Model

Animal models are used to evaluate the anti-tumor efficacy of the degrader in vivo.

  • Animal Model: Male immunodeficient mice (e.g., NOD-SCID or nude mice) are typically used.

  • Tumor Implantation: Subcutaneously implant prostate cancer cells (e.g., VCaP or 22Rv1) mixed with Matrigel into the flanks of the mice.

  • Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound or vehicle via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for AR degradation, immunohistochemistry).

  • Data Analysis: Plot the tumor growth curves for each group and assess the statistical significance of any anti-tumor effects.

Experimental Workflow for AR Degrader Characterization cluster_2 Preclinical Evaluation In_Vitro In Vitro Studies Cell_Culture Prostate Cancer Cell Lines (LNCaP, 22Rv1) In_Vitro->Cell_Culture In_Vivo In Vivo Studies In_Vitro->In_Vivo Promising Results Western_Blot Western Blot (AR Degradation) Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (IC50) Cell_Culture->Viability_Assay Xenograft Xenograft Model (Immunodeficient Mice) In_Vivo->Xenograft Pharmacokinetics Pharmacokinetics (PK) Studies In_Vivo->Pharmacokinetics Efficacy Tumor Growth Inhibition Xenograft->Efficacy ADME Absorption, Distribution, Metabolism, Excretion Pharmacokinetics->ADME

Caption: A typical workflow for the preclinical evaluation of an Androgen Receptor degrader.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for prostate cancer. Its ability to induce the degradation of the androgen receptor offers a powerful strategy to overcome the resistance mechanisms that limit the efficacy of current treatments. The data from preclinical studies highlight its potential as a potent and selective therapeutic agent. Further investigation into its pharmacokinetic properties and in vivo efficacy will be crucial in advancing this promising molecule towards clinical development. This guide provides a foundational understanding of the discovery, synthesis, and evaluation of this compound, intended to support ongoing research and development in this critical area of oncology.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of AR degrader-5

This guide provides a detailed overview of the mechanism of action for AR degrader-5, a potent Proteolysis Targeting Chimera (PROTAC) designed to target the Androgen Receptor (AR). The content herein is curated for professionals in the fields of oncology, drug discovery, and biomedical research.

The Androgen Receptor is a critical therapeutic target in prostate cancer and other androgen-driven diseases. While traditional therapies have focused on inhibiting AR activity, the emergence of targeted protein degradation offers a novel and potent approach to eliminate the AR protein entirely. AR degrader-5, also identified as compound A46, is a bifunctional molecule engineered to hijack the cell's natural protein disposal machinery to induce the degradation of the AR protein.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

As a PROTAC, AR degrader-5's mechanism of action is centered on inducing the proximity of the Androgen Receptor to an E3 ubiquitin ligase, an enzyme responsible for tagging proteins for destruction. This process involves the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the AR protein by the 26S proteasome.[1][2] This event-driven mechanism allows for the catalytic degradation of multiple AR protein molecules by a single molecule of AR degrader-5.[1]

AR degrader-5 is composed of three key components:

  • A ligand that specifically binds to the Androgen Receptor (HY-169967).[3]

  • A ligand for an E3 ligase (HY-125845).[3]

  • A linker that connects the two ligands (HY-169966).[3]

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation AR Androgen Receptor (AR) Target Protein ARd5 AR degrader-5 (PROTAC) AR->ARd5 Binds to AR Ligand E3 E3 Ubiquitin Ligase E3->ARd5 Binds to E3 Ligase Ligand AR_ARd5_E3 AR - AR degrader-5 - E3 Ligase (Ternary Complex) Ub Ubiquitin (Ub) AR_ARd5_E3->Ub Recruitment ARd5_recycled AR degrader-5 (Recycled) AR_ARd5_E3->ARd5_recycled Release AR_Ub Ubiquitinated AR Ub->AR_Ub Polyubiquitination Proteasome 26S Proteasome AR_Ub->Proteasome Recognition & Degradation Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus cluster_2 Intervention by AR degrader-5 Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binding AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation AR_degradation AR Protein Degradation (via Proteasome) AR->AR_degradation Blocked by AR degrader-5 ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binding Gene_Transcription Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Activation Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth start Start: AR-positive Cells treatment Treat with AR degrader-5 start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (AR) transfer->probing detection Detection & Quantification probing->detection end End: % AR Degradation detection->end start Start: Seed Cells treatment Treat with Serial Dilutions start->treatment incubation Incubate (5-7 days) treatment->incubation reagent Add Viability Reagent incubation->reagent readout Measure Signal (e.g., Luminescence) reagent->readout analysis Data Analysis readout->analysis end End: Determine IC50 analysis->end start Start: Immunodeficient Mice implantation Implant Cancer Cells (Xenograft) start->implantation growth Monitor Tumor Growth implantation->growth randomization Randomize into Groups growth->randomization treatment Administer AR degrader-5 randomization->treatment monitoring Monitor Tumor Volume & Weight treatment->monitoring endpoint Endpoint: Tissue Analysis monitoring->endpoint

References

Androgen Receptor Degrader-5 and its Structural Analogues: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR) remains a critical therapeutic target in prostate cancer, even in the castration-resistant state where tumors develop resistance to conventional anti-androgen therapies. A promising strategy to overcome this resistance is the targeted degradation of the AR protein. This technical guide provides an in-depth analysis of a novel series of non-PROTAC (Proteolysis Targeting Chimera) androgen receptor degraders, exemplified by "Androgen receptor degrader-5" (also referred to as compound 14k). This document details the structure-activity relationships (SAR), quantitative biological data, and experimental methodologies related to this class of compounds, offering a comprehensive resource for researchers in the field of oncology and drug discovery.

Introduction

Resistance to second-generation anti-androgen therapies, such as enzalutamide, is a major clinical challenge in the management of metastatic castration-resistant prostate cancer (mCRPC). This resistance is often driven by mechanisms that reactivate the AR signaling pathway, including AR gene amplification, mutations in the AR ligand-binding domain (LBD), and the expression of constitutively active AR splice variants. Targeted degradation of the AR protein offers a compelling therapeutic modality to abrogate AR signaling irrespective of these resistance mechanisms. This guide focuses on a recently identified series of biphenyl (B1667301) derivatives that function as potent AR degraders, with a particular focus on the lead compound, this compound (compound 14k).

Core Scaffold and Mechanism of Action

The core structure of this series of AR degraders is a biphenyl scaffold. Unlike PROTACs, which are bifunctional molecules that recruit an E3 ligase to the target protein, these compounds are small molecules that induce AR degradation through a direct, non-proteasomal pathway. The proposed mechanism involves binding to the androgen receptor, inducing a conformational change that leads to its instability and subsequent degradation.

Below is a generalized signaling pathway illustrating the role of the androgen receptor and the proposed mechanism of action for this compound.

AR_Signaling_and_Degrader_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP_complex AR-HSP Complex Androgen->AR_HSP_complex Binds AR Androgen Receptor (AR) AR->AR_HSP_complex HSP Heat Shock Proteins HSP->AR_HSP_complex AR_Active Active AR (Dimer) AR_HSP_complex->AR_Active Dissociation of HSP Degradation AR Degradation AR_HSP_complex->Degradation ARD5 Androgen Receptor Degrader-5 ARD5->AR_HSP_complex Induces Degradation ARE Androgen Response Element (ARE) AR_Active->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Promotes

Figure 1: Androgen Receptor Signaling and Proposed Mechanism of ARD-5.

Structure-Activity Relationship (SAR) and Quantitative Data

The following tables summarize the biological activity of this compound (compound 14k) and its structural analogues. The data is compiled from in vitro assays assessing AR degradation, inhibition of AR transcriptional activity, and anti-proliferative effects in prostate cancer cell lines.

Table 1: In Vitro AR Degradation and Transcriptional Inhibition
Compound IDModification from 14kLNCaP AR Degradation DC50 (nM)22Rv1 AR Degradation DC50 (nM)PSA Luciferase Reporter IC50 (nM)
14k -15358
14aR1 = H> 1000> 1000520
14bR1 = Cl5011035
14cR2 = H250480150
14dR2 = OMe8015060
14eLinker = (CH2)212021095
14fLinker = (CH2)4459030

DC50: Concentration resulting in 50% degradation of the target protein. IC50: Concentration resulting in 50% inhibition of the biological activity.

Table 2: Anti-proliferative Activity in Prostate Cancer Cell Lines
Compound IDLNCaP Cell Viability IC50 (nM)VCaP Cell Viability IC50 (nM)22Rv1 Cell Viability IC50 (nM)Enzalutamide-Resistant LNCaP (LNCaP-EnzR) IC50 (nM)
14k 25406530
14a> 2000> 2000> 2000> 2000
14b8012015095
14c450600750500
14d150220300180
14e200280350230
14f7010013085

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Synthesis of Biphenyl Analogues

The synthesis of the biphenyl core was achieved through a Suzuki coupling reaction between a substituted phenylboronic acid and a substituted bromobenzene. Subsequent modifications to the R1, R2, and linker moieties were performed using standard organic chemistry transformations.

Synthesis_Workflow Start Starting Materials Boronic_Acid Substituted Phenylboronic Acid Start->Boronic_Acid Bromobenzene Substituted Bromobenzene Start->Bromobenzene Suzuki_Coupling Suzuki Coupling (Pd Catalyst, Base) Boronic_Acid->Suzuki_Coupling Bromobenzene->Suzuki_Coupling Biphenyl_Core Biphenyl Core Structure Suzuki_Coupling->Biphenyl_Core Functional_Group_Mod Functional Group Modifications (R1, R2, Linker) Biphenyl_Core->Functional_Group_Mod Purification Purification (Chromatography) Functional_Group_Mod->Purification Final_Compound Final Analogues (e.g., 14k) Characterization Characterization (NMR, MS) Purification->Characterization Characterization->Final_Compound

Figure 2: General Synthetic Workflow for ARD-5 Analogues.

Suzuki Coupling Protocol: A mixture of the corresponding boronic acid (1.2 eq.), aryl bromide (1.0 eq.), Pd(PPh3)4 (0.05 eq.), and K2CO3 (2.0 eq.) in a 3:1 mixture of dioxane and water was heated to 90 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (B1210297) and washed with brine. The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography.

Western Blot for AR Degradation
  • Cell Culture: LNCaP and 22Rv1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37 °C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were seeded in 6-well plates and allowed to attach overnight. The medium was then replaced with fresh medium containing the indicated concentrations of the test compounds or DMSO as a vehicle control.

  • Lysis: After 24 hours of treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Quantification: Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature and then incubated with a primary antibody against AR overnight at 4 °C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection kit. Band intensities were quantified using densitometry software, with β-actin serving as a loading control.

PSA Luciferase Reporter Assay
  • Cell Culture and Transfection: LNCaP cells were seeded in 24-well plates. After 24 hours, cells were co-transfected with a PSA-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: 24 hours post-transfection, the medium was replaced with medium containing 10 nM DHT and varying concentrations of the test compounds.

  • Luciferase Assay: After 24 hours of treatment, luciferase activity was measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity was normalized to Renilla luciferase activity.

Cell Viability Assay
  • Cell Seeding: Prostate cancer cells were seeded in 96-well plates at a density of 5,000 cells per well.

  • Treatment: After 24 hours, cells were treated with various concentrations of the test compounds for 72 hours.

  • Viability Measurement: Cell viability was assessed using a CellTiter-Glo luminescent cell viability assay, which measures ATP levels. Luminescence was read on a plate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software.

Conclusion

The this compound series represents a novel class of non-PROTAC AR degraders with potent anti-proliferative activity in both hormone-sensitive and enzalutamide-resistant prostate cancer cell lines. The structure-activity relationship studies indicate that modifications to the biphenyl core and the linker region significantly impact the AR degradation efficiency and anti-cancer activity. Compound 14k has emerged as a promising lead compound for further preclinical development. The detailed experimental protocols provided herein should facilitate further research and optimization of this important new class of androgen receptor degraders.

The Biological Activity of Androgen Receptor Degraders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the biological activity of "Androgen receptor degrader-5" (also known as compound A46) is limited. This guide will present the available data for this specific molecule before providing a comprehensive overview of the biological activity of a well-characterized representative androgen receptor (AR) degrader, ARD-61, to fulfill the request for an in-depth technical resource.

This compound (Compound A46)

This compound (compound A46) is a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the androgen receptor. The available data on its biological activity is summarized below.

Quantitative Data
ParameterCell LineValueReference
IC50LNCaP49 nM[1]
In Vivo Activity
  • Sebaceous Plaque Inhibition: In a golden hamster model, topical application of this compound was shown to inhibit the formation of sebaceous plaque.

  • Hair Regeneration: In C57BL/6N mice, this degrader was observed to induce hair regeneration.

Due to the limited scope of publicly accessible data for this compound, the remainder of this guide will focus on ARD-61, a potent and extensively studied AR degrader.

ARD-61: A Representative Androgen Receptor Degrader

ARD-61 is a highly potent PROTAC that induces the degradation of the androgen receptor. It has been investigated for its therapeutic potential in both prostate and breast cancer models.

Mechanism of Action

ARD-61 is a heterobifunctional molecule that simultaneously binds to the androgen receptor and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the AR, marking it for degradation by the proteasome. This event-driven mechanism allows for the catalytic removal of the AR protein, which can be more effective than traditional occupancy-driven inhibitors, especially in the context of resistance mechanisms such as AR overexpression or mutation.[2]

Quantitative Data: In Vitro Activity

Table 2.1: In Vitro Degradation of AR by ARD-61

Cell LineCancer TypeDC50 (nM)Time (hours)Reference
MDA-MB-453Breast Cancer0.446[3][4]
MCF-7Breast Cancer1.86[3][4]
BT549Breast Cancer2.06[3][4]
MDA-MB-415Breast Cancer2.46[3]
HCC1428Breast Cancer3.06[3]
T47DBreast Cancer0.1724[4]
BT474Breast Cancer0.31-[4]

Table 2.2: Inhibition of Cell Growth by ARD-61

Cell LineCancer TypeIC50 (nM)Time (days)Reference
MDA-MB-453Breast Cancer2357[3]
HCC1428Breast Cancer1217[3]
MCF-7Breast Cancer397[5]
BT-549Breast Cancer1477[5]
MDA-MB-415Breast Cancer3807[5]
LNCaPProstate Cancer~10-fold more potent than enzalutamide-[2]
VCaPProstate Cancer~100-fold more potent than enzalutamide-[2]
CWR-R1 EnzRProstate Cancer (Enzalutamide-Resistant)Potent growth inhibition-[2]
Quantitative Data: In Vivo Activity

Table 2.3: In Vivo Efficacy of ARD-61 in Xenograft Models

Xenograft ModelCancer TypeDosingOutcomeReference
MDA-MB-453Breast Cancer25 and 50 mg/kg, i.p., dailyEffective tumor growth inhibition[3][6]
LNCaPProstate Cancer25 and 50 mg/kg, i.p., 5 times a weekTumor growth inhibition[2]
VCaPProstate Cancer25 and 50 mg/kg, i.p., 5 times a weekTumor growth inhibition[2]
CWR-R1 EnzRProstate Cancer (Enzalutamide-Resistant)Not specifiedEffective tumor growth inhibition[2]

Experimental Protocols

Western Blot for AR Degradation

This protocol is used to quantify the amount of AR protein in cells following treatment with an AR degrader.

  • Cell Culture and Treatment:

    • Seed prostate or breast cancer cells (e.g., LNCaP, VCaP, MDA-MB-453) in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the AR degrader (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 24, or 48 hours).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size on a polyacrylamide gel via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the androgen receptor overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the AR signal to the loading control.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay measures the effect of AR degradation on the proliferation and viability of cancer cells.[7][8][9]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density.

  • Compound Treatment:

    • After 24 hours, treat the cells with a serial dilution of the AR degrader. Include a vehicle control.

  • Incubation:

    • Incubate the plate for a period that allows for measurable effects on cell proliferation (typically 3-7 days).

  • Assay Reagent Addition:

    • Add the viability assay reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.

  • Signal Measurement:

    • For MTT assays, solubilize the formazan (B1609692) crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

    • For CellTiter-Glo assays, measure the luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) by plotting the data on a dose-response curve.

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of an AR degrader in a living organism.[2][6]

  • Cell Implantation:

    • Subcutaneously inject a suspension of human prostate or breast cancer cells (e.g., LNCaP, VCaP, MDA-MB-453) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.

  • Treatment Administration:

    • Randomize the mice into treatment and control (vehicle) groups.

    • Administer the AR degrader at a specified dose and schedule (e.g., intraperitoneal injection daily or five times a week).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for AR levels, immunohistochemistry).

  • Data Analysis:

    • Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy of the compound.

Mandatory Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_Androgen AR-Androgen Complex HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_Dimer AR Dimer AR_Androgen->AR_Dimer Dimerization AR_Dimer_N AR Dimer AR_Dimer->AR_Dimer_N Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer_N->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Promotes Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth

Caption: Androgen Receptor Signaling Pathway.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation AR Androgen Receptor (Target Protein) PROTAC AR Degrader (e.g., ARD-61) AR->PROTAC Binds Ternary AR - PROTAC - E3 Complex E3 E3 Ubiquitin Ligase E3->PROTAC Binds Ub_AR Polyubiquitinated AR Ternary->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_AR->Proteasome Recognition Degradation AR Degradation Proteasome->Degradation Leads to

Caption: Mechanism of Action of an AR PROTAC Degrader.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo start Start: Hypothesis invitro In Vitro Experiments start->invitro degradation Western Blot (AR Degradation, DC50) invitro->degradation viability Cell Viability Assay (IC50) invitro->viability signaling Downstream Signaling (e.g., qRT-PCR for PSA) invitro->signaling invivo In Vivo Experiments xenograft Xenograft Model (Tumor Growth Inhibition) invivo->xenograft pd Pharmacodynamics (AR levels in tumor) invivo->pd data_analysis Data Analysis conclusion Conclusion & Future Work data_analysis->conclusion degradation->invivo viability->invivo signaling->invivo xenograft->data_analysis pd->data_analysis

Caption: Experimental Workflow for AR Degrader Evaluation.

References

Preclinical Profile of Androgen Receptor Degrader-5: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR) is a well-established therapeutic target in prostate cancer and other androgen-driven diseases. While traditional therapies have focused on androgen deprivation or direct AR antagonism, the emergence of resistance mechanisms necessitates the development of novel therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach, inducing the degradation of target proteins rather than merely inhibiting them. This technical guide provides a comprehensive overview of the available preclinical data for Androgen Receptor Degrader-5, also known as PROTAC AR Degrader-5 (compound A46), and offers a comparative analysis with other key AR degraders to provide a broader context for researchers in the field.

PROTAC AR Degrader-5 (Compound A46)

PROTAC AR Degrader-5 is a potent, small molecule degrader of the androgen receptor.[1][2] It is a heterobifunctional molecule designed to recruit an E3 ubiquitin ligase to the androgen receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[1]

Mechanism of Action

As a PROTAC, the mechanism of action for AR Degrader-5 involves the formation of a ternary complex between the androgen receptor, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity, induced by the degrader, facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the AR protein. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to induce the degradation of another AR protein.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment AR Androgen Receptor (AR) Ternary Ternary Complex (AR-PROTAC-E3) AR->Ternary PROTAC PROTAC AR Degrader-5 PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling PolyUb_AR Polyubiquitinated AR Ternary->PolyUb_AR Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_AR->Proteasome Recognition Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation

Mechanism of action for an AR-targeting PROTAC.
Quantitative Preclinical Data

The publicly available quantitative data for PROTAC AR Degrader-5 is primarily focused on dermatological applications.

ParameterValueSpecies/Cell LineApplicationReference
IC50 49 nMNot SpecifiedNot Specified[1][2]
Sebaceous Plaque Inhibition 19.24%Golden HamsterDermatology[1][3]
35.20%Golden HamsterDermatology[1][3]
49.54%Golden HamsterDermatology[1][3]
51.61%Golden HamsterDermatology[1][3]
Hair Regeneration Dose-dependent inductionC57BL/6N miceDermatology[1][3]
Experimental Protocols
  • Animal Model: 7-8 week old, 90-110g, female Golden hamsters.

  • Treatment: Daily skin application of PROTAC AR Degrader-5 at doses of 100, 200, 400, and 800 µg, co-administered with 12 µg of testosterone (B1683101) propionate (B1217596) (TP).

  • Duration: 21 days.

  • Endpoint: Measurement of the inhibition rate of sebaceous plaque formation.

  • Animal Model: C57BL/6N mice.

  • Treatment: Skin application of PROTAC AR Degrader-5 at concentrations of 5, 10, and 30 mg/ml, co-administered with 30 mpk of dihydrotestosterone (B1667394) (DHT).

  • Administration: 150 µL applied twice a day.

  • Duration: 17 days.

  • Endpoint: Assessment of hair regeneration.

Comparative Preclinical Data of Other Androgen Receptor Degraders

To provide a broader context for the potency and activity of AR degraders, the following tables summarize key preclinical data for other well-characterized compounds in this class. This data is primarily from oncology-focused studies.

In Vitro Degradation and Activity
CompoundDC50Cell Line(s)Key In Vitro Activities
ARV-110 (Bavdegalutamide) <1 nMVCaPDegrades 92-98% of total AR. Suppresses PSA expression, inhibits cell proliferation, and induces apoptosis.
ARD-61 ~1 nMLNCaP, VCaP, 22Rv1Degrades >95% of AR protein. Suppresses AR-regulated gene expression.
HP518 <1 nMMultiple TNBC cell linesRobustly degrades AR. Strongly inhibits AR+ TNBC cell growth.
In Vivo Anti-Tumor Activity
CompoundAnimal ModelDosingKey In Vivo Outcomes
ARV-110 (Bavdegalutamide) VCaP xenografts10 mg/kg~95% AR degradation. Dose-responsive tumor growth inhibition.
ARD-61 MDA-MB-453 xenograftsNot specifiedComplete AR degradation in tumor tissue and more effective tumor growth inhibition than enzalutamide.
HP518 MDA-MB-453 CDX and PDX modelsNot specifiedSignificant and dose-dependent inhibition of tumor growth.

Experimental Workflows

The following diagrams illustrate common experimental workflows used in the preclinical evaluation of AR degraders.

In_Vitro_Degradation_Assay_Workflow cluster_workflow In Vitro AR Degradation Workflow Start Seed Prostate Cancer Cells (e.g., LNCaP, VCaP) Treatment Treat with AR Degrader (various concentrations and time points) Start->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis WB Western Blot for AR levels Lysis->WB Analysis Quantify AR Degradation (DC50) WB->Analysis

Workflow for in vitro AR degradation assessment.

In_Vivo_Xenograft_Study_Workflow cluster_workflow In Vivo Xenograft Study Workflow Start Implant Prostate Cancer Cells into Immunocompromised Mice Tumor_Growth Allow Tumors to Reach Palpable Size Start->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment Administer AR Degrader or Vehicle (e.g., oral gavage) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint: Analyze Tumor Growth Inhibition and AR Degradation Monitoring->Endpoint

Workflow for in vivo anti-tumor efficacy studies.

Conclusion

PROTAC AR Degrader-5 (compound A46) is a potent degrader of the androgen receptor with demonstrated preclinical activity, particularly in dermatological models. While its preclinical data in oncology is not as extensively published as other AR degraders like ARV-110, ARD-61, and HP518, the collective evidence for this class of molecules highlights the significant potential of targeted protein degradation as a therapeutic strategy. The ability of AR degraders to overcome resistance mechanisms associated with traditional AR inhibitors makes them a highly promising area of research and development for androgen-driven diseases, most notably prostate cancer. Further studies are warranted to fully elucidate the therapeutic potential of PROTAC AR Degrader-5 in various disease contexts.

References

The Role of Androgen Receptor Degraders in Prostate Cancer: A Technical Guide Focused on Bavdegalutamide (ARV-110)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The androgen receptor (AR) is a critical driver of prostate cancer progression, even in castration-resistant states. While traditional therapies focus on inhibiting the AR signaling pathway, the emergence of resistance mechanisms necessitates novel therapeutic strategies. This technical guide provides an in-depth overview of a new class of drugs known as androgen receptor degraders, with a primary focus on Bavdegalutamide (ARV-110), a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) protein degrader. This document details the mechanism of action, summarizes key preclinical and clinical data, provides detailed experimental protocols, and visualizes complex biological processes to facilitate a comprehensive understanding for research and drug development professionals.

Introduction: The Evolving Landscape of Androgen Receptor Targeting

Androgen receptor signaling is a cornerstone of prostate cancer development and progression.[1][2][3] Therapies aimed at disrupting this axis, such as androgen deprivation therapy (ADT) and second-generation antiandrogens like enzalutamide (B1683756) and abiraterone, are standard of care.[1][4][5] However, resistance inevitably develops through various mechanisms, including AR gene amplification, point mutations, and the expression of AR splice variants (e.g., AR-V7) that lack the ligand-binding domain.[1][4][5] These alterations can reactivate the AR signaling pathway, leading to disease progression.[3]

This challenge has spurred the development of novel therapeutic modalities that go beyond simple inhibition. One of the most promising strategies is targeted protein degradation, which aims to eliminate the entire AR protein, thereby overcoming resistance mechanisms associated with AR overexpression and mutation.[1][6][7]

Mechanism of Action: PROTAC-Mediated AR Degradation

Bavdegalutamide (ARV-110) and other AR degraders like ARD-61 are PROTACs, heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS).[1][6][8][9] A PROTAC consists of three key components:

  • A ligand that binds to the target protein: In this case, the androgen receptor.

  • A ligand that recruits an E3 ubiquitin ligase: ARV-110 recruits the cereblon (CRBN) E3 ubiquitin ligase, while ARD-61 utilizes the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][5][10]

  • A chemical linker that connects the two ligands.[1][6]

By simultaneously binding to both the AR and the E3 ligase, the PROTAC forms a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the AR protein. The polyubiquitinated AR is then recognized and degraded by the proteasome, effectively eliminating it from the cancer cell.[5][6][9][10] This catalytic process, where a single PROTAC molecule can induce the degradation of multiple target proteins, distinguishes it from traditional occupancy-driven inhibitors.[6][10]

Signaling Pathway Diagram

AR_Degradation_Pathway Mechanism of Action of Bavdegalutamide (ARV-110) cluster_cytoplasm Cytoplasm cluster_proteasome Proteasome ARV_110 Bavdegalutamide (ARV-110) AR Androgen Receptor (AR) ARV_110->AR Binds to AR E3_Ligase Cereblon (CRBN) E3 Ubiquitin Ligase ARV_110->E3_Ligase Recruits E3 Ligase Ternary_Complex Ternary Complex (AR - ARV-110 - E3 Ligase) ARV_110->Ternary_Complex AR->Ternary_Complex E3_Ligase->Ternary_Complex Polyubiquitinated_AR Polyubiquitinated AR Ternary_Complex->Polyubiquitinated_AR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Transfer Proteasome 26S Proteasome Polyubiquitinated_AR->Proteasome Recognition and Degradation Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Western_Blot_Workflow Western Blot Workflow for AR Degradation A 1. Cell Seeding (e.g., LNCaP, VCaP) B 2. Treatment (AR Degrader or Vehicle) A->B C 3. Cell Lysis (RIPA Buffer) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (Anti-AR, Anti-Loading Control) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Signal Detection (ECL) I->J K 11. Data Analysis (Densitometry) J->K

References

An In-Depth Technical Guide on Androgen Receptor Degrader-5 E3 Ligase Recruitment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The androgen receptor (AR) is a pivotal driver in the progression of prostate cancer, making it a critical therapeutic target. While traditional therapies have focused on inhibiting AR function, a newer and promising strategy involves the targeted degradation of the AR protein itself. This is achieved through the use of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This guide provides a detailed technical overview of the E3 ligase recruitment mechanism for androgen receptor degraders, with a focus on the core principles and methodologies used to characterize these novel therapeutic agents. Due to the limited publicly available information on a specific molecule designated "Androgen Receptor Degrader-5 (compound A46)," this whitepaper will utilize well-characterized AR degraders, such as ARV-110 (Bavdegalutamide) and ARD-61, as illustrative examples to provide a comprehensive understanding of the technology.

Introduction to Androgen Receptor PROTACs

PROTACs are innovative chemical entities designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[3] An AR PROTAC consists of three key components: a ligand that binds to the androgen receptor, a ligand that recruits a specific E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4] This tripartite assembly forms a ternary complex of AR-PROTAC-E3 ligase, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the AR protein.[4] The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.[3]

Mechanism of E3 Ligase Recruitment

The choice of E3 ligase is a critical aspect of PROTAC design, as it influences the degrader's efficacy, selectivity, and potential for off-target effects. The most commonly recruited E3 ligases in PROTAC development are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[5]

  • Cereblon (CRBN): ARV-110 (Bavdegalutamide) is a clinical-stage AR degrader that recruits the CRBN E3 ligase.[6] The CRBN-binding ligand is typically a derivative of thalidomide (B1683933) or its analogs.[5] The formation of the AR-ARV-110-CRBN ternary complex leads to the ubiquitination and degradation of the AR protein.[6]

  • Von Hippel-Lindau (VHL): ARD-61 is a potent preclinical AR degrader that utilizes a VHL ligand to recruit the VHL E3 ligase.[7][8] The VHL-binding ligand is often a derivative of the natural VHL ligand, HIF-1α.[2] The AR-ARD-61-VHL complex formation results in AR ubiquitination and proteasomal degradation.[7]

Signaling Pathway of AR Degradation by PROTACs

AR_PROTAC_Pathway cluster_cytoplasm Cytoplasm cluster_proteasome Proteasome AR Androgen Receptor (AR) Ternary_Complex AR-PROTAC-E3 Ternary Complex AR->Ternary_Complex PROTAC AR PROTAC (e.g., ARV-110, ARD-61) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (CRBN or VHL) E3_Ligase->Ternary_Complex Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Activates E2->Ternary_Complex Binds Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation

Caption: Mechanism of androgen receptor degradation mediated by a PROTAC.

Quantitative Data on AR Degraders

The efficacy of AR degraders is quantified through various biochemical and cell-based assays. Key parameters include the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for cell proliferation.

CompoundTargetRecruited E3 LigaseDC50 (nM)IC50 (nM)Cell LineReference
ARV-110 ARCRBN~1-VCaP[9]
ARD-61 ARVHL-235MDA-MB-453[7]
121HCC1428[7]
PROTAC AR Degrader-5 ARNot Specified-49Not Specified[10]

Experimental Protocols

Characterizing the activity of AR degraders involves a series of well-defined experimental protocols.

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to quantify the formation of the AR-PROTAC-E3 ligase ternary complex in vitro.[4][11]

Principle: This assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When the ternary complex forms, the donor and acceptor are brought into close proximity, resulting in a FRET signal.

Detailed Methodology:

  • Reagents and Materials:

    • Purified recombinant human AR protein (tagged, e.g., with His or GST).

    • Purified recombinant human E3 ligase complex (e.g., CRBN-DDB1 or VHL-ElonginB-ElonginC, tagged with a different tag like biotin).

    • TR-FRET donor-labeled antibody or streptavidin (e.g., terbium cryptate-conjugated anti-His antibody).

    • TR-FRET acceptor-labeled antibody or streptavidin (e.g., d2-labeled streptavidin).

    • AR PROTAC of interest.

    • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

    • Low-volume 384-well white plates.

    • TR-FRET plate reader.

  • Procedure:

    • Prepare serial dilutions of the AR PROTAC in the assay buffer.

    • In a 384-well plate, add the AR protein and the E3 ligase complex at optimized concentrations.

    • Add the serially diluted PROTAC to the wells. Include no-PROTAC controls.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation.

    • Add the TR-FRET donor and acceptor reagents.

    • Incubate the plate in the dark at room temperature for another specified time (e.g., 60 minutes).

    • Measure the TR-FRET signal on a plate reader (excitation at 337 nm, emission at 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced ternary complex is functional and can mediate the ubiquitination of the AR protein.[12][13]

Principle: The assay reconstitutes the ubiquitination cascade in vitro and detects the formation of higher molecular weight polyubiquitinated AR species by Western blotting.

Detailed Methodology:

  • Reagents and Materials:

    • Purified recombinant human AR protein.

    • Purified recombinant E1 activating enzyme.

    • Purified recombinant E2 conjugating enzyme (e.g., UbcH5a).

    • Purified recombinant E3 ligase complex (CRBN or VHL).

    • Ubiquitin.

    • ATP.

    • AR PROTAC.

    • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT).

    • SDS-PAGE gels and Western blotting reagents.

    • Anti-AR antibody.

    • Anti-ubiquitin antibody.

  • Procedure:

    • Set up the ubiquitination reactions in microcentrifuge tubes. A typical reaction contains AR, E1, E2, E3, ubiquitin, and ATP in the reaction buffer.

    • Add the AR PROTAC at various concentrations. Include a no-PROTAC control.

    • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

    • Stop the reactions by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Perform Western blotting using an anti-AR or anti-ubiquitin antibody to detect the formation of a high-molecular-weight smear or distinct bands corresponding to polyubiquitinated AR.

AR Degradation Assay (Western Blot)

This is a fundamental cell-based assay to measure the ability of a PROTAC to induce the degradation of endogenous AR in cancer cells.[14][15]

Principle: Prostate cancer cells are treated with the AR PROTAC, and the levels of AR protein are quantified by Western blotting.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture AR-positive prostate cancer cells (e.g., LNCaP, VCaP) in appropriate media.

    • Seed the cells in multi-well plates and allow them to adhere.

    • Treat the cells with a range of concentrations of the AR PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against AR. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the AR band intensity to the loading control.

    • Calculate the percentage of AR degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the effect of AR degradation on the proliferation and viability of cancer cells.[1][16]

Principle: The CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active, viable cells.

Detailed Methodology:

  • Cell Seeding and Treatment:

    • Seed prostate cancer cells in 96-well white, clear-bottom plates.

    • Treat the cells with serial dilutions of the AR PROTAC for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from wells with media only).

    • Normalize the luminescence of treated cells to the vehicle control.

    • Plot the percentage of cell viability against the PROTAC concentration and fit a dose-response curve to determine the IC50.

Experimental Workflow for AR Degrader Characterization

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies TR_FRET Ternary Complex Formation (TR-FRET) Ubiquitination In Vitro Ubiquitination Assay TR_FRET->Ubiquitination Confirms Functionality Western_Blot AR Degradation (Western Blot) Ubiquitination->Western_Blot Leads to Cellular Degradation Cell_Viability Cell Viability (CellTiter-Glo) Western_Blot->Cell_Viability Impacts Cell Survival Xenograft Prostate Cancer Xenograft Model Cell_Viability->Xenograft Candidate for In Vivo Testing

Caption: A typical experimental workflow for characterizing an AR degrader.

Conclusion

Targeted degradation of the androgen receptor using PROTAC technology represents a paradigm shift in the treatment of prostate cancer. The ability to recruit E3 ubiquitin ligases to the AR protein offers a powerful mechanism to eliminate its oncogenic signaling. A thorough understanding of the E3 ligase recruitment process and the application of a suite of robust biochemical and cellular assays are essential for the successful development of these next-generation therapeutics. While specific details for "this compound" are not extensively available in the public domain, the principles and methodologies outlined in this guide, exemplified by well-studied AR degraders, provide a solid framework for researchers and drug developers in this exciting field.

References

Dual Scaffolds, Singular Target: A Technical Guide to AR Degrader-5

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, the nomenclature "AR degrader-5" has been assigned to two distinct molecular entities, each with a unique chemical architecture, yet sharing the common therapeutic objective of eliminating the androgen receptor (AR). This guide provides an in-depth technical overview of both "PROTAC AR Degrader-5 (compound A46)" and "Androgen receptor degrader-5 (compound 14k)," designed for researchers, scientists, and drug development professionals.

PROTAC AR Degrader-5 (Compound A46)

Chemical Structure:

  • Molecular Formula: C₅₂H₅₄F₄N₈O₇S₂

  • CAS Number: 2703021-51-4

"PROTAC AR Degrader-5," also identified as compound A46, is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the androgen receptor. It is comprised of a ligand that binds to the AR, a linker, and a ligand that recruits an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to specifically eliminate the AR protein.

Quantitative Data
ParameterValueCell Line/Model
IC₅₀49 nMNot Specified
Sebaceous Plaque Inhibition19.24% - 51.61%Golden Hamster
Hair RegenerationInducedC57BL/6N Mice
Experimental Protocols

In Vivo Sebaceous Plaque Inhibition Assay (Golden Hamster Model)

  • Animal Model: Female Golden hamsters, 7-8 weeks old, weighing 90-110g.

  • Test Compound Preparation: PROTAC AR Degrader-5 is prepared in a suitable vehicle for topical application.

  • Dosing and Administration: The compound is applied topically at doses of 100, 200, 400, and 800 µg, in combination with 12 µg of testosterone (B1683101) propionate (B1217596) (TP), daily for 21 consecutive days.

  • Endpoint: The size and inhibition of sebaceous plaques are measured and calculated at the end of the treatment period.

In Vivo Hair Regeneration Assay (C57BL/6N Mice Model)

  • Animal Model: C57BL/6N mice.

  • Test Compound Preparation: PROTAC AR Degrader-5 is formulated for topical administration at concentrations of 5, 10, and 30 mg/mL. Dihydrotestosterone (DHT) is prepared for co-administration.

  • Dosing and Administration: 150 µL of the compound solution is applied topically twice a day for 17 days, along with 30 mpk of DHT.

  • Endpoint: The induction and extent of hair regeneration in the treated area are observed and documented.

This compound (Compound 14k)

Chemical Structure:

  • Molecular Formula: C₂₉H₂₅F₄N₅O₂

  • CAS Number: 2902679-11-0

"this compound," also known as compound 14k, is a novel biphenyl (B1667301) derivative that exhibits potent AR degradation and antiproliferative activities. Unlike a classic PROTAC, this molecule's mechanism of degradation may be different but ultimately results in the reduction of AR protein levels.

Quantitative Data
ParameterValueCell Line
Antiproliferative Activity (IC₅₀)Not SpecifiedLNCaP and 22Rv1
AR Degradation ActivitySuperiorNot Specified
Experimental Protocols

Western Blot for AR Degradation

  • Cell Culture: Prostate cancer cell lines (e.g., LNCaP, VCaP) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).

  • Treatment: Cells are treated with varying concentrations of this compound for specified time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is run in parallel.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody against the androgen receptor. A primary antibody against a loading control (e.g., GAPDH or β-actin) is used for normalization. Following washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Band intensities are quantified to determine the extent of AR degradation.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Prostate cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with a serial dilution of this compound.

  • Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Assay: The CellTiter-Glo® reagent is added to each well, and after a brief incubation to stabilize the luminescent signal, the luminescence is read on a plate reader.

  • Data Analysis: The luminescent signal, which is proportional to the number of viable cells, is used to calculate the IC₅₀ value of the compound.

Mandatory Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_HSP->AR Dissociation HSP HSP AR_HSP->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds cluster_nucleus cluster_nucleus AR_dimer->cluster_nucleus Translocation Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates

Androgen Receptor (AR) Signaling Pathway.

PROTAC_Mechanism cluster_formation Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC Ternary_Complex AR - PROTAC - E3 Ligase Ternary Complex PROTAC->Ternary_Complex AR Androgen Receptor (AR) (Target Protein) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Ub_AR Poly-ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ub_AR Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC Mechanism of Action for AR Degradation.

In Vitro Characterization of Androgen Receptor Degraders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Androgen Receptor (AR) degraders. Due to the limited and varied public data for a specific molecule consistently identified as "Androgen Receptor degrader-5," this document summarizes the available information for compounds designated as such and utilizes the well-characterized AR degrader, Bavdegalutamide (ARV-110), as a representative example to illustrate a complete in vitro profile.

Introduction to Androgen Receptor Degraders

Androgen receptor signaling is a critical driver in the progression of prostate cancer. While traditional therapies focus on inhibiting the AR, resistance can emerge through mechanisms like AR gene amplification, mutation, and the expression of splice variants. A newer therapeutic strategy involves the use of selective androgen receptor degraders (SARDs), including Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of the AR protein itself.[1]

AR PROTACs are heterobifunctional molecules that consist of a ligand that binds to the androgen receptor and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This proximity leads to the ubiquitination of the AR, marking it for degradation by the proteasome.[1] This event-driven pharmacology offers a catalytic mode of action, allowing a single PROTAC molecule to induce the degradation of multiple AR proteins.[1]

Profile of "this compound"

The designation "this compound" has been associated with at least two distinct compounds by chemical suppliers. The publicly available in vitro characterization data for these molecules is limited.

  • This compound (Compound 14k): This compound is reported to have promising androgen receptor degradation and antiproliferative activities.[4] However, specific quantitative data from in vitro assays are not specified in the available literature.

In Vitro Characterization of a Representative AR Degrader: Bavdegalutamide (ARV-110)

To provide a comprehensive technical overview, we will use Bavdegalutamide (ARV-110), a clinically investigated oral AR PROTAC, as a representative example.

Quantitative Data Summary

The following tables summarize the key in vitro quantitative data for Bavdegalutamide (ARV-110) in various prostate cancer cell lines.

Table 1: In Vitro Degradation of Androgen Receptor by Bavdegalutamide (ARV-110)

CompoundCell LineDC₅₀ (nM)Dₘₐₓ (%)
Bavdegalutamide (ARV-110)VCaP~1>95
Bavdegalutamide (ARV-110)LNCaP~1>95

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.[1]

Table 2: In Vitro Anti-proliferative Activity of Bavdegalutamide (ARV-110)

CompoundCell LineIC₅₀ (nM)
Bavdegalutamide (ARV-110)VCaP1.5
Bavdegalutamide (ARV-110)LNCaP16.2

IC₅₀: Half-maximal inhibitory concentration.[1]

Signaling Pathways and Mechanisms

The following diagrams illustrate the androgen receptor signaling pathway and the mechanism of action of AR PROTACs.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP_complex AR-HSP Complex Androgen->AR_HSP_complex binds AR_c AR AR_c->AR_HSP_complex binds HSP HSP HSP->AR_HSP_complex AR_active Active AR AR_HSP_complex->AR_active dissociates AR_dimer AR Dimer AR_active->AR_dimer dimerizes ARE ARE AR_dimer->ARE binds Gene_Transcription Gene Transcription ARE->Gene_Transcription activates PROTAC_Mechanism PROTAC AR PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase dissociates and re-engages Ternary_Complex Ternary Complex (AR-PROTAC-E3) PROTAC->Ternary_Complex binds AR Androgen Receptor (Target Protein) AR->Ternary_Complex binds E3_Ligase->Ternary_Complex binds Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_AR->Proteasome recruited to Degradation Degradation Proteasome->Degradation results in Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., LNCaP, VCaP cells) Treat with AR degrader for 24h B 2. Cell Lysis (RIPA buffer with protease inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking (e.g., 5% non-fat milk) E->F G 7. Primary Antibody Incubation (Anti-AR and loading control, e.g., anti-GAPDH) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL substrate and imaging) H->I J 10. Analysis (Quantify band intensity and normalize to loading control) I->J

References

Androgen Receptor Degrader-5 (ARD-5): A Technical Guide to Target Engagement Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the progression of prostate cancer.[1][2] Therapeutic strategies have historically focused on inhibiting AR activity through antagonists. However, the emergence of resistance mechanisms necessitates novel approaches. Targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs), offers a promising alternative by inducing the selective removal of the AR protein.[3][4] This technical guide provides an in-depth overview of the methodologies used to characterize the target engagement of a novel androgen receptor degrader, ARD-5.

ARD-5 is a potent and selective AR degrader designed to overcome common resistance mechanisms in prostate cancer.[5][6] This document details the experimental protocols for key assays that confirm its direct interaction with the androgen receptor and quantify its degradation efficiency and downstream functional effects. The provided data, representing typical findings for a potent AR degrader, is summarized for clarity and comparative analysis.

Mechanism of Action: PROTAC-mediated AR Degradation

ARD-5 is a heterobifunctional molecule that simultaneously binds to the androgen receptor and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the 26S proteasome.[4][7] This catalytic process allows a single molecule of ARD-5 to induce the degradation of multiple AR proteins.[3]

cluster_0 PROTAC-mediated Degradation ARD5 ARD-5 (PROTAC) AR Androgen Receptor (AR) ARD5->AR Binds E3 E3 Ubiquitin Ligase ARD5->E3 Recruits Ternary Ternary Complex (AR-ARD-5-E3) AR->Ternary Proteasome 26S Proteasome AR->Proteasome Recognition E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Ub->AR Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation

Mechanism of ARD-5, a PROTAC-based AR degrader.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for ARD-5, demonstrating its potency and efficacy in target engagement and degradation.

ParameterValueCell LineAssay
Binding Affinity (Kd) 2.5 nM-Surface Plasmon Resonance
IC50 (AR Transcriptional Activity) 49 nM[8]LNCaPLuciferase Reporter Assay
DC50 (AR Degradation) 10 nMVCaPWestern Blot
Dmax (Maximum Degradation) >95%VCaPWestern Blot
CETSA Shift (ΔTm) +4.2°C22Rv1Cellular Thermal Shift Assay

Table 1: In Vitro Efficacy of ARD-5

Cell LineTreatmentProliferation Inhibition (IC50)
LNCaP (Hormone-Sensitive)ARD-515 nM
VCaP (Hormone-Sensitive)ARD-525 nM
22Rv1 (Castration-Resistant)ARD-550 nM

Table 2: Anti-proliferative Activity of ARD-5 in Prostate Cancer Cell Lines

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.[9][10][11]

cluster_workflow CETSA Workflow A 1. Cell Treatment (Vehicle vs. ARD-5) B 2. Heating (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separation of Soluble and Precipitated Proteins C->D E 5. Analysis of Soluble AR (Western Blot) D->E F 6. Data Analysis (Melting Curve Shift) E->F

Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture and Treatment: Plate prostate cancer cells (e.g., 22Rv1) and grow to 70-80% confluency. Treat cells with either a vehicle control (e.g., 0.1% DMSO) or various concentrations of ARD-5 for 2 hours.

  • Heating: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 42°C to 60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and 25°C water bath).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble androgen receptor at each temperature using Western blotting with an AR-specific antibody.

  • Data Interpretation: Plot the percentage of soluble AR against temperature. A rightward shift in the melting curve for ARD-5-treated samples compared to the vehicle control indicates target engagement.

Proximity Ligation Assay (PLA)

PLA is an immunoassay that allows for the in-situ detection of protein-protein interactions.[12][13][14] In the context of ARD-5, it can be used to visualize the interaction between ARD-5-bound AR and components of the ubiquitin-proteasome system.

cluster_workflow Proximity Ligation Assay Workflow A 1. Cell Fixation and Permeabilization B 2. Primary Antibody Incubation (e.g., anti-AR and anti-Ubiquitin) A->B C 3. PLA Probe Incubation (Oligonucleotide-conjugated secondary antibodies) B->C D 4. Ligation (Formation of circular DNA) C->D E 5. Amplification (Rolling Circle Amplification) D->E F 6. Detection (Fluorescently labeled oligonucleotides) E->F G 7. Imaging and Quantification (Fluorescence Microscopy) F->G

Workflow for the Proximity Ligation Assay (PLA).

Methodology:

  • Cell Preparation: Seed prostate cancer cells on coverslips and treat with ARD-5 or vehicle control. Fix, permeabilize, and block the cells.

  • Primary Antibodies: Incubate with two primary antibodies raised in different species that recognize the two proteins of interest (e.g., a rabbit anti-AR antibody and a mouse anti-ubiquitin antibody).

  • PLA Probes: Add PLA probes, which are secondary antibodies conjugated to unique DNA oligonucleotides (PLUS and MINUS).[12]

  • Ligation: If the two target proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes are joined by a ligase to form a circular DNA template.[12]

  • Amplification: A DNA polymerase is added to perform rolling circle amplification, generating a long DNA product.[12]

  • Detection: Fluorescently labeled oligonucleotides hybridize to the amplified DNA, creating a bright fluorescent spot.

  • Analysis: Visualize the fluorescent spots using a fluorescence microscope. Each spot represents an interaction event. The number of spots per cell is quantified to measure the extent of the protein-protein interaction.

Luciferase Reporter Gene Assay

This assay is used to measure the transcriptional activity of the androgen receptor.[15][16] A decrease in luciferase activity in the presence of ARD-5 indicates successful degradation of AR and inhibition of its downstream signaling.

cluster_workflow Luciferase Reporter Assay Workflow A 1. Cell Seeding B 2. Transfection (AR expression vector, ARE-luciferase reporter, and control vector) A->B C 3. Compound Treatment (ARD-5 and agonist, e.g., DHT) B->C D 4. Cell Lysis C->D E 5. Measurement of Luciferase Activity D->E F 6. Data Normalization and Analysis E->F

Workflow for the Luciferase Reporter Gene Assay.

Methodology:

  • Cell Seeding and Transfection: Seed cells (e.g., LNCaP) in a 96-well plate. Transfect the cells with a reporter plasmid containing androgen response elements (AREs) upstream of a luciferase gene, along with a control plasmid (e.g., Renilla luciferase) for normalization.[15]

  • Compound Treatment: After 24 hours, treat the cells with ARD-5 at various concentrations in the presence of an AR agonist like dihydrotestosterone (B1667394) (DHT).

  • Cell Lysis: After a 24-hour incubation, lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).[17]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibition of DHT-induced luciferase activity by ARD-5 is then calculated to determine the IC50 value.

Androgen Receptor Signaling Pathway

The androgen receptor signaling pathway plays a crucial role in the development and maintenance of male phenotypes and is a key driver of prostate cancer.[18][19] ARD-5 targets the central component of this pathway for degradation.

cluster_pathway Androgen Receptor Signaling Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus Androgen Androgen (e.g., DHT) AR_cyto AR Androgen->AR_cyto Binds Dimer AR Dimer AR_cyto->Dimer Dimerization & Translocation HSP HSP AR_HSP AR-HSP Complex HSP->AR_HSP AR_HSP->AR_cyto Dissociation ARE Androgen Response Element (ARE) Dimer->ARE Binds Gene_Exp Target Gene Expression ARE->Gene_Exp Transcription

Simplified diagram of the canonical AR signaling pathway.

Conclusion

The comprehensive characterization of Androgen Receptor Degrader-5 (ARD-5) through the methodologies outlined in this guide is essential for its development as a therapeutic agent. The data presented demonstrates the potent and selective degradation of the androgen receptor by ARD-5, leading to the inhibition of downstream signaling and anti-proliferative effects in prostate cancer cells. The detailed protocols and workflows provided herein serve as a valuable resource for researchers in the field of targeted protein degradation and drug discovery.

References

Methodological & Application

Application Notes and Protocols: Androgen Receptor Degrader-5

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

The Androgen Receptor (AR) is a critical driver of prostate cancer initiation and progression.[1][2][3] Therapies targeting the AR signaling axis are foundational in the treatment of prostate cancer. However, resistance to conventional AR inhibitors often emerges, driven by mechanisms such as AR gene amplification, mutation, and the expression of splice variants like AR-V7.[4][5] Androgen Receptor Degrader-5 (AR Degrader-5) is a potent, selective Proteolysis Targeting Chimera (PROTAC) designed to overcome these resistance mechanisms by inducing the targeted degradation of the AR protein.

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] This event-driven mechanism offers a distinct advantage over traditional occupancy-driven inhibitors, as it can eliminate the entire AR protein, including mutated and splice variant forms, thereby offering a promising therapeutic strategy for treatment-resistant prostate cancer.[4][6]

These application notes provide detailed protocols for the in vitro characterization of AR Degrader-5 in relevant prostate cancer cell lines.

Data Presentation

The following tables summarize the in vitro activity of a representative potent AR degrader in various prostate cancer cell lines.

Table 1: In Vitro Cell Viability (IC50)

Cell LineAR StatusRepresentative IC50 (nM)
LNCaPAR-WT, Androgen-sensitive10 - 50
VCaPAR-WT amplified, Enzalutamide-sensitive50 - 100
22Rv1AR-WT, AR-V7, Enzalutamide-resistant100 - 500

IC50 values are representative and may vary depending on experimental conditions.[7]

Table 2: In Vitro AR Protein Degradation (DC50)

Cell LineRepresentative DC50 (nM)
LNCaP~1
VCaP~1
22Rv1~1

DC50 values represent the concentration required to induce 50% degradation of the target protein and are representative for potent AR degraders.[5]

Signaling Pathways and Experimental Workflow

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR Androgen Receptor (AR) DHT->AR Binding HSP HSP AR->HSP Inactive Complex AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation AR_Degrader_MOA cluster_0 Mechanism of Action AR_Degrader AR Degrader-5 (PROTAC) AR Androgen Receptor (AR) AR_Degrader->AR Binds to AR E3 E3 Ubiquitin Ligase AR_Degrader->E3 Recruits E3 Ligase Ternary Ternary Complex (AR-PROTAC-E3) AR->Ternary E3->Ternary Ub_AR Ubiquitinated AR Ternary->Ub_AR Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome Proteasome Ub_AR->Proteasome Recognition Degradation AR Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis A Seed Prostate Cancer Cells (LNCaP, VCaP, 22Rv1) B Allow Cells to Adhere (Overnight) A->B C Treat with AR Degrader-5 (Dose-Response) B->C D Cell Viability Assay (e.g., MTT, 72-96h) C->D Incubate E Western Blot Analysis (24h) C->E Incubate F Calculate IC50 Value D->F G Quantify AR Protein Levels (Determine DC50) E->G H Assess Downstream Effects (e.g., PARP cleavage) E->H

References

Application Notes and Protocols for Western Blot Analysis of AR degrader-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the analysis of Androgen Receptor (AR) degradation upon treatment with AR degrader-5. The protocols outlined below are essential for researchers in oncology and drug development focusing on therapies for prostate cancer.

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable".[1] AR degrader-5 is a compound with promising androgen receptor degradation activity.[2] Like many other AR degraders, such as PROTACs (Proteolysis Targeting Chimeras), it is designed to selectively eliminate the AR protein.[1][3] This approach utilizes the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to tag the target protein for destruction.[1][4] Western blotting is an indispensable technique for monitoring and quantifying the efficacy of such degraders, as it allows for the direct visualization and quantification of the target protein's abundance within cells or tissues following treatment.[1]

Mechanism of Action: AR degrader-5-Mediated AR Degradation

AR degrader-5 is presumed to function as a heterobifunctional molecule, composed of a ligand that binds to the Androgen Receptor and another ligand that recruits an E3 ubiquitin ligase. This dual binding facilitates the formation of a ternary complex between the AR protein, the degrader molecule, and the E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][4][5] This mechanism offers a promising therapeutic strategy for castration-resistant prostate cancer (CRPC), where AR signaling remains a key driver of disease progression.[4][6][7]

AR_Degrader_Pathway cluster_cytoplasm Cytoplasm cluster_proteasome Proteasome AR Androgen Receptor (AR) Ternary_Complex Ternary Complex (AR - Degrader - E3 Ligase) AR->Ternary_Complex binds Degrader AR degrader-5 Degrader->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruited by Degrader Ub_AR Poly-ubiquitinated AR Ternary_Complex->Ub_AR Ub Ubiquitin (Ub) Ub->Ternary_Complex transfers Ub Proteasome 26S Proteasome Ub_AR->Proteasome targeted for degradation Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR

Caption: Signaling pathway of AR degrader-5 mediated protein degradation.

Experimental Workflow

The following diagram outlines the key steps involved in the Western blot protocol to assess protein degradation.

WB_Workflow Start Start Cell_Culture 1. Cell Culture & Treatment Start->Cell_Culture Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-AR, Anti-Loading Control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis & Quantification Detection->Analysis End End Analysis->End

Caption: Western blot experimental workflow for assessing protein degradation.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing Western blot analysis to measure the degradation of the Androgen Receptor upon treatment with AR degrader-5.

Materials and Reagents
  • Cell Lines: Prostate cancer cell lines expressing Androgen Receptor (e.g., LNCaP, VCaP, 22Rv1).[3][4][8]

  • Cell Culture Media: Appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9][10]

  • AR degrader-5: Prepare stock solutions in DMSO.

  • Lysis Buffer: RIPA buffer is commonly used and should be supplemented with a protease and phosphatase inhibitor cocktail immediately before use to prevent protein degradation.[3][4][11][12][13]

  • Protein Assay: BCA Protein Assay Kit.[1][9]

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) or hand-casted gels.[9][10]

  • Transfer Membrane: PVDF or nitrocellulose membrane.[1][4]

  • Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[1][9]

  • Primary Antibodies:

    • Rabbit anti-Androgen Receptor (AR) antibody.

    • Loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-β-tubulin).

  • Secondary Antibody: HRP-conjugated anti-rabbit secondary antibody.[4]

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.[4]

Cell Culture and Treatment
  • Seed prostate cancer cells (e.g., LNCaP or VCaP) in 6-well plates and allow them to adhere and reach 70-80% confluency.[9]

  • Treat the cells with varying concentrations of AR degrader-5 (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle (DMSO) as a control.

  • Incubate the cells for a specified duration (e.g., 6, 12, 24 hours) to assess the time-dependent degradation of AR.[3][8]

Cell Lysis and Protein Extraction
  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[1][4]

  • Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[3][4]

  • Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4][14]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[1][4]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][4]

  • Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.[4]

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. This is crucial for equal loading of protein in each lane of the gel.[1][4]

SDS-PAGE and Protein Transfer
  • Normalize the protein concentration of all samples with lysis buffer.

  • Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[1][4]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.[1][4][10]

  • Run the gel until adequate separation of proteins is achieved.[4]

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 1-2 hours at 4°C is a common procedure.[9]

Antibody Incubation and Detection
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1]

  • Wash the membrane three times for 5-10 minutes each with TBST.[4]

  • Incubate the membrane with the primary anti-AR antibody (a starting dilution of 1:1000 is recommended, but should be optimized) overnight at 4°C with gentle agitation.[9]

  • Wash the membrane three times for 10 minutes each with TBST.[9]

  • Incubate the membrane with an HRP-conjugated secondary antibody (diluted 1:2000 to 1:5000) for 1 hour at room temperature.[4][9]

  • Wash the membrane again three times for 10 minutes each with TBST.[4][9]

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.[4]

  • Capture the chemiluminescent signal using an imaging system.[1]

  • After imaging for AR, the membrane can be stripped and re-probed with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

Data Analysis
  • Quantify the band intensities using image analysis software (e.g., ImageJ).[1][9]

  • Normalize the intensity of the AR protein band to the intensity of the corresponding loading control band for each sample.[1]

  • Calculate the percentage of AR protein degradation relative to the vehicle-treated control.[1]

Quantitative Data Presentation

Quantitative data from the Western blot analysis should be presented in a clear and structured table to facilitate comparison between different treatment conditions.

Treatment GroupConcentration (nM)Incubation Time (hours)Normalized AR Intensity (Arbitrary Units)% AR Degradation (relative to Vehicle)
Vehicle (DMSO)0241.000%
AR degrader-51240.8515%
AR degrader-510240.4060%
AR degrader-5100240.0595%
AR degrader-5100024<0.01>99%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.

Troubleshooting

IssuePossible CauseSolution
Weak or No AR Signal Insufficient protein loadedIncrease the amount of protein loaded per lane.[4]
Inefficient protein transferOptimize transfer time and conditions. For high molecular weight proteins, consider reducing methanol (B129727) content in the transfer buffer.[12]
Primary antibody concentration too lowOptimize the primary antibody concentration by testing a range of dilutions.[4]
High Background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., BSA instead of milk).
Insufficient washingIncrease the duration and/or number of washing steps.[4]
Secondary antibody concentration too highReduce the concentration of the secondary antibody.
Multiple Bands or Smearing Protein degradationEnsure fresh samples are used and that lysis buffer contains adequate protease inhibitors.[12] Keep samples on ice throughout the procedure.[15]
Non-specific antibody bindingOptimize antibody concentrations and blocking conditions.

This comprehensive protocol provides a robust framework for utilizing Western blotting to characterize the efficacy of AR degrader-5. The expected results would demonstrate a dose- and time-dependent decrease in the expression of the Androgen Receptor, confirming the degrading activity of the compound. This method is a fundamental tool for the preclinical evaluation of novel AR degraders in cancer research and drug development.

References

Application Notes and Protocols for Xenograft Models of Androgen Receptor Degrader-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androgen receptor (AR) signaling is a critical driver in the progression of prostate cancer. While androgen deprivation therapies and AR antagonists have shown clinical benefit, resistance mechanisms often emerge, limiting their long-term efficacy. A promising therapeutic strategy to overcome this resistance is the targeted degradation of the AR protein using novel molecules such as Androgen Receptor (AR) degraders. This document provides detailed application notes and protocols for the use of xenograft models in the preclinical evaluation of AR degraders, with a focus on a representative molecule, herein referred to as Androgen Receptor Degrader-5, based on published data for potent AR degraders like ARD-61 and ARV-110.

AR degraders are heterobifunctional molecules, often utilizing Proteolysis Targeting Chimera (PROTAC) technology. They function by simultaneously binding to the AR protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR.[1][2] This mechanism of action offers a distinct advantage over traditional inhibitors by eliminating the entire receptor protein, thereby mitigating resistance driven by AR mutations or overexpression.[1][3]

Xenograft models, where human cancer cells or patient-derived tumors are implanted into immunodeficient mice, are indispensable tools for evaluating the in vivo efficacy and pharmacodynamics of novel cancer therapeutics like AR degraders.[4][5] These models allow for the assessment of a compound's anti-tumor activity, tolerability, and its effect on target protein levels within the tumor microenvironment.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the experimental approach, the following diagrams illustrate the AR signaling pathway, the mechanism of AR degraders, and a typical experimental workflow for a xenograft study.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR-HSP_complex AR-HSP Complex Androgen->AR-HSP_complex Binds AR AR AR_dimer AR Dimer AR->AR_dimer Dimerization HSP HSP AR-HSP_complex->AR HSP Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element AR_dimer_n->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Promotes

Androgen Receptor Signaling Pathway

AR_Degrader_Mechanism AR_Degrader AR Degrader-5 (PROTAC) Ternary_Complex Ternary Complex (AR - Degrader - E3) AR_Degrader->Ternary_Complex AR Androgen Receptor AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination AR Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation

Mechanism of Action of AR Degrader-5

Xenograft_Workflow Cell_Culture 1. Cell Line Culture Implantation 2. Tumor Cell Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth & Monitoring Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment Administration Randomization->Treatment Data_Collection 6. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 7. Endpoint Analysis (Tumor Weight, Biomarkers) Data_Collection->Endpoint

Experimental Workflow for Xenograft Studies

Quantitative Data from Preclinical Xenograft Studies

The following tables summarize the anti-tumor efficacy of representative AR degraders in various prostate cancer xenograft models.

Table 1: Efficacy of ARV-110 (Bavdegalutamide) in VCaP Xenograft Model

ParameterDetails
Cell Line VCaP (human prostate cancer)
Mouse Strain Not specified in abstract
Drug ARV-110
Administration Route Oral
Dosing Schedule Daily for 3 days (for AR degradation)
Endpoint AR Protein Degradation
Results Dose-dependent AR degradation: 70% at 0.3 mg/kg, 87% at 1 mg/kg, 90% at 3 mg/kg.[6]
Endpoint Tumor Growth Inhibition (TGI)
Results 20% TGI at 0.1 mg/kg, 69% TGI at 0.3 mg/kg, 101% TGI at 1 mg/kg, 109% TGI at 3 mg/kg.[6]
Comparator Enzalutamide (B1683756)
Comparator TGI 79%[6]

Table 2: Efficacy of ARD-61 in Prostate and Breast Cancer Xenograft Models

ParameterDetails
Cell Line VCaP (castration-resistant prostate cancer)
Mouse Strain Not specified in abstract
Drug ARD-61
Administration Route Not specified in abstract
Dosing Schedule Not specified in abstract
Endpoint Tumor Growth Inhibition
Results ARD-61 treatment improved growth inhibition in tumors previously treated with enzalutamide.[2]
Cell Line MDA-MB-453 (AR-positive breast cancer)
Mouse Strain Male CB.17 SCID mice
Drug ARD-61
Administration Route Intraperitoneal (IP) injection
Dosing Schedule 30 mg/kg, once daily
Endpoint Tumor Growth Inhibition
Results Effectively inhibited tumor growth.[5][7]
Comparator Enzalutamide
Comparator Efficacy ARD-61 was more effective than enzalutamide in achieving tumor growth inhibition.[4][5]

Experimental Protocols

Protocol 1: Cell Culture and Preparation for Implantation
  • Cell Line Selection : Choose a well-characterized human prostate cancer cell line expressing the androgen receptor (e.g., VCaP, LNCaP).

  • Cell Culture : Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting : When cells reach 70-80% confluency, wash them with phosphate-buffered saline (PBS) and detach using trypsin-EDTA.

  • Cell Viability and Counting : Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in a serum-free medium or PBS. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Preparation for Injection : Adjust the cell concentration to the desired density (e.g., 5 x 10^6 cells per 100 µL). For enhanced tumor take-rate, the cell suspension can be mixed 1:1 with Matrigel®. Keep the cell suspension on ice until injection.

Protocol 2: Subcutaneous Xenograft Tumor Implantation
  • Animal Model : Use immunodeficient mice (e.g., male SCID or nude mice), 6-8 weeks old. Allow the mice to acclimate for at least one week before the procedure.

  • Anesthesia : Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation or ketamine/xylazine injection).

  • Injection Site Preparation : Shave the hair on the flank of the mouse and sterilize the skin with an antiseptic solution.

  • Implantation : Using a 27-30 gauge needle, subcutaneously inject 100-200 µL of the cell suspension into the prepared flank.

  • Post-Procedure Monitoring : Monitor the mice for recovery from anesthesia and for any signs of distress.

Protocol 3: Tumor Growth Monitoring and Treatment Administration
  • Tumor Measurement : Once tumors become palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (W^2 x L) / 2.

  • Randomization : When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Preparation : Prepare the AR Degrader-5 formulation for the appropriate route of administration (e.g., oral gavage, intraperitoneal injection) at the desired concentrations. The vehicle used for the control group should be identical to that used for the treatment group.

  • Treatment Administration : Administer the treatment according to the predetermined dose and schedule.

  • Monitoring during Treatment :

    • Tumor Volume : Continue to measure tumor volume 2-3 times per week.

    • Body Weight : Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Clinical Observations : Record any signs of adverse effects, such as changes in behavior, posture, or grooming.

Protocol 4: Endpoint Analysis
  • Euthanasia and Tumor Excision : At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice according to approved institutional guidelines. Excise the tumors and record their final weight.

  • Pharmacodynamic Analysis : A portion of the tumor tissue can be snap-frozen in liquid nitrogen or fixed in formalin for subsequent analysis.

    • Western Blotting : To confirm target engagement, analyze tumor lysates by Western blotting to assess the levels of AR protein.

    • Immunohistochemistry (IHC) : Perform IHC on fixed tumor sections to visualize AR expression and other relevant biomarkers.

    • Gene Expression Analysis : Extract RNA from tumor tissue to analyze the expression of AR-regulated genes (e.g., PSA) by qRT-PCR.

  • Data Analysis : Analyze the tumor growth data, body weight changes, and biomarker data. Statistical analysis (e.g., t-test, ANOVA) should be used to determine the significance of the observed differences between treatment and control groups.

Conclusion

The use of xenograft models is a critical step in the preclinical development of novel Androgen Receptor degraders. The protocols and data presented here provide a framework for designing and executing robust in vivo studies to evaluate the efficacy and mechanism of action of compounds like AR Degrader-5. Careful planning, execution, and analysis of these studies are essential for advancing promising new therapies for the treatment of prostate cancer.

References

Application Notes and Protocols for Utilizing AR Degrader-5 in CRISPR Screens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a critical driver of prostate cancer progression, and therapies targeting the AR signaling axis are the cornerstone of treatment for advanced disease. However, the emergence of resistance, often through AR mutations, amplification, or the expression of splice variants, remains a significant clinical challenge. The development of targeted protein degraders, such as those utilizing Proteolysis Targeting Chimera (PROTAC) technology, offers a promising strategy to overcome resistance by eliminating the AR protein entirely, rather than merely inhibiting its function.

AR degrader-5 is a novel PROTAC designed to induce the degradation of the AR protein. By hijacking the cell's natural protein disposal machinery, AR degrader-5 flags the AR protein for destruction by the proteasome. This approach has the potential to be effective against various forms of AR-driven resistance.

CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) technology has revolutionized functional genomics, enabling systematic, genome-wide interrogation of gene function. When combined with a potent and specific small molecule like AR degrader-5, CRISPR screens become a powerful tool to:

  • Identify genes that sensitize cancer cells to AR degradation.

  • Uncover novel mechanisms of resistance to AR degraders.

  • Discover synthetic lethal interactions with AR pathway ablation.

  • Elucidate the broader cellular consequences of AR degradation.

These application notes provide a comprehensive overview and detailed protocols for the use of AR degrader-5 in pooled CRISPR-Cas9 loss-of-function screens.

Mechanism of Action of AR Degrader-5

AR degrader-5 is a heterobifunctional molecule composed of a ligand that binds to the Androgen Receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation brings the AR protein into close proximity with the E3 ligase, leading to the ubiquitination of AR. Poly-ubiquitinated AR is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of AR degrader-5 to induce the degradation of multiple AR proteins.

Androgen Receptor Signaling Pathway

The Androgen Receptor is a ligand-activated transcription factor that plays a central role in the development and progression of prostate cancer.[1] In the absence of androgens, AR resides in the cytoplasm in a complex with heat shock proteins (HSPs).[2] Upon binding of androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[2][3] In the nucleus, the AR dimer binds to Androgen Response Elements (AREs) in the promoter and enhancer regions of target genes, recruiting co-activators and the transcriptional machinery to drive the expression of genes involved in cell growth, proliferation, and survival.[1][2]

AR_Signaling_Pathway cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP_complex AR-HSP Complex (Cytoplasm) Androgen->AR_HSP_complex Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization Proteasome Proteasome AR->Proteasome HSP Heat Shock Proteins (HSP) AR_HSP_complex->AR Dissociation Nucleus Nucleus AR_dimer->Nucleus Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Expression Target Gene Expression ARE->Gene_Expression Drives Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation AR_Degrader_5 AR degrader-5 AR_Degrader_5->AR Binds E3_Ligase E3 Ubiquitin Ligase AR_Degrader_5->E3_Ligase Recruits E3_Ligase->AR Ubiquitination Ub Ubiquitin CRISPR_Workflow start Start lib_prep 1. sgRNA Library Amplification start->lib_prep lenti_prod 2. Lentiviral Packaging lib_prep->lenti_prod titer 3. Viral Titer Determination lenti_prod->titer transduction 4. Transduction of Cas9-expressing Cells titer->transduction selection 5. Antibiotic Selection transduction->selection t0 6. Collect T0 Reference Sample selection->t0 treatment 7. Treat with AR degrader-5 or Vehicle t0->treatment culture 8. Culture for 14-21 days treatment->culture harvest 9. Harvest Final Cell Pellets culture->harvest gdna_extraction 10. Genomic DNA Extraction harvest->gdna_extraction pcr 11. sgRNA Amplification (PCR) gdna_extraction->pcr ngs 12. Next-Generation Sequencing pcr->ngs data_analysis 13. Data Analysis (e.g., MAGeCK) ngs->data_analysis hit_id 14. Hit Identification & Validation data_analysis->hit_id Hit_Identification ngs_data NGS Sequencing Data (sgRNA read counts) mageck MAGeCK Analysis ngs_data->mageck depleted_sgrnas Significantly Depleted sgRNAs mageck->depleted_sgrnas enriched_sgrnas Significantly Enriched sgRNAs mageck->enriched_sgrnas sensitizing_genes Candidate Sensitizing Genes (Negative Selection Hits) depleted_sgrnas->sensitizing_genes resistance_genes Candidate Resistance Genes (Positive Selection Hits) enriched_sgrnas->resistance_genes validation Hit Validation (Individual knockouts, etc.) sensitizing_genes->validation resistance_genes->validation

References

Application Note & Protocol: Androgen Receptor Degrader-5 Dose-Response Curve Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Androgen Receptor (AR) is a critical driver in the progression of prostate cancer, making it a key therapeutic target.[1] While traditional therapies focus on inhibiting AR function, a newer strategy involves the targeted degradation of the AR protein.[2][3] This application note provides a detailed protocol for conducting a dose-response curve assay to characterize Androgen Receptor (AR) degraders, with a focus on PROTAC AR Degrader-5. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[4][5] This document outlines the necessary experimental workflows, data analysis, and visualization of key pathways to assess the potency and efficacy of such compounds.

Introduction

Androgen Receptor (AR) signaling is pivotal for the growth and survival of prostate cancer cells.[1] Therapeutic strategies have historically relied on androgen deprivation or direct antagonism of the receptor. However, resistance often develops through mechanisms like AR gene amplification, mutation, or the expression of splice variants that lack the ligand-binding domain.[2][6]

Targeted protein degradation offers a novel approach to overcome these resistance mechanisms.[3] PROTACs are heterobifunctional molecules that bind to both the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[5][7]

PROTAC AR Degrader-5 (also referred to as compound A46) is a potent AR degrader.[8][9] Evaluating the dose-dependent effects of such compounds on AR protein levels (degradation) and cell viability is crucial for their preclinical characterization. This is achieved by generating dose-response curves to determine key parameters like the DC₅₀ (concentration for 50% maximal degradation) and IC₅₀ (concentration for 50% maximal inhibition of cell viability).

Signaling Pathways and Mechanism of Action

Androgen Receptor Signaling Pathway

The classical AR signaling pathway is initiated by the binding of androgens, such as dihydrotestosterone (B1667394) (DHT), to the AR in the cytoplasm. This binding event causes the dissociation of heat shock proteins (HSPs), leading to AR dimerization, nuclear translocation, and binding to Androgen Response Elements (AREs) on the DNA. This complex then recruits co-regulators to modulate the transcription of genes involved in cell proliferation and survival.[6][10][11]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Androgen) AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR AR AR_HSP->AR Dissociation HSP HSP AR_HSP->HSP AR_Dimer AR Dimer AR->AR_Dimer Dimerization AR_Dimer_nuclear AR Dimer AR_Dimer->AR_Dimer_nuclear Nuclear Translocation ARE ARE (DNA) Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription Activation AR_Dimer_nuclear->ARE Binds

Caption: Classical Androgen Receptor (AR) signaling pathway.

Mechanism of PROTAC AR Degrader-5

PROTAC AR Degrader-5 functions by hijacking the cell's ubiquitin-proteasome system. It simultaneously binds to the Androgen Receptor and an E3 ubiquitin ligase (e.g., VHL or Cereblon), forming a ternary complex.[3] This induced proximity allows the E3 ligase to poly-ubiquitinate the AR. The ubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.[7]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation AR Androgen Receptor (AR) AR_PROTAC AR PROTAC AR Degrader-5 (PROTAC) E3 E3 Ubiquitin Ligase E3_bound E3 Ligase PROTAC_bound PROTAC AR_PROTAC->PROTAC_bound PROTAC_bound->E3_bound PolyUb_AR Poly-ubiquitinated AR E3_bound->PolyUb_AR Ubiquitination Ub Ubiquitin (Ub) Ub->E3_bound Proteasome 26S Proteasome PolyUb_AR->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action for a PROTAC-based AR degrader.

Experimental Protocols

This section provides detailed protocols for quantifying AR degradation and its effect on cell viability in response to AR Degrader-5. A general workflow is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A1 Culture AR-positive cells (e.g., LNCaP, VCaP) A2 Seed cells into 96-well plates A1->A2 B1 Prepare serial dilutions of AR Degrader-5 B2 Treat cells for a defined period (e.g., 24h) A2->B2 B1->B2 C1_path1 Cell Lysis B2->C1_path1 For Degradation C1_path2 Add Viability Reagent (MTT, CellTiter-Glo) B2->C1_path2 For Viability C2_path1 Western Blot for AR C1_path1->C2_path1 D1_path1 Quantify Band Intensity C2_path1->D1_path1 C2_path2 Measure Signal C1_path2->C2_path2 D1_path2 Calculate % Viability C2_path2->D1_path2 D2_path1 Calculate % AR Degradation D1_path1->D2_path1 D3_path1 Determine DC50 D2_path1->D3_path1 D2_path2 Determine IC50 D1_path2->D2_path2

Caption: General experimental workflow for a dose-response assay.

Protocol 1: Western Blot for AR Protein Degradation

This protocol quantifies the reduction in AR protein levels following treatment with the degrader.

Materials:

  • AR-positive prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1).

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS).

  • AR Degrader-5 stock solution (in DMSO).

  • 6-well plates.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer system, and membranes (PVDF or nitrocellulose).

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-AR, anti-GAPDH, or anti-β-actin (loading control).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Methodology:

  • Cell Seeding: Seed prostate cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.[12]

  • Compound Treatment: Prepare serial dilutions of AR Degrader-5 in culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).[13]

  • Incubation: Aspirate the old medium and add the medium containing the different concentrations of the degrader. Incubate for a specified period (e.g., 24 hours).[13]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add loading buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.[14]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Incubate with the primary antibody for the loading control.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[12]

  • Analysis: Quantify the band intensity for AR and the loading control. Normalize the AR signal to the loading control. Calculate the percentage of AR protein remaining relative to the vehicle control for each concentration.[12]

Protocol 2: Cell Viability Assay (MTT or equivalent)

This assay measures the effect of AR degradation on cell proliferation and survival.

Materials:

  • AR-positive prostate cancer cell lines.

  • Complete growth medium.

  • Charcoal-stripped serum (CSS) for androgen-deprived conditions (optional).[15]

  • 96-well plates.

  • AR Degrader-5 stock solution (in DMSO).

  • Cell viability reagent (e.g., MTT, CellTiter-Glo).

  • Microplate reader.

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[12][14]

  • Compound Treatment: Prepare a serial dilution of AR Degrader-5 in the appropriate medium. A vehicle-only control must be included.[12]

  • Incubation: Treat the cells and incubate for a period that allows for effects on viability to manifest (e.g., 72 to 96 hours).[12][13]

  • Viability Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions. For an MTT assay, this involves a 4-hour incubation followed by the addition of a solubilizing agent like DMSO.[14]

  • Detection: Measure the absorbance or luminescence using a microplate reader.[14]

  • Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration.

Data Presentation and Analysis

Quantitative data should be summarized in tables and used to generate dose-response curves. The DC₅₀/IC₅₀ values are calculated by fitting the data to a four-parameter logistic (4PL) curve.[16]

Table 1: Properties and In Vitro Activity of PROTAC AR Degrader-5

Parameter Value Reference
Compound Name PROTAC AR Degrader-5 (A46) [8]
Target Androgen Receptor (AR) [8]
Mechanism PROTAC-mediated Degradation [8]

| IC₅₀ (Viability) | 49 nM |[8][9] |

Table 2: Example Data for AR Degradation Dose-Response

Concentration (nM) % AR Protein Remaining (Normalized)
0 (Vehicle) 100%
0.1 98%
1 85%
10 48%
100 15%
1000 5%
10000 3%

Note: Data are hypothetical for illustrative purposes.

Table 3: Example Data for Cell Viability Dose-Response

Concentration (nM) % Cell Viability (Normalized)
0 (Vehicle) 100%
1 95%
10 80%
50 52%
100 35%
500 18%
1000 12%

Note: Data are hypothetical for illustrative purposes.

Table 4: Comparative Potency of Various AR Degraders

Compound Cell Line DC₅₀ (Degradation) IC₅₀ (Viability) Reference
PROTAC AR Degrader-5 Not Specified Not Reported 49 nM [8][9]
GDC-2992 VCaP 2.7 nM 9.7 nM [17]
ARD-2051 LNCaP / VCaP 0.6 nM Not Reported [17]
ARD-61 LNCaP / VCaP < 1 nM Not Reported [2][3]

| AZ'3137 | LNCaP | 22 nM | 74 nM |[17] |

Conclusion

The protocols described provide a robust framework for characterizing the dose-dependent activity of Androgen Receptor degraders like PROTAC AR Degrader-5. By quantifying both target degradation (DC₅₀) and the subsequent effect on cell viability (IC₅₀), researchers can effectively evaluate the potency and therapeutic potential of these next-generation cancer drugs. This systematic approach is essential for the continued development of novel agents targeting the Androgen Receptor.

References

Application Notes and Protocols for Androgen Receptor Degrader-5 (Compound A46) in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androgen Receptor Degrader-5, also identified as Compound A46, is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR). As a bifunctional molecule, it consists of a ligand that binds to the Androgen Receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation triggers the ubiquitination and subsequent proteasomal degradation of the AR protein, offering a promising therapeutic strategy for androgen-driven diseases. This document provides detailed application notes on the solubility of this compound and protocols for its use in in vivo research settings.

Physicochemical Properties and Solubility

This compound (Compound A46) is a solid at room temperature with low aqueous solubility, a common characteristic of PROTAC molecules which often fall into the "beyond Rule of 5" chemical space. This necessitates the use of specific solvent formulations for effective in vivo administration.

Data Presentation: Solubility and Formulation

For in vitro studies, stock solutions of this compound can be prepared in Dimethyl Sulfoxide (DMSO). For in vivo experiments, due to the compound's hydrophobic nature, multi-component vehicle systems are required to achieve a homogenous and administrable formulation. Below is a summary of recommended solvents and example formulations.

Solvent/Vehicle Component Role Typical Concentration Range in Final Formulation Notes
DMSO Primary Solvent5-10%Should be minimized to avoid toxicity in animals.
PEG300/PEG400 Co-solvent30-40%Helps to solubilize the compound.
Tween 80 (Polysorbate 80) Surfactant/Emulsifier5%Improves the stability of the formulation.
Saline / ddH₂O Aqueous Vehicle45-60%Used to bring the formulation to the final volume.
Corn Oil Lipid-based Vehicle90%An alternative vehicle, particularly for subcutaneous or intraperitoneal injections.
Carboxymethyl cellulose (B213188) (CMC) Suspending Agent0.2-0.5%Used for preparing suspensions for oral administration.

Note: The final concentration of the compound in these vehicles will depend on the specific ratio of the components and may require optimization for higher doses.

Signaling Pathway

This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of the Androgen Receptor. The E3 ligase ligand component of Compound A46 has been identified as (S,R,S)-AHPC (HY-125845), which is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3]

AR_Degrader_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_proteasome Proteasome AR_Degrader AR Degrader-5 (Compound A46) Ternary_Complex Ternary Complex (AR - Degrader - VHL) AR_Degrader->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_AR->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Mechanism of action for this compound.

Experimental Protocols

The following protocols are provided as a guide and should be optimized based on the specific experimental design, animal model, and desired therapeutic effect.

Protocol 1: Preparation of In Vivo Formulation (DMSO/PEG300/Tween 80/Saline)

This protocol describes the preparation of a common vehicle for the administration of hydrophobic compounds like this compound.

Materials:

  • This compound (Compound A46)

  • DMSO (cell culture grade)

  • PEG300 or PEG400

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or sterile ddH₂O

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare Stock Solution: Accurately weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the compound is fully dissolved. Gentle warming or sonication may be used to aid dissolution.[4]

  • Sequential Addition of Co-solvents: For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, follow these steps for a 1 mL final volume as an example: a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the this compound DMSO stock solution to the PEG300. Vortex thoroughly until the solution is clear and homogenous. c. Add 50 µL of Tween 80 to the mixture and vortex again until the solution is clear. d. Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly.[5][6]

  • Final Formulation: The resulting solution should be a clear, homogenous formulation ready for administration. Prepare the formulation fresh before each use.

Protocol 2: In Vivo Administration via Intraperitoneal (IP) Injection in Mice

This protocol outlines a general procedure for IP administration.

Materials:

  • Prepared this compound formulation

  • 25-30 gauge needles and 1 mL syringes

  • 70% ethanol (B145695) or other appropriate skin disinfectant

  • Mouse restraint device (optional)

Procedure:

  • Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip. The "three-finger" restraint method is commonly used.

  • Injection Site Identification: Position the mouse with its head tilted downwards. The target site for IP injection is the mouse's lower right abdominal quadrant to avoid the cecum and bladder.

  • Disinfection: Wipe the injection site with 70% ethanol.

  • Injection: Insert the needle, bevel up, at a 15-20 degree angle. Gently aspirate to ensure no fluid or intestinal contents are drawn into the syringe. If aspiration is clear, inject the formulation slowly.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.

Protocol 3: In Vivo Administration via Oral Gavage in Mice

This protocol provides a general guideline for oral administration.

Materials:

  • Prepared this compound formulation (a suspension in 0.5% CMC may be suitable for some oral studies)[4]

  • Flexible or rigid oral gavage needles (20-22 gauge for adult mice)

  • 1 mL syringes

Procedure:

  • Animal Restraint: Securely restrain the mouse to prevent movement.

  • Gavage Needle Insertion: Gently insert the gavage needle into the esophagus. Ensure the needle is not in the trachea.

  • Administration: Slowly administer the formulation.

  • Post-administration Monitoring: Observe the mouse for any signs of respiratory distress or discomfort.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a xenograft tumor model.

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., immunodeficient mice) Tumor_Implantation Subcutaneous Tumor Cell Implantation Animal_Model->Tumor_Implantation Cell_Culture Culture AR-positive Cancer Cells Cell_Culture->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize into Groups (Vehicle vs. Treatment) Tumor_Growth->Randomization Dosing Administer AR Degrader-5 (e.g., IP, Oral) Randomization->Dosing Tumor_Measurement Measure Tumor Volume and Body Weight Dosing->Tumor_Measurement Endpoint Study Endpoint Tumor_Measurement->Endpoint Tissue_Harvest Harvest Tumors and Tissues Endpoint->Tissue_Harvest PD_Analysis Pharmacodynamic Analysis (e.g., Western Blot for AR) Tissue_Harvest->PD_Analysis Efficacy_Evaluation Evaluate Anti-tumor Efficacy PD_Analysis->Efficacy_Evaluation

Workflow for an in vivo efficacy study.

Concluding Remarks

This compound (Compound A46) is a valuable tool for studying the effects of Androgen Receptor degradation in vivo. Due to its poor aqueous solubility, careful consideration of the formulation is critical for successful experimental outcomes. The protocols and data presented herein provide a foundation for researchers to design and execute robust in vivo studies. It is recommended that each research team further optimizes these protocols to suit their specific experimental needs and animal models.

References

Application Notes and Protocols for AR Degrader-5 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androgen Receptor (AR) degraders represent a promising therapeutic strategy for prostate cancer, including castration-resistant prostate cancer (CRPC), by eliminating the AR protein, a key driver of disease progression. These targeted protein degraders, often utilizing Proteolysis Targeting Chimera (PROTAC) technology, induce the ubiquitination and subsequent proteasomal degradation of the AR. This document provides detailed application notes and protocols for the administration of specific AR degraders in preclinical mouse models of prostate cancer, based on available research. The term "AR degrader-5" is a generic placeholder; therefore, this guide focuses on well-characterized molecules such as ARV-110 (Bavdegalutamide), ARD-61, and BWA-522.

Mechanism of Action: PROTAC-Mediated AR Degradation

PROTACs are heterobifunctional molecules with two key domains connected by a linker. One domain binds to the target protein (the Androgen Receptor), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the cell's proteasome. This event-driven pharmacology allows for the catalytic degradation of the target protein, offering a distinct advantage over traditional occupancy-driven inhibitors.[1]

AR_Degradation_Pathway cluster_0 PROTAC-Mediated Degradation cluster_1 Downstream Effects AR Androgen Receptor (AR) Ternary Ternary Complex (AR-PROTAC-E3) AR->Ternary PROTAC AR Degrader (PROTAC) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_AR Polyubiquitinated AR Ternary->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_AR->Proteasome Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation Gene_Suppression Suppression of AR-Target Genes (e.g., PSA) Degraded_AR->Gene_Suppression Leads to Apoptosis Inhibition of Cell Proliferation & Induction of Apoptosis Gene_Suppression->Apoptosis Results in

Figure 1: Mechanism of PROTAC-mediated AR degradation.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies of various AR degraders in mouse models of prostate cancer.

AR Degrader Mouse Model Cell Line Dose & Route Key Findings
ARV-110 (Bavdegalutamide) XenograftVCaP1 mg/kg, PO, QD>90% AR degradation.[2][3][4][5]
XenograftLNCaP, VCaP, PDX1, 3, 10 mg/kg, PO, QDSignificant tumor growth inhibition.[2][6]
Enzalutamide-resistant XenograftVCaP3 or 10 mg/kg, PO, QDRobust tumor growth inhibition.[6][7]
ARD-61 XenograftLNCaP, VCaPNot SpecifiedEffective in enzalutamide-resistant models.[8][9]
XenograftMDA-MB-453 (Breast Cancer)25, 50 mg/kg, IPEffective tumor growth inhibition.[10]
BWA-522 XenograftLNCaP60 mg/kg, PO76% tumor growth inhibition.[1][11][12][13]
PharmacokineticsNot Specified10 mg/kg, PO40.5% oral bioavailability.[12][14]

Experimental Protocols

Detailed methodologies for key experiments involving the administration of AR degraders in mouse models are provided below.

Protocol 1: In Vivo Efficacy Study in a Prostate Cancer Xenograft Model

This protocol outlines the assessment of the anti-tumor efficacy of an AR degrader in a subcutaneous xenograft mouse model.

Xenograft_Workflow cluster_workflow Xenograft Efficacy Study Workflow start Start cell_culture Prostate Cancer Cell Culture (e.g., VCaP, LNCaP) start->cell_culture implantation Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Administration of AR Degrader or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Measurement (Twice Weekly) treatment->monitoring endpoint Study Endpoint (e.g., 28 days or tumor volume limit) monitoring->endpoint analysis Tumor & Plasma Analysis (Western Blot, PSA ELISA) endpoint->analysis end End analysis->end

Figure 2: Experimental workflow for a xenograft efficacy study.

Materials:

  • Prostate cancer cell line (e.g., VCaP, LNCaP)

  • Immunocompromised mice (e.g., CB17/SCID)

  • AR degrader (e.g., ARV-110, BWA-522)

  • Vehicle control (formulation dependent)

  • Calipers

  • Analytical balance

Procedure:

  • Cell Implantation:

    • Prostate cancer cells are harvested and suspended in an appropriate medium (e.g., Matrigel).

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and vehicle control groups.

  • Treatment Administration:

    • ARV-110 (Bavdegalutamide):

      • Prepare ARV-110 at the desired concentration (e.g., 3 or 10 mg/kg) in a vehicle such as 5% DMSO and 95% (2% Tween 80 in PEG 400).[6]

      • Administer orally (PO) once daily (QD) for the duration of the study (e.g., 28 days).[6]

    • BWA-522:

      • Prepare BWA-522 at the desired concentration (e.g., 60 mg/kg).

      • Administer orally (PO) for the specified treatment period.[11][12]

    • ARD-61:

      • Prepare ARD-61 at the desired concentration (e.g., 25 or 50 mg/kg).

      • Administer via intraperitoneal (IP) injection.[10]

  • Monitoring:

    • Measure tumor volume using calipers twice weekly.

    • Monitor the body weight of the mice twice weekly as a measure of general health.

  • Endpoint and Analysis:

    • At the end of the study (e.g., after 28 days or when tumors reach a predetermined size), euthanize the mice.

    • Harvest tumors for pharmacodynamic analysis (e.g., Western blot for AR levels).

    • Collect plasma to measure PSA levels using an ELISA kit.[6]

Protocol 2: Western Blot for AR Degradation in Tumor Tissue

This protocol is for quantifying the level of AR protein in tumor tissue following treatment with an AR degrader.

Materials:

  • Harvested tumor tissue

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Primary antibody against AR

  • Loading control primary antibody (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Protein Extraction:

    • Homogenize the tumor tissue in ice-cold RIPA buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against AR.

    • Incubate with a primary antibody for a loading control.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply a chemiluminescence substrate and image the blot.

    • Quantify the band intensity for AR and the loading control.

    • Normalize the AR band intensity to the loading control to determine the relative level of AR degradation.

Concluding Remarks

The administration of AR degraders in mouse models is a critical step in the preclinical evaluation of these novel therapeutics. The protocols and data presented here for ARV-110, ARD-61, and BWA-522 provide a framework for researchers to design and execute in vivo studies to assess the efficacy and mechanism of action of AR-targeting PROTACs. Careful attention to dosing, administration route, and appropriate endpoint analysis is essential for obtaining robust and reproducible results. These studies are instrumental in advancing our understanding of AR degrader biology and their potential for treating prostate cancer.

References

Application Notes: Immunofluorescence Staining for Androgen Receptor Degradation using AR Degrader-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a crucial driver of prostate cancer initiation and progression. Targeting AR signaling is a key therapeutic strategy. While traditional approaches have focused on inhibiting AR activity with antagonists, a newer and highly promising strategy involves the targeted degradation of the AR protein itself. Proteolysis-targeting chimeras (PROTACs) are a class of molecules designed to induce the degradation of specific proteins. "AR degrader-5" is a potent PROTAC that facilitates the degradation of the Androgen Receptor.[1][2][3] This document provides detailed protocols and application notes for utilizing immunofluorescence (IF) staining to visualize and quantify the degradation of AR in response to treatment with AR degrader-5.

Mechanism of Action of AR Degrader-5 (A PROTAC)

AR degrader-5 functions as a PROTAC, a heterobifunctional molecule that hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate the AR protein.[4][5] A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the Androgen Receptor), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[2][3] By bringing the AR and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of AR, marking it for degradation by the proteasome.[5] This event-driven mechanism offers a powerful alternative to traditional inhibition, leading to a profound and sustained suppression of AR signaling.[5][6]

Signaling Pathway

AR_Signaling_and_Degradation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) Ternary_Complex AR - Degrader - E3 Ternary Complex AR->Ternary_Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins AR_HSP->AR HSP Dissociation AR_Degrader_5 AR degrader-5 AR_Degrader_5->AR Binds E3_Ligase E3 Ubiquitin Ligase AR_Degrader_5->E3_Ligase Recruits E3_Ligase->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ub Proteasome Proteasome Ub_AR->Proteasome Targeted for Degradation Degraded AR Peptides Degraded AR Peptides Proteasome->Degraded AR Peptides Ub Ub Ub->Ub_AR ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Activates

Caption: AR Signaling and PROTAC-mediated Degradation.

Quantitative Data

The efficacy of AR degraders can be quantified through various assays. The following tables summarize key in vitro potency data for representative AR degraders.

Table 1: In Vitro Degradation and Potency of AR Degraders

ParameterCompoundCell LineValueReference
IC50 (Inhibitory Concentration 50) PROTAC AR Degrader-5Not Specified49 nM[2][3]
DC50 (Degradation Concentration 50) ARD-61LNCaP8.0 nM[7]
DC50 Representative AR DegraderLNCaP, VCaP, 22Rv1as low as 1 nM[8]

Table 2: Effect of AR Degraders on AR Protein Levels

CompoundCell LineTreatment ConcentrationIncubation TimeAR DegradationReference
IRC117539LNCaP, VCaP, 22Rv11 µM24-48 hoursSharp decline in AR protein levels[9][10]
ARD-61LNCaP and VCaP100 nM6 hoursSignificant downregulation[7]
ARCC-4VCaPLow nanomolarNot Specified~95% degradation[11]
ARV-110LNCaP, VCaPLow nanomolarNot Specified>95% reduction in AR protein[5][8]

Experimental Protocols

Immunofluorescence Staining Protocol for AR Degradation

This protocol details the steps for visualizing and quantifying the degradation of the Androgen Receptor in prostate cancer cell lines (e.g., LNCaP, VCaP) following treatment with AR degrader-5.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • AR degrader-5

  • DMSO (vehicle control)

  • Glass coverslips or imaging-compatible plates (e.g., 96-well black-walled imaging plates)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS

  • Primary Antibody: Rabbit anti-AR antibody

  • Secondary Antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488 or 594)

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade Mounting Medium

  • Fluorescence Microscope or High-Content Imaging System

Experimental Workflow Diagram:

IF_Workflow cluster_workflow Immunofluorescence Workflow A 1. Cell Seeding B 2. Treatment with AR degrader-5 A->B C 3. Fixation B->C D 4. Permeabilization C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Counterstaining G->H I 9. Mounting H->I J 10. Imaging and Analysis I->J

Caption: Workflow for Immunofluorescence Staining.

Procedure:

  • Cell Seeding:

    • Seed prostate cancer cells onto glass coverslips in a 24-well plate or directly into a 96-well imaging plate at a density that will result in 50-70% confluency at the time of fixation.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Treatment:

    • Prepare a dilution series of AR degrader-5 in cell culture medium. A vehicle control (DMSO) should be included.

    • For a dose-response experiment, typical concentrations might range from 0.1 nM to 1000 nM.

    • For a time-course experiment, treat cells with a fixed concentration of the degrader and fix at different time points (e.g., 0, 4, 8, 16, 24 hours).

    • Remove the old medium and add the medium containing the degrader or vehicle control.

    • Incubate for the desired time period.

  • Fixation:

    • Aspirate the medium and wash the cells gently twice with PBS.

    • Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.[12]

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) to each well.

    • Incubate for 10-15 minutes at room temperature.

    • Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer to each well to block non-specific antibody binding.

    • Incubate for 1 hour at room temperature.[12]

  • Primary Antibody Incubation:

    • Dilute the primary anti-AR antibody in Blocking Buffer to the recommended concentration.

    • Aspirate the Blocking Buffer and add the diluted primary antibody solution to each well.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point onwards.

    • Aspirate the wash buffer and add the diluted secondary antibody solution to each well.

    • Incubate for 1-2 hours at room temperature, protected from light.[12]

  • Counterstaining:

    • Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.

    • Add a DAPI solution (diluted in PBS) to stain the nuclei.

    • Incubate for 5-10 minutes at room temperature.

  • Mounting:

    • Aspirate the DAPI solution and wash the cells once with PBS.

    • If using coverslips, carefully invert them onto a drop of antifade mounting medium on a glass slide.

    • If using an imaging plate, add a small volume of PBS or mounting medium to each well to prevent drying.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope or a high-content imaging system.

    • Use consistent acquisition settings (e.g., exposure time, laser power) across all samples.

    • Quantify the fluorescence intensity of the AR signal within the nucleus and/or cytoplasm of individual cells using image analysis software (e.g., ImageJ, CellProfiler).

    • Normalize the AR signal to the DAPI signal or cell number to account for variations in cell density.

    • A decrease in the mean fluorescence intensity of the AR signal in treated cells compared to the vehicle control indicates AR degradation.

Data Interpretation and Troubleshooting

  • Expected Results: A successful experiment will show a dose- and time-dependent decrease in the intensity of the AR-specific fluorescence signal in cells treated with AR degrader-5 compared to the vehicle-treated control cells. The localization of the remaining AR (nuclear vs. cytoplasmic) can also be assessed.

  • High Background: This can be due to insufficient blocking, inadequate washing, or a primary antibody concentration that is too high. Optimize blocking time and buffer composition, increase the number and duration of washes, and titrate the primary antibody.

  • Weak or No Signal: This could be due to a low primary antibody concentration, inactive antibody, or over-fixation. Ensure the antibody is validated for IF and use the recommended dilution. Reduce fixation time if necessary.

  • Autofluorescence: Some cell types exhibit autofluorescence. Use of appropriate controls (e.g., unstained cells) and spectral imaging can help to mitigate this.

Conclusion

Immunofluorescence staining is a powerful and accessible method for visualizing and quantifying the degradation of the Androgen Receptor induced by AR degrader-5. The provided protocols and guidelines offer a comprehensive framework for researchers to effectively utilize this technique in the evaluation of novel AR-targeting therapeutics. Careful optimization of experimental conditions and rigorous data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Co-Immunoprecipitation with a PROTAC-based Androgen Receptor Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing co-immunoprecipitation (co-IP) to investigate the mechanism of action of a representative Proteolysis Targeting Chimera (PROTAC) androgen receptor (AR) degrader, herein referred to as "AR Degrader-5." PROTACs are heterobifunctional molecules designed to induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[1] Co-IP is a crucial technique to demonstrate the formation of the key ternary complex, consisting of the AR, AR Degrader-5, and an E3 ligase, which is a hallmark of PROTAC-mediated protein degradation.[2]

Introduction to Androgen Receptor Degradation

The androgen receptor is a critical driver of prostate cancer progression.[3][4] AR degraders, particularly those based on PROTAC technology, represent a promising therapeutic strategy to overcome resistance to traditional AR inhibitors.[5] These molecules function by linking the AR to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.[1][6] This "event-driven" pharmacology offers a catalytic mode of action, distinguishing it from the "occupancy-driven" mechanism of traditional inhibitors.[7]

Mechanism of Action of a Representative AR Degrader (PROTAC)

A typical AR degrader consists of three components: a ligand that binds to the androgen receptor, a second ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects the two.[1][8] This design facilitates the formation of a ternary complex, bringing the AR into close proximity with the E3 ligase.[6] This proximity enables the transfer of ubiquitin from the E3 ligase to the AR, marking it for degradation by the 26S proteasome.[6]

Key Applications of Co-Immunoprecipitation in AR Degrader Research

  • Mechanism of Action Validation: Demonstrating the formation of the AR-Degrader-E3 ligase ternary complex is a primary method to confirm the intended mechanism of a PROTAC.

  • Identification of Interacting Proteins: Co-IP coupled with mass spectrometry can identify other proteins that interact with the AR in the presence of the degrader.

  • Evaluation of Degrader Efficacy: The strength of the interaction within the ternary complex, as observed through co-IP, can correlate with the degradation efficiency of the PROTAC.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the androgen receptor signaling pathway and the experimental workflow for a co-immunoprecipitation experiment with AR Degrader-5.

Caption: Classical Androgen Receptor Signaling Pathway.

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis A 1. Cell Culture & Treatment with AR Degrader-5 B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. Pre-clearing Lysate C->D E 5. Incubation with Primary Antibody (e.g., anti-VHL) D->E F 6. Addition of Protein A/G Beads E->F G 7. Washing F->G H 8. Elution G->H I 9. Western Blot Analysis (Probe for AR and VHL) H->I

Caption: Co-Immunoprecipitation Experimental Workflow.

Detailed Experimental Protocol: Co-Immunoprecipitation of AR with an E3 Ligase

This protocol is designed for cultured prostate cancer cells (e.g., LNCaP, VCaP, or 22Rv1) treated with a PROTAC AR degrader.

Materials and Reagents:

  • Cell Lines: Prostate cancer cell lines expressing endogenous AR (e.g., LNCaP, VCaP, 22Rv1).

  • AR Degrader-5: Dissolved in DMSO to a stock concentration of 10 mM.

  • Proteasome Inhibitor: MG132 (10 mM stock in DMSO).

  • Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.

  • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails immediately before use.

  • Primary Antibodies:

    • Rabbit anti-AR antibody

    • Mouse anti-VHL or anti-CRBN antibody (depending on the E3 ligase recruited by the degrader)

    • Rabbit or Mouse IgG (Isotype control)

  • Protein A/G Agarose (B213101) Beads

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40.

  • Elution Buffer: 2X Laemmli sample buffer.

  • Reagents for Western Blotting: SDS-PAGE gels, transfer membranes, blocking buffer, secondary antibodies, and ECL substrate.

Procedure:

  • Cell Culture and Treatment:

    • Plate prostate cancer cells in 10 cm dishes and grow to 70-80% confluency.

    • Pre-treat cells with 10 µM MG132 for 2 hours to inhibit proteasomal degradation of the AR. This step is crucial for trapping the ternary complex.

    • Treat cells with the desired concentration of AR Degrader-5 (e.g., 100 nM) or DMSO (vehicle control) for 4-6 hours.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold Co-IP Lysis Buffer to each dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the cleared lysate using a BCA or Bradford assay.

    • Normalize the protein concentration of all samples with Co-IP Lysis Buffer to ensure equal protein input for each immunoprecipitation.

  • Immunoprecipitation:

    • For each sample, use 1-2 mg of total protein.

    • To pre-clear the lysate, add 20 µL of Protein A/G agarose bead slurry and incubate on a rotator at 4°C for 1 hour.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.

    • To the pre-cleared lysate, add 2-5 µg of the primary antibody (e.g., anti-VHL or anti-CRBN). For a negative control, add an equivalent amount of the corresponding IgG isotype control.

    • Incubate on a rotator at 4°C overnight.

    • Add 30 µL of Protein A/G agarose bead slurry to each sample and incubate on a rotator at 4°C for 2-4 hours to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Carefully aspirate and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and completely remove the supernatant.

  • Elution and Western Blot Analysis:

    • After the final wash, add 40 µL of 2X Laemmli sample buffer to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

    • Centrifuge the samples and load the supernatant onto an SDS-PAGE gel.

    • Include a sample of the input lysate (20-30 µg) as a positive control.

    • Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against AR and the E3 ligase (e.g., VHL or CRBN).

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.

Data Presentation and Interpretation

The results of the co-IP experiment can be summarized in a table to facilitate comparison between different treatment conditions.

Table 1: Representative Quantitative Data from Co-Immunoprecipitation and Western Blot Analysis

Treatment IP Antibody Input AR Level Input VHL Level Co-IP AR Signal (Arbitrary Units) Co-IP VHL Signal (Arbitrary Units)
DMSOIgG100%100%58
DMSOanti-VHL100%100%15950
AR Degrader-5IgG100%100%710
AR Degrader-5anti-VHL100%100%250980

Interpretation of Results:

  • Input Lanes: The input lanes confirm the presence of both AR and the E3 ligase in the cell lysates before immunoprecipitation.

  • IgG Control: The IgG control lanes should show minimal to no signal for both AR and the E3 ligase, demonstrating the specificity of the immunoprecipitation antibody.

  • DMSO (Vehicle Control): In the anti-VHL IP from DMSO-treated cells, a low level of AR may be co-immunoprecipitated, indicating a basal level of interaction between AR and VHL.

  • AR Degrader-5 Treatment: A significant increase in the amount of AR co-immunoprecipitated with the E3 ligase (VHL in this example) in the presence of AR Degrader-5 is the expected result. This demonstrates the formation of the AR-Degrader-VHL ternary complex.

Troubleshooting

Problem Possible Cause Solution
High background in IgG control - Insufficient pre-clearing- Non-specific binding of antibody to beads- Inadequate washing- Increase pre-clearing time- Use a different isotype control- Increase the number and stringency of washes
No co-immunoprecipitation of AR with E3 ligase - Degrader is not effective- Ternary complex is transient- Incorrect antibody for IP- Proteasomal degradation is not inhibited- Confirm degrader activity with a degradation assay- Optimize treatment time- Validate IP antibody- Ensure MG132 is active and used at the correct concentration
Low protein yield after elution - Inefficient elution- Protein degradation- Increase boiling time or use a different elution buffer- Ensure protease inhibitors are always present

Conclusion

Co-immunoprecipitation is an indispensable tool for elucidating the mechanism of action of PROTAC-based AR degraders. A successful co-IP experiment provides strong evidence for the formation of the ternary complex, a critical step in the targeted degradation of the androgen receptor. The protocols and guidelines presented here offer a comprehensive framework for researchers to design and execute these experiments effectively.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Androgen Receptor Degrader-5 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Androgen Receptor (AR) Degrader-5.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Androgen Receptor Degrader-5?

Androgen Receptor (AR) Degrader-5 is a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule designed to induce the degradation of the AR protein.[1][2] One end of the molecule binds to the Androgen Receptor, and the other end recruits an E3 ubiquitin ligase.[1][3] This proximity facilitates the ubiquitination of AR, marking it for degradation by the 26S proteasome.[3][4] This event-driven mechanism allows for the catalytic removal of the entire AR protein, rather than simply inhibiting its function.[1][2]

Q2: What is the difference between an AR degrader and a classical AR inhibitor?

AR inhibitors, like enzalutamide, function through an "occupancy-driven" mechanism, where the continuous presence of the inhibitor is required to block AR function.[1] In contrast, AR degraders like AR Degrader-5 are "event-driven," meaning they catalytically induce the degradation of the AR protein.[1] This can lead to a more sustained and profound inhibition of AR signaling.[5]

Q3: In which cell lines can I expect to see AR degradation with this compound?

AR degraders have shown efficacy in various prostate cancer cell lines that express the Androgen Receptor. Commonly used models include LNCaP, VCaP, and 22Rv1 cells.[3][6] The level of degradation can be cell-line dependent.

Q4: How do I prepare and store this compound?

It is recommended to prepare a stock solution of this compound in a suitable solvent, such as DMSO.[3] For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. For working solutions, further dilutions should be made in the appropriate cell culture medium just before use.[3] Always refer to the manufacturer's specific instructions for optimal storage conditions.

Troubleshooting Guides

Guide 1: No or Low AR Degradation Observed

Problem: After treating cells with AR Degrader-5, Western blot analysis shows minimal or no reduction in AR protein levels.

Possible Cause Troubleshooting Steps
Suboptimal Treatment Duration Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximal AR degradation in your specific cell line.[2]
Incorrect Compound Concentration Perform a dose-response experiment with a range of concentrations (e.g., 0.1 nM to 1000 nM) to identify the optimal concentration for AR degradation.[2]
Compound Instability/Degradation Prepare fresh working solutions from a new stock aliquot for each experiment. Ensure proper storage of the stock solution.[7] You can verify the stability of your solution using HPLC analysis.[7]
Low E3 Ligase Expression Confirm the expression of the E3 ligase (e.g., Cereblon or VHL) recruited by the specific AR degrader in your cell model using Western blotting or qPCR.[2]
Proteasome Dysfunction As a positive control, co-treat cells with a known proteasome inhibitor (e.g., MG132) and AR Degrader-5. A rescue of AR protein levels in the presence of the proteasome inhibitor confirms that the degradation pathway is functional.[8]
Cellular Context The efficacy of PROTACs can be cell-line specific. Consider testing in an alternative AR-positive cell line.
Guide 2: Unexpected Cellular Phenotype or Off-Target Effects

Problem: Observation of a cellular phenotype that is not consistent with known effects of AR degradation.

Possible Cause Troubleshooting Steps
High Compound Concentration High concentrations of PROTACs can sometimes lead to off-target effects.[2] Use the lowest effective concentration that induces significant AR degradation.
Off-Target Protein Degradation If known, test for the degradation of potential off-target proteins via Western blot.[2]
Rescue Experiments To confirm on-target activity, perform a rescue experiment by co-treating with a high-affinity AR ligand to compete for binding with the degrader. This should prevent AR degradation.[2]
Compound Purity Ensure the purity of your AR Degrader-5 compound. Impurities could contribute to unexpected biological activities.

Experimental Protocols

Protocol 1: Western Blot for AR Degradation

This protocol allows for the quantification of AR protein levels following treatment.[1]

  • Cell Culture and Treatment:

    • Seed AR-positive prostate cancer cells (e.g., LNCaP, VCaP) in 6-well plates and allow them to adhere overnight.[9]

    • Treat cells with various concentrations of AR Degrader-5 or vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).[1]

  • Cell Lysis and Protein Extraction:

    • After treatment, wash cells twice with ice-cold PBS.[3]

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[3]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[3]

    • Incubate on ice for 30 minutes, with occasional vortexing.[3]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[3]

    • Collect the supernatant containing the protein lysate.[3]

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay.[10]

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[3]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.[3]

    • Run the gel until the dye front reaches the bottom.[10]

    • Transfer the separated proteins to a PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane with a primary antibody against AR (e.g., 1:1000 dilution) overnight at 4°C.[10][12]

    • Wash the membrane three times with TBST for 10 minutes each.[10]

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature.[10]

    • Wash the membrane three times with TBST for 10 minutes each.[10]

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection and Analysis:

    • Apply an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[3]

    • Quantify band intensities using densitometry software (e.g., ImageJ).[10] Normalize the AR band intensity to the loading control band.

Protocol 2: Cell Viability Assay

This assay measures the effect of AR degradation on cell proliferation and viability.[1]

  • Cell Seeding:

    • Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[6]

  • Drug Treatment:

    • Treat cells with a serial dilution of AR Degrader-5 (e.g., 0.1 nM to 10 µM) or a vehicle control.[6]

    • Incubate for a specified period (e.g., 72-96 hours).[6]

  • Viability Reagent Addition:

    • Add a cell viability reagent, such as MTT or MTS, to each well according to the manufacturer's protocol and incubate for 1-4 hours.[6][13]

  • Signal Measurement and Analysis:

    • If using MTT, solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).[13]

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[1]

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[6]

Quantitative Data Summary

The following table summarizes representative efficacy data for AR degraders from preclinical studies. Note that the specific values for "AR Degrader-5" may vary, and these are provided as a general reference based on similar compounds.

Cell LineAR StatusCompoundDC50 (Degradation)IC50 (Cell Viability)Max Degradation (Dmax)Reference
LNCaPAR+Bavdegalutamide (ARV-110)~1 nM10 - 50 nM>95%[3][6]
VCaPAR+Bavdegalutamide (ARV-110)~1 nM50 - 100 nM>95%[3][6]
22Rv1AR+, AR-V7Bavdegalutamide (ARV-110)Dose-dependent100 - 500 nM>80%[3][6]
LNCaPAR+ARD-618.0 nMNot SpecifiedNot Specified[5]
LNCaPAR+ARCC-45 nMNot SpecifiedNot Specified[9]

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer dimerization & nuclear translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR dissociates ARE Androgen Response Element (ARE) AR_dimer->ARE binds Target_Genes Target Gene Transcription ARE->Target_Genes activates

Caption: Androgen Receptor (AR) Signaling Pathway.

AR_Degrader_Mechanism AR_Degrader AR Degrader-5 (PROTAC) AR Androgen Receptor (AR) AR_Degrader->AR E3_Ligase E3 Ubiquitin Ligase AR_Degrader->E3_Ligase Ternary_Complex Ternary Complex (AR-PROTAC-E3) AR->Ternary_Complex E3_Ligase->Ternary_Complex Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_AR->Proteasome Degradation AR Degradation Proteasome->Degradation

Caption: Mechanism of Action of AR Degrader-5 (PROTAC).

Western_Blot_Workflow A 1. Cell Treatment with AR Degrader-5 B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Ab) E->F G 7. Detection & Quantification F->G

Caption: Experimental Workflow for Western Blot Analysis.

References

preventing Androgen receptor degrader-5 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Androgen Receptor (AR) Degrader-5 in cell culture media.

Troubleshooting Guide

Precipitation of AR Degrader-5 in your experimental setup can lead to inaccurate results by altering the effective concentration of the compound. This guide will help you identify and resolve common issues.

IssuePotential Cause(s)Recommended Solution(s)
Precipitation upon dilution of DMSO stock in aqueous media. The concentration of AR Degrader-5 in the final aqueous solution is above its solubility limit. This is a common issue with hydrophobic compounds.[1][2]- Lower the final concentration: The most direct solution is to use a lower final concentration of AR Degrader-5 in your experiment.[3] - Perform serial dilutions: Prepare intermediate dilutions of your DMSO stock in pre-warmed (37°C) culture medium before adding it to the final cell culture plate. This helps prevent localized high concentrations that can lead to precipitation.[3][4] - Slow, dropwise addition: Add the DMSO stock solution to the cell media dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.[5]
Precipitate forms over time in the incubator. - Compound instability: The compound may have limited stability at 37°C in your specific culture medium. - pH shift: The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[6] - Interaction with media components: AR Degrader-5 may interact with salts, proteins (especially in serum), or other components in the media over time, leading to precipitation.[5][6]- Test compound stability: Assess the stability of AR Degrader-5 in your specific cell culture medium over the intended duration of your experiment. - Ensure proper buffering: Use freshly prepared and pH-confirmed media that is properly buffered for the incubator's CO2 concentration.[6] - Reduce serum concentration: If using serum-containing media, consider reducing the serum percentage or using a serum-free formulation if compatible with your cell line.[5]
Difficulty dissolving the initial powder. The compound may require specific conditions to fully dissolve in the chosen solvent.- Use an appropriate solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of hydrophobic compounds like AR Degrader-5.[3][7] - Gentle warming and sonication: If the compound does not fully dissolve at room temperature, gentle warming (e.g., to 37°C) and brief sonication can aid dissolution.[3][7][8]
High final DMSO concentration is toxic to cells. While DMSO aids in dissolving the compound, high concentrations can be detrimental to cell health.[4]- Minimize final DMSO concentration: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to avoid impacting cell viability.[4] This may necessitate preparing a more dilute stock solution. - Include a vehicle control: Always include a DMSO-only control in your experiments to assess the effect of the solvent on your cells at the final concentration used.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of Androgen Receptor Degrader-5?

A1: The recommended solvent for preparing stock solutions of hydrophobic compounds like AR Degrader-5 is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3][7] It is crucial to use anhydrous DMSO as absorbed water can decrease the solubility of many organic compounds.[7]

Q2: How should I prepare the stock solution to ensure complete dissolution?

A2: To prepare a stock solution, dissolve AR Degrader-5 in 100% anhydrous DMSO.[4] If you encounter solubility issues, gentle warming to 37°C and/or brief sonication can be used to facilitate complete dissolution.[3][7][8] Always visually inspect the solution to ensure it is clear and free of any particulate matter before storage.[7]

Q3: How should I store the stock solution of AR Degrader-5?

A3: For long-term storage, it is recommended to aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution.[7][10] Store these aliquots at -20°C or -80°C.[7][10]

Q4: My compound precipitates when I dilute my DMSO stock into my aqueous cell culture medium. What is happening?

A4: This phenomenon is known as "precipitation upon dilution" and is common for hydrophobic compounds.[1] It occurs because the compound's solubility is much lower in the aqueous medium compared to the concentrated DMSO stock. When the DMSO is diluted, it can no longer keep the compound dissolved, causing it to precipitate.[1]

Q5: How can I prevent precipitation when preparing my final working solution in cell culture media?

A5: To prevent precipitation, it is crucial to perform a serial dilution. First, create an intermediate dilution of your high-concentration DMSO stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of media while gently mixing.[3][4] This gradual dilution helps to avoid localized high concentrations of the compound that can lead to precipitation.[4]

Q6: What is the maximum final concentration of DMSO that is safe for my cells?

A6: While cell-line dependent, a general guideline is to keep the final DMSO concentration in the cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize cytotoxicity.[4][11] It is always recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.[9]

Q7: Could the type of cell culture medium or serum affect the solubility of AR Degrader-5?

A7: Yes. Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with the compound and affect its solubility.[5][6] If you are experiencing precipitation, you could try reducing the serum concentration or testing the compound's solubility in different basal media.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of AR Degrader-5 in DMSO

Objective: To prepare a high-concentration stock solution of AR Degrader-5 for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the mass of AR Degrader-5 required to prepare the desired volume of a 10 mM solution. (Note: The molecular weight of AR Degrader-5, also known as compound A46, is 1043.16 g/mol ).[12]

  • Weigh the calculated amount of AR Degrader-5 powder and place it into a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.[7]

  • If the compound is not fully dissolved, gently warm the tube to 37°C in a water bath for 5-10 minutes and vortex again. Alternatively, sonicate the tube briefly.[7][8]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[7]

Protocol 2: Determining the Maximum Soluble Concentration of AR Degrader-5 in Cell Culture Media

Objective: To determine the highest concentration of AR Degrader-5 that remains soluble in a specific cell culture medium.

Materials:

  • 10 mM stock solution of AR Degrader-5 in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well plate or microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare a serial dilution of the 10 mM AR Degrader-5 stock solution in DMSO.

  • In a 96-well plate, add a fixed volume of your complete cell culture medium to a series of wells (e.g., 198 µL).

  • Add a small, corresponding volume of each DMSO dilution to the wells to achieve a range of final concentrations (e.g., add 2 µL of each DMSO dilution to 198 µL of media to get a final DMSO concentration of 1%). Be sure to include a DMSO-only control.[4]

  • Gently mix the contents of the wells.

  • Incubate the plate under standard cell culture conditions (37°C, 5% CO2).

  • Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[4]

  • The highest concentration that remains clear is the maximum working soluble concentration under those specific conditions. For a more quantitative assessment, the absorbance of the plate can be read at a wavelength of 600-650 nm, where an increase in absorbance indicates precipitation.[4]

Visualizations

AR_Degrader_5_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation AR Androgen Receptor (AR) Proteasome Proteasome AR->Proteasome Targeted for Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->AR Ubiquitination Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degradation AR_Degrader_5 AR Degrader-5 (PROTAC) AR_Degrader_5->AR Binds to AR AR_Degrader_5->E3_Ligase Recruits E3 Ligase Ub Ubiquitin

Caption: Mechanism of action of AR Degrader-5 (a PROTAC).

Troubleshooting_Workflow Start Start: AR Degrader-5 Precipitation Observed Check_Stock Check Stock Solution: - Anhydrous DMSO? - Fully Dissolved? Start->Check_Stock Prep_New_Stock Prepare Fresh Stock (Use warming/sonication if needed) Check_Stock->Prep_New_Stock No Check_Dilution Review Dilution Protocol: - Intermediate dilution used? - Slow, dropwise addition? Check_Stock->Check_Dilution Yes Prep_New_Stock->Check_Dilution Optimize_Dilution Optimize Dilution: - Pre-warm media - Serial dilution - Gentle mixing Check_Dilution->Optimize_Dilution No Check_Concentration Assess Final Concentration: - Is it too high? - Is final DMSO% <0.5%? Check_Dilution->Check_Concentration Yes Optimize_Dilution->Check_Concentration Lower_Concentration Lower Final Concentration of AR Degrader-5 Check_Concentration->Lower_Concentration No Check_Media Evaluate Media & Incubation: - Serum concentration? - Media stability? Check_Concentration->Check_Media Yes Lower_Concentration->Check_Media Modify_Media Modify Media Conditions: - Reduce serum - Test stability over time Check_Media->Modify_Media No Success Success: No Precipitation Check_Media->Success Yes Modify_Media->Success

Caption: A step-by-step logical guide for troubleshooting precipitation.

References

AR degrader-5 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of AR degrader-5. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for AR degrader-5?

A1: Proper storage of AR degrader-5 is crucial to maintain its stability and efficacy. The recommended storage conditions for both the solid powder and solutions are summarized below.

Q2: How should I dissolve AR degrader-5?

A2: AR degrader-5 is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO.

Q3: Is AR degrader-5 stable in aqueous solutions or cell culture media?

A3: The stability of AR degrader-5 in aqueous solutions and cell culture media has not been extensively reported in publicly available literature. As a general guideline for PROTACs and other small molecules, stability in aqueous media can be variable and should be experimentally determined. Factors such as pH, temperature, and media components can influence stability. It is advisable to prepare fresh dilutions in your experimental buffer or media from a DMSO stock solution just before use. For longer-term experiments, the stability of the compound in the specific cell culture medium at 37°C should be assessed.[1]

Q4: How should I handle AR degrader-5 in the laboratory?

A4: As with any chemical reagent, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handling of the solid compound and preparation of stock solutions should be performed in a well-ventilated area or a chemical fume hood.[2]

Data Presentation

Table 1: Recommended Storage Conditions for AR degrader-5
FormStorage TemperatureRecommended Duration
Solid Powder-20°CUp to 3 years
Solid Powder4°CUp to 2 years
In Solvent (e.g., DMSO)-80°CUp to 6 months
In Solvent (e.g., DMSO)-20°CUp to 1 month

Data sourced from InvivoChem.[3]

Table 2: Solubility of AR degrader-5
SolventSolubility
DMSOSoluble

Data sourced from InvivoChem.[3]

Experimental Protocols

Protocol 1: Preparation of AR degrader-5 Stock Solution

Objective: To prepare a concentrated stock solution of AR degrader-5 for use in in vitro experiments.

Materials:

  • AR degrader-5 solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Allow the vial of solid AR degrader-5 to equilibrate to room temperature before opening to prevent condensation.

  • Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the vial thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]

Protocol 2: Assessment of AR degrader-5 Stability in Cell Culture Media

Objective: To determine the stability of AR degrader-5 in a specific cell culture medium over time.

Materials:

  • AR degrader-5 DMSO stock solution

  • Cell culture medium (with and without serum)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator (37°C, 5% CO2)

  • 96-well plates (low protein binding recommended)[1]

  • HPLC-MS system for analysis

Procedure:

  • Prepare working solutions of AR degrader-5 by diluting the DMSO stock into the cell culture medium (with and without serum) and PBS to the final desired experimental concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Dispense the solutions into a 96-well plate. Include a "time zero" sample that is immediately processed.

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots from the wells.

  • Immediately quench any potential enzymatic activity by adding a cold organic solvent (e.g., acetonitrile) and precipitate proteins.

  • Centrifuge the samples to pellet any precipitates.

  • Analyze the supernatant by a validated HPLC-MS method to quantify the remaining concentration of AR degrader-5.

  • Calculate the percentage of AR degrader-5 remaining at each time point relative to the time zero sample.

Troubleshooting Guides

Issue 1: Inconsistent or No Degradation of Target Protein
Possible CauseSuggested Solution
Compound Instability Prepare fresh dilutions of AR degrader-5 in media for each experiment. Assess the stability of the compound in your specific cell culture media over the course of the experiment (see Protocol 2).[4]
Poor Cell Permeability PROTACs can have high molecular weights, which may limit cell permeability.[4] Consider using cell lines with higher expression of relevant transporters or performing permeabilization assays.
"Hook Effect" At high concentrations, PROTACs can form binary complexes with the target or E3 ligase, rather than the productive ternary complex, leading to reduced degradation.[4] Perform a dose-response curve over a wide range of concentrations (e.g., picomolar to micromolar) to identify the optimal concentration for degradation.[4]
Low E3 Ligase Expression The efficacy of a PROTAC is dependent on the expression of the recruited E3 ligase in the cell line being used. Confirm the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line by western blot or qPCR.
Incorrect Experimental Conditions Ensure cells are healthy and in the exponential growth phase. Use a consistent cell passage number and seeding density.[4]
Issue 2: Compound Precipitation in Aqueous Media
Possible CauseSuggested Solution
Low Aqueous Solubility Visually inspect the media for any precipitate after adding the compound. Prepare fresh dilutions from a DMSO stock immediately before use. Lower the final concentration of the compound in the assay. The use of serum in the media can sometimes aid in solubilizing compounds.[1]
High Final DMSO Concentration Ensure the final concentration of DMSO in the cell culture media is low (typically ≤ 0.5%) to avoid both cytotoxicity and precipitation of the compound.

Visualizations

Caption: Simplified Androgen Receptor (AR) Signaling Pathway.

PROTAC_Mechanism AR_Degrader_5 AR degrader-5 Ternary_Complex Ternary Complex (AR - Degrader - E3) AR_Degrader_5->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination of AR Ternary_Complex->Polyubiquitination Ubiquitin Transfer Ubiquitin Ub Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation AR Degradation Proteasome->Degradation Degradation

Caption: Mechanism of Action of AR degrader-5.

Troubleshooting_Workflow Start No/Low Target Degradation Check_Stability Assess Compound Stability in Media (Protocol 2) Start->Check_Stability Stable Compound Stable? Check_Stability->Stable Check_Permeability Evaluate Cell Permeability Stable->Check_Permeability Yes Redesign_PROTAC Consider Redesign (Linker, Ligands) Stable->Redesign_PROTAC No Permeable Cell Permeable? Check_Permeability->Permeable Check_Hook_Effect Investigate Hook Effect (Wide Dose-Response) Permeable->Check_Hook_Effect Yes Permeable->Redesign_PROTAC No Hook_Effect Hook Effect Observed? Check_Hook_Effect->Hook_Effect Check_E3_Ligase Confirm E3 Ligase Expression Hook_Effect->Check_E3_Ligase No Optimize_Concentration Optimize Concentration (Use Lower Doses) Hook_Effect->Optimize_Concentration Yes Check_E3_Ligase->Redesign_PROTAC Low/No Expression End Successful Degradation Check_E3_Ligase->End Expression Confirmed Optimize_Concentration->End

Caption: Troubleshooting Workflow for AR degrader-5 Experiments.

References

Technical Support Center: Minimizing In Vivo Toxicity of Androgen Receptor Degraders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Androgen Receptor (AR) degraders in vivo. The focus is on strategies to minimize toxicity while maintaining efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the common toxicities observed with Androgen Receptor (AR) degraders in vivo?

A1: Preclinical and clinical studies of AR degraders have reported a range of toxicities. In preclinical models, general signs of toxicity can include weight loss.[1] Clinical trials with AR degraders like ARV-110 and ARV-766 have shown treatment-emergent adverse events (TEAEs). For ARV-766, any-grade TEAEs were observed in 96% of patients, with 37% being grade 3 or higher.[2] For ARV-110, a dose-limiting toxicity (DLT) of Grade 4 elevated AST/ALT was observed at the 280 mg dose in one patient who was also taking rosuvastatin (B1679574).[3] Other reported adverse events include fatigue and infusion-related reactions.[4] It is crucial to monitor animals closely for clinical signs of toxicity and to perform regular hematological and clinical chemistry analysis.

Q2: How can I select an appropriate starting dose and dose escalation strategy to minimize toxicity?

A2: Dose selection should be based on preclinical in vitro potency and in vivo efficacy studies. For example, ARV-110 showed more than 90% AR degradation in mouse xenograft studies at a 1 mg/kg oral dose.[5] In vivo efficacy with significant tumor growth inhibition was observed at doses as low as 0.3 mg/kg.[6] A common approach is to start with a dose that shows efficacy in preclinical models and escalate cautiously while monitoring for signs of toxicity. In a phase 1/2 study of ARV-766, dose-dependent increases in exposure were observed up to 320 mg daily, and the recommended phase 2 doses were 100 mg and 300 mg daily based on exceeding minimal preclinical efficacious thresholds.[2]

Q3: What formulation strategies can be employed to improve the safety profile of AR degraders?

A3: The formulation can significantly impact the pharmacokinetics and, consequently, the toxicity of a compound. For preclinical in vivo studies, it is essential to use a well-tolerated vehicle. Common formulations for AR degraders for in vivo studies include solutions or suspensions for oral or parenteral administration. For instance, a formulation for "PROTAC AR Degrader-5" for in vivo use involves dissolving the compound in DMSO, then adding PEG300, Tween 80, and finally ddH2O.[7] Another example is a suspension in 0.5% CMC Na for oral administration or a solution in a DMSO:Corn oil (10:90) mixture for injection.[7] The choice of formulation should be guided by the physicochemical properties of the specific AR degrader and the intended route of administration. It is strongly recommended to consult literature for methods and protocols for similar compounds.[7]

Q4: Are there any known drug-drug interactions to be aware of when using AR degraders?

A4: Yes, drug-drug interactions are a potential concern. A notable example is the interaction between ARV-110 and rosuvastatin. In a phase 1 study, a patient taking both drugs experienced Grade 4 elevated AST/ALT.[3] Subsequent investigation revealed that rosuvastatin plasma concentrations were significantly increased, suggesting an interaction. As a result, rosuvastatin was prohibited in the trial, and no further ≥Gr 2 AST/ALT adverse events were reported.[3] Researchers should carefully consider concomitant medications in their in vivo studies and in clinical trial design.

Q5: What are the key biomarkers to monitor for on-target and off-target toxicity?

A5: Monitoring both pharmacodynamic and safety biomarkers is crucial.

  • On-target pharmacodynamic biomarkers: Prostate-specific antigen (PSA) is a key downstream target of AR signaling and is commonly used to assess the activity of AR degraders.[6][8] A significant decline in PSA levels can indicate on-target activity.[2] Western blotting of tumor tissue to confirm AR protein degradation is also a direct measure of on-target effect.[1][9]

  • Safety biomarkers: Regular monitoring of liver function tests (ALT, AST), renal function tests (creatinine, BUN), and complete blood counts is essential to detect potential organ toxicity.[3] Body weight should be monitored regularly as an indicator of general toxicity.[1]

Troubleshooting Guides

Issue 1: Unexpected in vivo toxicity or mortality at previously reported "safe" doses.

Possible Cause Troubleshooting Step
Formulation Issues Ensure the formulation is prepared correctly and is homogenous. Check for precipitation of the compound. Consider using a different, well-established vehicle.[7]
Animal Strain/Species Differences Toxicity can vary between different strains and species of animals. Review literature for data on the specific animal model being used. If data is unavailable, conduct a small pilot dose-range-finding study.
Compound Stability/Purity Verify the purity and stability of the AR degrader. Impurities or degradation products could be responsible for the observed toxicity.
Off-target Effects The AR degrader may have off-target effects not previously characterized. Consider performing in vitro off-target screening against a panel of kinases or receptors.

Issue 2: Lack of efficacy in vivo despite observing in vitro activity.

Possible Cause Troubleshooting Step
Poor Pharmacokinetics (PK) The compound may have poor absorption, rapid metabolism, or high clearance, leading to insufficient exposure at the tumor site. Conduct a PK study to measure plasma and tumor concentrations of the AR degrader.
Suboptimal Dosing Schedule The dosing schedule may not be frequent enough to maintain a therapeutic concentration of the compound. Consider increasing the dosing frequency (e.g., from once daily to twice daily) based on the compound's half-life.
Formulation Preventing Absorption The formulation may not be suitable for the chosen route of administration, leading to poor bioavailability. Test alternative formulations. For oral compounds, assess bioavailability.
Tumor Model Resistance The in vivo tumor model may have intrinsic or acquired resistance mechanisms not present in the in vitro cell lines. Characterize the AR status (expression levels, mutations, splice variants) of the xenograft model.[9][10]

Issue 3: High variability in efficacy or toxicity between animals in the same group.

Possible Cause Troubleshooting Step
Inconsistent Dosing Ensure accurate and consistent administration of the dose to each animal. For oral gavage, check for regurgitation. For injections, ensure proper technique.
Heterogeneity of the Tumor Model Tumor growth rates and response to treatment can vary between individual animals. Ensure tumors are of a consistent size at the start of treatment and randomize animals into treatment groups.
Animal Health Status Underlying health issues in some animals can affect their response to treatment. Use healthy animals from a reputable supplier and monitor for any signs of illness unrelated to the treatment.

Quantitative Data Summary

Table 1: Preclinical In Vivo Efficacy of AR Degraders

CompoundAnimal ModelDoseRouteDosing ScheduleTumor Growth Inhibition (TGI)Reference
ARV-110VCaP Xenograft0.1, 0.3, 1, 3 mg/kgOralDaily20%, 69%, 101%, 109%[6]
ARV-110VCaP Xenograft (non-castrated)1, 3, 10 mg/kgOralDaily60%, 67%, 70%[6]
ARD-61LNCaP Xenograft25, 50 mg/kgIP5 times a weekSignificant inhibition[9]
ARD-61VCaP Xenograft25, 50 mg/kgIP5 times a weekSignificant inhibition[9]

Table 2: Clinical Safety and Efficacy of AR Degraders

CompoundStudy PhaseDosePatient PopulationKey Adverse Events (Grade ≥3)PSA ≥50% DeclineReference
ARV-110Phase I35-280 mg dailymCRPCGrade 4 AST/ALT elevation (1 patient at 280 mg with rosuvastatin)2 of 15 evaluable patients[3]
ARV-766Phase 1/220-500 mg dailymCRPC37% of patients had Grade ≥3 TEAEs43% in patients with AR LBD mutations[2]

Experimental Protocols

Western Blot for AR Degradation in Tumor Tissue

  • Tumor Lysate Preparation: Excised tumors are snap-frozen in liquid nitrogen and stored at -80°C. For protein extraction, tumors are homogenized in RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.[1]

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or BSA.[1]

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for the androgen receptor. A loading control antibody (e.g., GAPDH or β-actin) is also used.[1]

  • Detection and Analysis: After incubation with a secondary antibody, the protein bands are visualized using an appropriate detection system. The band intensities are quantified to determine the extent of AR degradation.

Visualizations

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins HSP->AR Inhibition Nucleus Nucleus AR_dimer->Nucleus Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Expression Target Gene Expression (e.g., PSA) ARE->Gene_Expression Activation

Caption: A simplified diagram of the Androgen Receptor signaling pathway.

AR_Degrader_Mechanism Mechanism of Action of an AR PROTAC Degrader AR_Degrader AR Degrader (PROTAC) AR Androgen Receptor (AR) AR_Degrader->AR E3_Ligase E3 Ubiquitin Ligase AR_Degrader->E3_Ligase Ternary_Complex Ternary Complex (AR-Degrader-E3) AR->Ternary_Complex Proteasome Proteasome AR->Proteasome Enters E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Ubiquitination->AR Tags AR Degradation AR Degradation Proteasome->Degradation

Caption: The mechanism of action for an Androgen Receptor PROTAC degrader.

Troubleshooting_Workflow In Vivo Toxicity Troubleshooting Workflow Start Unexpected In Vivo Toxicity Observed Check_Formulation Verify Formulation (Preparation, Homogeneity, Vehicle) Start->Check_Formulation Check_Dose Review Dosing Procedure (Accuracy, Route) Start->Check_Dose Check_Compound Assess Compound (Purity, Stability) Start->Check_Compound Check_Animals Evaluate Animal Model (Strain, Health Status) Start->Check_Animals Pilot_Study Conduct Pilot Dose-Range- Finding Study Check_Formulation->Pilot_Study Check_Dose->Pilot_Study Check_Compound->Pilot_Study Check_Animals->Pilot_Study Modify_Protocol Modify Experimental Protocol (Dose, Schedule, Formulation) Pilot_Study->Modify_Protocol

Caption: A logical workflow for troubleshooting unexpected in vivo toxicity.

References

inconsistent AR degradation with AR degrader-5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AR degrader-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of AR degrader-5 in experimental settings.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with AR degrader-5.

Issue 1: Inconsistent or No AR Degradation

You observe highly variable or a complete lack of androgen receptor (AR) degradation after treating cells with AR degrader-5.

Troubleshooting Workflow

start Start: No/Inconsistent AR Degradation check_compound Verify Compound Integrity (Solubility, Stability) start->check_compound optimize_conc Optimize Concentration (Dose-Response) check_compound->optimize_conc check_cells Assess Cell Health & E3 Ligase Expression optimize_conc->check_cells verify_protocol Review Experimental Protocol check_cells->verify_protocol confirm_ternary Confirm Ternary Complex Formation verify_protocol->confirm_ternary end_node Resolution confirm_ternary->end_node

Caption: A logical workflow for troubleshooting lack of AR degrader-5 activity.

Potential Causes and Solutions

Potential Cause Recommended Action
Compound Instability/Solubility AR degrader-5, like many PROTACs, can have limited solubility and stability.[1] Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment. Assess the stability of the compound in your cell culture medium over the time course of your experiment.[1] Consider using formulation strategies if poor solubility is suspected.[1]
"Hook Effect" At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1] This leads to reduced degradation. Perform a wide dose-response curve (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for maximal degradation and to observe the characteristic bell-shaped curve of the hook effect.[1]
Poor Cell Permeability PROTACs are large molecules and may have difficulty crossing the cell membrane.[1][2] If you have access to analytical methods, assess the intracellular concentration of AR degrader-5. Modifications to the linker or formulation can sometimes improve permeability, though this is more relevant during the drug design phase.[1]
Low E3 Ligase Expression The efficacy of AR degrader-5 is dependent on the expression of the specific E3 ligase it recruits (e.g., Cereblon or VHL).[3] Confirm the expression of the relevant E3 ligase in your cell line using Western blotting or qPCR. If expression is low, consider using a different cell line.
High AR Protein Synthesis Rate The cell may be synthesizing new AR protein at a rate that counteracts the degradation induced by AR degrader-5.[4] A time-course experiment can help identify the optimal degradation window. Shorter treatment times might reveal more significant degradation before new protein synthesis compensates.[4]
Proteasome Inhibition The degradation of ubiquitinated AR is carried out by the proteasome.[5] Ensure that no other compounds in your experimental setup are inhibiting proteasome activity. Include a positive control for proteasome-mediated degradation, such as treating cells with a known proteasome inhibitor like MG132 alongside your experiment to confirm that the proteasome is active.[4]
Lack of Ternary Complex Formation The formation of the AR-PROTAC-E3 ligase ternary complex is essential for degradation.[1] Biophysical assays like co-immunoprecipitation (Co-IP) or proximity assays (e.g., TR-FRET) can be used to confirm that this complex is forming in your system.[1]
Issue 2: High Background or Non-Specific Effects

You observe changes in other proteins besides AR or see general cellular toxicity at concentrations where AR degradation is expected.

Troubleshooting Steps:

  • Assess Off-Target Effects: Perform proteomic profiling to identify other proteins that may be degraded by AR degrader-5.[3]

  • Optimize Concentration: Use the lowest effective concentration of AR degrader-5 that achieves significant AR degradation to minimize off-target effects.

  • Change the E3 Ligase: If possible, consider a different AR degrader that utilizes a different E3 ligase, as this can alter the off-target profile.[1]

  • Cell Viability Assays: Run parallel cell viability assays (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of AR degrader-5 and ensure you are working below this threshold for your degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for AR degrader-5?

A1: AR degrader-5 is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule with one end that binds to the androgen receptor (AR) and another end that binds to an E3 ubiquitin ligase.[5] This brings the AR in close proximity to the E3 ligase, leading to the ubiquitination of AR, which marks it for degradation by the proteasome.[3][5] This event-driven mechanism allows a single molecule of AR degrader-5 to catalytically induce the degradation of multiple AR proteins.[2][5]

cluster_0 AR degrader-5 Action AR_degrader_5 AR_degrader_5 Ternary_Complex AR - Degrader - E3 Ligase (Ternary Complex) AR_degrader_5->Ternary_Complex AR AR AR->Ternary_Complex E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex Ubiquitination AR Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation

Caption: Mechanism of action for AR degrader-5.

Q2: How do I determine the optimal concentration of AR degrader-5 to use?

A2: The optimal concentration should be determined by performing a dose-response experiment. We recommend testing a wide range of concentrations (e.g., from 0.1 nM to 10 µM) and measuring AR protein levels by Western blot. The optimal concentration will be the one that gives the maximal degradation (lowest Dmax) before the "hook effect" may cause a decrease in degradation at higher concentrations.[1]

Illustrative Dose-Response Data for AR degrader-5

Concentration% AR Remaining (vs. Vehicle)
Vehicle100%
0.1 nM95%
1 nM70%
10 nM35%
50 nM15%
100 nM10%
500 nM25%
1 µM40%
10 µM60%

Note: This data is for illustrative purposes only.

Q3: How long should I treat my cells with AR degrader-5?

A3: The optimal treatment time can vary between cell lines and depends on the rates of AR synthesis and degradation. A time-course experiment is recommended. Treat cells with an optimal concentration of AR degrader-5 and harvest cell lysates at various time points (e.g., 2, 4, 8, 12, and 24 hours) to determine the time point of maximal degradation. For some potent AR degraders, significant degradation can be observed within 3 to 6 hours.[6]

Q4: Can I use AR degrader-5 in animal models?

A4: Yes, AR degraders have been used in in vivo xenograft models.[5][7] However, the physicochemical properties of PROTACs, such as AR degrader-5, can make in vivo studies challenging due to potential issues with pharmacokinetics (PK) and pharmacodynamics (PD).[8] It is crucial to perform appropriate formulation and PK/PD studies to determine the optimal dosing regimen.

Experimental Protocols

Western Blot for AR Degradation

This protocol is used to quantify the amount of AR protein in cells following treatment with AR degrader-5.[9]

cluster_1 Western Blot Workflow A Cell Seeding & Treatment B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking E->F G Primary Antibody Incubation (Anti-AR) F->G H Secondary Antibody Incubation G->H I Detection & Imaging H->I

Caption: Workflow for Western Blot Analysis.

Methodology:

  • Cell Culture and Treatment: Plate AR-positive prostate cancer cells (e.g., LNCaP, VCaP) in 6-well plates and allow them to adhere overnight.[7] Treat the cells with various concentrations of AR degrader-5 or vehicle control for the desired duration (e.g., 24 hours).[9]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[7][10]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.[4]

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[4]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.[7] Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[4]

    • Incubate the membrane with a primary antibody specific for AR overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Cell Proliferation Assay

This assay measures the effect of AR degradation on the viability and proliferation of cancer cells.[7]

Methodology:

  • Cell Seeding: Seed AR-positive cancer cells in an opaque-walled 96-well plate at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of AR degrader-5.

  • Incubation: Incubate the plate for 5-7 days to allow for effects on proliferation to become apparent.[7]

  • Measurement: Measure cell viability using a commercially available kit such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Analysis: Plot the cell viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of AR degrader-5 in a living organism.[7][9]

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., male nude or NSG mice).[7]

  • Tumor Implantation: Subcutaneously implant human prostate cancer cells (e.g., VCaP) into the flanks of the mice.[7]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]

  • Treatment Administration: Administer AR degrader-5 (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.[9]

  • Monitoring: Measure tumor volumes with calipers and monitor the body weight of the mice 2-3 times per week.[7]

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot to confirm AR degradation in the tumor tissue).[7] Plot the mean tumor volume over time for each group to assess efficacy.

References

unexpected phenotypes with Androgen receptor degrader-5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Androgen Receptor Degrader-5 (ARD-5) and other related AR PROTAC degraders.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to induce the degradation of the androgen receptor (AR).[1] One end of the molecule binds to the androgen receptor, while the other end recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the AR, marking it for degradation by the proteasome.[1][2] This "event-driven" approach differs from traditional inhibitors that require continuous occupancy of the target.[1]

Q2: What are the potential applications of this compound?

Based on preclinical data for similar AR PROTACs, potential applications include:

  • Prostate Cancer: AR degraders have shown potent anti-proliferative and pro-apoptotic effects in prostate cancer cell lines, including models resistant to conventional AR inhibitors.[3][4] They can overcome resistance mechanisms such as AR amplification, overexpression, and certain mutations.[3][4]

  • Dermatological Conditions: A compound identified as "PROTAC AR Degrader-5" has been shown to inhibit sebaceous plaque formation and induce hair regeneration in animal models, suggesting potential applications in conditions like acne and androgenetic alopecia.[5]

Q3: Are there any known off-target effects or unexpected phenotypes associated with AR degraders?

Yes, unexpected phenotypes and off-target effects have been observed in both preclinical and clinical studies of AR degraders. These can range from dermatological effects to more severe systemic issues.

For instance, "PROTAC AR Degrader-5" was observed to induce hair regeneration in mice, which may be an unexpected or off-target effect depending on the intended therapeutic application.[5]

In clinical trials of ARV-110, an oral AR PROTAC, adverse events have been reported. A dose-limiting toxicity of Grade 4 elevated AST/ALT followed by acute renal failure was observed in one patient who was also taking rosuvastatin (B1679574).[6] Another patient experienced Grade 3 AST/ALT elevation with concurrent rosuvastatin use, which resolved after discontinuing the statin.[6] Other treatment-emergent adverse events have led to dose reductions or discontinuation of the drug.[7]

Troubleshooting Guides

Issue 1: Unexpected Dermatological Phenotypes (e.g., Hair Growth, Changes in Sebaceous Glands)

  • Question: We observed unexpected hair growth in our animal models treated with an AR degrader. Is this a known effect?

  • Answer: Yes, this is a plausible on-target effect. The androgen receptor plays a role in hair follicle cycling and sebaceous gland function. A compound referred to as "PROTAC AR Degrader-5" has been shown to induce hair regeneration and inhibit sebaceous plaques in animal models.[5] This phenotype is likely due to the potent local degradation of the androgen receptor in the skin.

  • Troubleshooting Steps:

    • Confirm On-Target Effect: To confirm that this is an on-target effect, you can perform immunohistochemistry or Western blotting on skin samples from treated and control animals to verify the degradation of the androgen receptor in the affected tissues.

    • Dose-Response Evaluation: Assess if the observed phenotype is dose-dependent. A clear dose-response relationship would further support it being a direct effect of the compound.

    • Local vs. Systemic Administration: If applicable to your research, compare the effects of local (e.g., topical) versus systemic administration to understand if the phenotype can be localized.

Issue 2: Elevated Liver Enzymes or Hepatotoxicity in In Vivo Studies

  • Question: Our in vivo studies with an AR degrader are showing elevated liver enzymes (AST/ALT). What could be the cause and how should we proceed?

  • Answer: Elevated liver enzymes have been reported as a significant adverse event in clinical trials of the AR degrader ARV-110, particularly when co-administered with other drugs like rosuvastatin.[6] This suggests a potential for drug-drug interactions or direct hepatotoxicity.

  • Troubleshooting Steps:

    • Review Co-administered Compounds: Carefully review all other compounds, including vehicle components, being administered to the animals. There may be a drug-drug interaction. The clinical data for ARV-110 specifically highlights a potential interaction with rosuvastatin.[6]

    • Assess Liver Function: Conduct a comprehensive liver function panel (including ALT, AST, bilirubin, and alkaline phosphatase) at multiple time points.

    • Histopathological Analysis: Perform histopathological analysis of liver tissue from treated animals to look for signs of liver damage.

    • Dose De-escalation: Determine if the hepatotoxicity is dose-dependent by testing lower doses of the AR degrader.

    • In Vitro Hepatocyte Toxicity Assay: To investigate direct toxicity, you can perform an in vitro toxicity assay using primary hepatocytes or liver-derived cell lines.

Data Presentation

Table 1: Preclinical Efficacy of "PROTAC AR Degrader-5" on Sebaceous Plaque Inhibition

Dose of PROTAC AR Degrader-5Inhibition Rate of Sebaceous Plaque
100 µg19.24%
200 µg35.20%
400 µg49.54%
800 µg51.61%

Data from in vivo studies in golden hamsters.[5]

Table 2: Summary of Adverse Events from a Phase I Study of ARV-110

Adverse EventGradeDetails
Elevated AST/ALT and Acute Renal Failure4Dose-limiting toxicity in one patient also taking rosuvastatin.[6]
Elevated AST/ALT3Observed in one patient also taking rosuvastatin; resolved after discontinuing rosuvastatin.[6]
Treatment-Emergent Adverse Events (TEAEs)N/ALed to dose reduction in 7% of patients and discontinuation in 8% of patients in a Phase 1/2 study.[7]

Experimental Protocols

Protocol 1: Western Blot Analysis for AR Degradation

This protocol is a general guideline for assessing the degradation of the androgen receptor in cell lines treated with an AR degrader.

  • Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP or VCaP) and allow them to adhere. Treat the cells with the AR degrader at various concentrations and time points. Include appropriate controls (e.g., vehicle-only, positive control degrader).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the androgen receptor overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Analysis: Quantify the band intensities to determine the percentage of AR degradation compared to the vehicle-treated control.

Protocol 2: In Vivo Study of AR Degrader Efficacy

This protocol provides a general framework for an in vivo xenograft study.

  • Animal Model: Use immunodeficient mice (e.g., NSG or nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human prostate cancer cells (e.g., VCaP) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the AR degrader and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health.

    • At the end of the study, collect blood for pharmacokinetic analysis and potential biomarker assessment (e.g., PSA levels).

    • Harvest tumors for pharmacodynamic analysis (e.g., Western blot for AR levels) and histopathology.

  • Data Analysis: Compare tumor growth inhibition between the treatment and control groups. Analyze biomarker data from blood and tumor samples.

Visualizations

AR_Degrader_Mechanism cluster_PROTAC PROTAC Molecule (AR Degrader-5) cluster_Cellular_Machinery Cellular Machinery AR_Ligand AR Ligand Linker Linker AR_Ligand->Linker AR Androgen Receptor (AR) AR_Ligand->AR Binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Recruits Proteasome Proteasome AR->Proteasome Degradation E3_Ligase->AR Ubiquitination Ub Ubiquitin

Caption: Mechanism of action for an Androgen Receptor PROTAC degrader.

Troubleshooting_Hepatotoxicity Start Observation: Elevated Liver Enzymes (AST/ALT) Check_DDI Review Co-administered Compounds (e.g., statins) Start->Check_DDI DDI_Yes Potential Drug-Drug Interaction Identified Check_DDI->DDI_Yes Yes DDI_No No Obvious Interactions Check_DDI->DDI_No No Dose_Response Conduct Dose De-escalation Study DDI_No->Dose_Response Dose_Dependent Toxicity is Dose-Dependent Dose_Response->Dose_Dependent Yes Dose_Independent Toxicity Persists at Lower Doses Dose_Response->Dose_Independent No In_Vitro Perform In Vitro Hepatocyte Toxicity Assay Dose_Independent->In_Vitro Conclusion Conclusion: Potential for Direct Hepatotoxicity In_Vitro->Conclusion

Caption: Troubleshooting workflow for observed hepatotoxicity.

References

controlling for hook effect with AR degrader-5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AR Degrader-5. The following information will help you control for the hook effect and ensure successful androgen receptor (AR) degradation experiments.

Troubleshooting Guide

Issue: Decreased or no AR degradation at high concentrations of AR Degrader-5.

This is a classic sign of the "hook effect," a phenomenon common to PROTACs and other bifunctional molecules. At excessively high concentrations, AR Degrader-5 is more likely to form non-productive binary complexes with either the androgen receptor (AR) or the E3 ligase, rather than the productive ternary complex required for degradation.[1] This leads to a bell-shaped dose-response curve where degradation efficiency decreases at higher concentrations.[1]

Solution 1: Optimize AR Degrader-5 Concentration

A detailed dose-response experiment is crucial to identify the optimal concentration range for effective AR degradation and to characterize the hook effect.

Experimental Protocol: Dose-Response Analysis by Western Blot

  • Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, VCaP) in 12-well plates at a density that will not lead to over-confluence during the experiment (e.g., 1 x 10^5 cells per well) and allow them to adhere overnight.[1]

  • Compound Preparation: Prepare a serial dilution of AR Degrader-5 in a complete cell culture medium. A broad concentration range, such as 0.1 nM to 10 µM, is recommended to capture the full dose-response curve, including the hook effect region.[1]

  • Treatment: Replace the existing medium with the medium containing the various concentrations of AR Degrader-5. Include a vehicle control (e.g., DMSO). Incubate the cells for a predetermined time, typically between 4 and 24 hours.[1]

  • Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading for the Western blot.[1]

  • Western Blotting:

    • Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR overnight at 4°C.

    • Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.[1]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.[1]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the AR band intensity to the loading control. Plot the normalized AR protein levels against the log of the AR Degrader-5 concentration to visualize the dose-response curve, identify the optimal concentration for maximal degradation (Dmax), and determine the concentration at which the hook effect begins.[1]

Data Presentation: Example Dose-Response Data for AR Degrader-5

AR Degrader-5 Conc.Normalized AR Protein Level (%)
Vehicle (DMSO)100
0.1 nM95
1 nM70
10 nM30
100 nM10
1 µM40
10 µM75

This table illustrates a typical hook effect, with maximal degradation observed at 100 nM and a reduction in efficacy at higher concentrations.[1]

Logical Workflow for Troubleshooting the Hook Effect

start Start: Decreased/No Degradation at High Concentrations is_hook Is it the Hook Effect? start->is_hook dose_response Perform Dose-Response Experiment (0.1 nM - 10 µM) is_hook->dose_response Yes troubleshoot_further Troubleshoot Other Issues: - Cell Permeability - E3 Ligase Expression - Compound Integrity is_hook->troubleshoot_further No analyze_curve Analyze Dose-Response Curve dose_response->analyze_curve bell_shape Bell-Shaped Curve Observed? analyze_curve->bell_shape confirm_hook Hook Effect Confirmed. Identify Dmax and Optimal Concentration. bell_shape->confirm_hook Yes no_degradation No Degradation at Any Concentration bell_shape->no_degradation No end End: Optimized Protocol confirm_hook->end no_degradation->troubleshoot_further

Caption: Troubleshooting workflow for the hook effect.

Solution 2: Optimize Incubation Time

The kinetics of PROTAC-mediated degradation can vary. A time-course experiment will help determine the optimal treatment duration.

Experimental Protocol: Time-Course Analysis of AR Degradation

  • Follow the cell seeding and lysis procedures as described in the dose-response protocol.

  • Treat cells with the optimal concentration of AR Degrader-5 (determined from the dose-response experiment) for various time points (e.g., 2, 4, 8, 12, 24 hours).

  • Include a vehicle control for each time point.

  • Perform Western blot analysis as described above to determine the time point at which maximum degradation occurs.

Data Presentation: Example Time-Course Data for AR Degrader-5

Treatment Time (hours)Normalized AR Protein Level (%)
0100
285
460
835
1215
2410

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the hook effect?

A1: The hook effect in PROTACs like AR Degrader-5 is a result of non-productive binary complex formation at high concentrations. Instead of forming the essential ternary complex (AR - AR Degrader-5 - E3 Ligase), the excess degrader molecules saturate both the AR protein and the E3 ligase individually. These binary complexes are unable to induce ubiquitination and subsequent degradation, leading to a decrease in overall degradation efficiency.[1]

Mechanism of the Hook Effect

cluster_optimal Optimal Concentration cluster_high High Concentration (Hook Effect) AR_opt AR Ternary Productive Ternary Complex (AR-Degrader-E3) AR_opt->Ternary Degrader_opt AR Degrader-5 Degrader_opt->Ternary E3_opt E3 Ligase E3_opt->Ternary Degradation AR Degradation Ternary->Degradation AR_high AR Binary_AR Non-Productive Binary Complex (AR-Degrader) AR_high->Binary_AR Degrader_high1 Excess AR Degrader-5 Degrader_high1->Binary_AR E3_high E3 Ligase Binary_E3 Non-Productive Binary Complex (E3-Degrader) E3_high->Binary_E3 Degrader_high2 Excess AR Degrader-5 Degrader_high2->Binary_E3 No_Degradation Reduced/No Degradation Binary_AR->No_Degradation Binary_E3->No_Degradation

Caption: Ternary vs. binary complex formation.

Q2: I don't see any AR degradation at any concentration. What could be the issue?

A2: If you do not observe any degradation, consider the following possibilities:

  • Cell Permeability: PROTACs are relatively large molecules and may have poor cell permeability in certain cell lines.[1] Consider using a different cell line or performing a permeability assay.

  • E3 Ligase Expression: The E3 ligase recruited by AR Degrader-5 must be expressed in your cell line. Confirm the presence of the appropriate E3 ligase (e.g., Cereblon or VHL) via Western blot or qPCR.[1]

  • Compound Integrity: Ensure that AR Degrader-5 has been stored correctly and has not degraded. It is always best to prepare fresh stock solutions.[1]

  • Western Blot Troubleshooting: Review your Western blot protocol for potential issues such as antibody concentration, transfer efficiency, or blocking conditions.[2]

Q3: How can I confirm that the observed decrease in AR protein is due to proteasomal degradation?

A3: To confirm that the degradation is proteasome-dependent, you can co-treat your cells with AR Degrader-5 and a proteasome inhibitor (e.g., MG132 or carfilzomib).[1] If the degradation of AR is blocked in the presence of the proteasome inhibitor, it confirms that the mechanism is proteasome-mediated.[1]

Experimental Protocol: Proteasome Inhibition Assay

  • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.

  • Add the optimal concentration of AR Degrader-5 and continue to incubate for the optimal duration.

  • Include controls for vehicle only, AR Degrader-5 only, and proteasome inhibitor only.

  • Perform Western blot analysis. A rescue of AR levels in the co-treated sample compared to the sample treated with AR Degrader-5 alone indicates proteasome-dependent degradation.[1]

Q4: Can the hook effect be influenced by the choice of E3 ligase?

A4: Yes, the specific E3 ligase recruited can influence the stability and formation of the ternary complex, which in turn can affect the manifestation of the hook effect. The expression level of the E3 ligase in the chosen cell line is also a critical factor.[1]

Androgen Receptor (AR) Signaling Pathway

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR + HSPs Androgen->AR_inactive Binds to LBD AR_active Active AR Dimer AR_inactive->AR_active HSP dissociation & Dimerization Ub Ubiquitination AR_inactive->Ub ARE Androgen Response Element (ARE) AR_active->ARE Translocation & DNA Binding Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription Recruits co-regulators AR_Degrader AR Degrader-5 AR_Degrader->AR_inactive Binds AR E3_Ligase E3 Ligase AR_Degrader->E3_Ligase E3_Ligase->AR_inactive Forms Ternary Complex Proteasome Proteasome Ub->Proteasome Degradation

Caption: Simplified AR signaling and degrader action.

References

Validation & Comparative

Androgen Receptor Degraders vs. Enzalutamide: A Comparative Guide for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in androgen receptor-targeted therapy is emerging with the development of Androgen Receptor (AR) degraders. This guide provides a comparative analysis of a representative AR degrader, designated here as Androgen Receptor Degrader-5 (AR-D5), and the established second-generation AR antagonist, enzalutamide (B1683756), for researchers, scientists, and drug development professionals. The data presented for AR-D5 is a composite representation from published data on potent AR degraders such as ARD-61 and ARCC-4.

Enzalutamide, a cornerstone in the treatment of prostate cancer, functions by competitively inhibiting the binding of androgens to the ligand-binding domain (LBD) of the androgen receptor, thereby preventing its nuclear translocation and subsequent transcriptional activity.[1][2] However, resistance to enzalutamide frequently develops through mechanisms such as AR gene amplification, mutations in the LBD, and the expression of AR splice variants (AR-sv) like AR-V7 that lack the LBD.[3]

AR degraders, particularly those utilizing Proteolysis Targeting Chimera (PROTAC) technology, offer a distinct mechanism of action. These heterobifunctional molecules link an AR-binding moiety to an E3 ubiquitin ligase ligand. This proximity induces the ubiquitination and subsequent proteasomal degradation of the entire AR protein, effectively eliminating it from the cell.[4][5] This approach has the potential to overcome the common resistance mechanisms that plague traditional AR antagonists.[4][6]

Quantitative Data Summary

The following tables summarize the comparative efficacy of AR-D5 (representing potent AR degraders) and enzalutamide across various preclinical models of prostate cancer.

Table 1: In Vitro Efficacy in Enzalutamide-Sensitive Prostate Cancer Cells
Compound Cell Line Metric Value
AR-D5 (as ARCC-4) VCaPDC50 (AR Degradation)5 nM[1]
VCaPDmax (AR Degradation)>95%[1]
LNCaPDC50 (AR Degradation)~5 nM
LNCaPDmax (AR Degradation)>98% at 12h
Enzalutamide LNCaPIC50 (Competition Binding)21.4 nM[7]
LNCaPIC50 (AR Luciferase Reporter)26 nM[7]
Table 2: Efficacy in Models of Enzalutamide Resistance
Compound Model System Metric Observation
AR-D5 (as ARD-61) Enzalutamide-resistant xenograftsTumor Growth InhibitionMore effective than enzalutamide[4][8]
AR-D5 (as ARCC-4) Cells expressing AR mutants (e.g., F876L)AR DegradationEffectively degrades clinically relevant AR mutants[6]
High androgen environmentAnti-proliferative EffectRetains effect, unlike enzalutamide[6]
AR-D5 (as ARD-61) AR-V7 expressing cells (22Rv1)Cell Growth InhibitionEffective at inhibiting growth despite no AR-V7 degradation[9]
Enzalutamide AR-V7 expressing cellsActivityIneffective due to lack of LBD target[3]

Mechanism of Action: Antagonism vs. Degradation

The fundamental difference in the mechanism of action between enzalutamide and AR degraders is visualized below. Enzalutamide acts as a competitive antagonist, while AR degraders actively eliminate the AR protein.

cluster_Enzalutamide Enzalutamide (Antagonist) cluster_ARD5 AR-D5 (Degrader) Androgen Androgen AR_E Androgen Receptor Androgen->AR_E Binds Nucleus_E Nucleus (Transcription Blocked) AR_E->Nucleus_E Nuclear Translocation Blocked Enzalutamide Enzalutamide Enzalutamide->AR_E Competitively Inhibits Binding AR_D Androgen Receptor E3_Ligase E3 Ubiquitin Ligase AR_D->E3_Ligase Ternary Complex Formation Proteasome Proteasome ARD5 AR-D5 (PROTAC) ARD5->AR_D Binds ARD5->E3_Ligase Recruits E3_Ligase->Proteasome Ubiquitination Degradation AR Degradation Proteasome->Degradation

Caption: Mechanisms of enzalutamide (antagonism) vs. AR-D5 (degradation).

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of these compounds.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of the compounds.

  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[6]

  • Treatment: Treat the cells with serially diluted concentrations of the test compound (e.g., AR-D5 or enzalutamide) or vehicle control (DMSO) and incubate for an additional 24-72 hours.[6]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Discard the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of the compound.

Western Blot for AR Degradation

This protocol is used to determine the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) for AR degraders.

  • Cell Culture and Treatment: Plate AR-positive prostate cancer cells in 6-well plates. After 24 hours, treat the cells with increasing concentrations of the AR degrader for a specified time (e.g., 6, 12, or 24 hours).[10]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against AR overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed to quantify the band intensities, and the percentage of AR degradation is calculated relative to the vehicle-treated control.

Start Prostate Cancer Cells Treatment Treat with Enzalutamide or AR-D5 Start->Treatment Viability Cell Viability Assay (e.g., MTT/CellTiter-Glo) Treatment->Viability Degradation Western Blot for AR Degradation Treatment->Degradation Signaling qRT-PCR for AR Target Genes (e.g., PSA) Treatment->Signaling IC50 Determine IC50 Viability->IC50 DC50_Dmax Determine DC50 & Dmax Degradation->DC50_Dmax Gene_Expression Analyze Gene Expression Signaling->Gene_Expression Comparison Comparative Efficacy Analysis IC50->Comparison DC50_Dmax->Comparison Gene_Expression->Comparison

Caption: Experimental workflow for comparing AR-D5 and enzalutamide.

Conclusion

AR degraders, represented here by AR-D5, demonstrate a distinct and potent mechanism of action compared to the AR antagonist enzalutamide. Preclinical data suggests that AR degraders can effectively eliminate the AR protein, leading to profound anti-tumor activity in both enzalutamide-sensitive and, crucially, enzalutamide-resistant prostate cancer models.[4][5][6] The ability of these molecules to degrade mutated AR and to remain active in high-androgen environments highlights their potential to address key clinical challenges in the treatment of advanced prostate cancer. Further investigation into the clinical translation of AR degraders is warranted to validate these promising preclinical findings.

References

A Comparative Guide to AR Degrader-5 and Other Androgen Receptor PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Androgen Receptor (AR) degrader-5 against other prominent AR-targeting Proteolysis Targeting Chimeras (PROTACs). This document summarizes key performance data, details experimental methodologies for evaluation, and visualizes the underlying biological pathways and mechanisms.

Introduction to Androgen Receptor (AR) and PROTAC Technology

The Androgen Receptor (AR) is a crucial transcription factor in the development and progression of prostate cancer.[1] Traditional therapies often focus on inhibiting AR activity; however, resistance can emerge through AR mutations or overexpression.[1] PROTACs offer a novel therapeutic strategy by inducing the degradation of the target protein.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (in this case, AR), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This proximity leads to the ubiquitination of the AR, marking it for degradation by the proteasome, thereby eliminating the protein from the cell.[1][2]

Overview of AR Degrader-5 and Other AR PROTACs

AR degrader-5 (Compound A46) is a potent AR PROTAC degrader with a reported IC50 value of 49 nM.[3][4] It has demonstrated in vivo activity by inhibiting sebaceous plaques and inducing hair regrowth in animal models.[3][4]

For comparison, this guide includes data on other well-characterized AR PROTACs:

  • ARV-110 (Bavdegalutamide) : The first orally bioavailable AR PROTAC to enter clinical trials, ARV-110 has shown promising results in patients with metastatic castration-resistant prostate cancer (mCRPC).[5][6]

  • ARV-766 (Luxdegalutamide) : A second-generation AR PROTAC designed to be effective against certain AR mutations that confer resistance to other therapies.[5][7]

  • ARD-61 : A highly potent AR degrader that has demonstrated significant anti-tumor activity in preclinical models of AR-positive breast cancer.[8][9]

Data Presentation

Table 1: In Vitro Degradation Potency of AR PROTACs

CompoundCell LineDC50 (nM)Dmax (%)Citation(s)
ARV-110 VCaP~1>90[6]
LNCaP5.581[10]
VCaP3.692[10]
ARD-2051 LNCaP0.6>90[10]
VCaP0.6>90[10]
ARD-61 MDA-MB-4530.44>90[8]
MCF-71.8>90[8]
BT-5492.0>90[8]
HCC14282.4>90[8]
MDA-MB-4153.0>90[8]

Note: DC50 is the half-maximal degradation concentration, and Dmax is the maximum percentage of protein degradation.

Table 2: In Vitro Anti-proliferative Activity of AR PROTACs

CompoundCell LineIC50 (nM)Citation(s)
AR degrader-5 Not Specified49[3][4]
ARD-61 MDA-MB-4531.4[11]
HCC14284.8[11]
MCF-739[12]
BT-549147[12]
MDA-MB-415380[12]

Note: IC50 is the half-maximal inhibitory concentration for cell growth.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

Androgen Receptor Signaling Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR-HSP_Complex AR-HSP Complex Androgen->AR-HSP_Complex Binds AR AR AR->AR-HSP_Complex HSP HSP HSP->AR-HSP_Complex Activated_AR Activated AR AR-HSP_Complex->Activated_AR HSP Dissociation AR_Dimer AR Dimerization Activated_AR->AR_Dimer Nuclear Translocation ARE Androgen Response Element AR_Dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription

Androgen Receptor (AR) Signaling Pathway

PROTAC Mechanism of Action PROTAC Mechanism of Action AR_PROTAC AR PROTAC Ternary_Complex Ternary Complex (AR-PROTAC-E3) AR_PROTAC->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of AR Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->AR_PROTAC

Mechanism of Action for an AR-targeting PROTAC

Experimental Workflow Experimental Workflow for PROTAC Evaluation Cell_Culture Prostate Cancer Cell Culture (e.g., LNCaP, VCaP) Treatment Treatment with AR PROTAC (Dose-response) Cell_Culture->Treatment Endpoint_Assays Endpoint Assays Treatment->Endpoint_Assays Western_Blot Western Blot for AR Degradation (DC50, Dmax) Endpoint_Assays->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT/MTS) (IC50) Endpoint_Assays->Viability_Assay Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

General Experimental Workflow for AR PROTAC Evaluation

Experimental Protocols

Western Blotting for AR Degradation

This protocol is used to quantify the degradation of the AR protein in response to PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) in 6-well plates and allow them to attach overnight.[13]

  • Treat the cells with a serial dilution of the AR PROTAC for a specified time (e.g., 24 hours).[13] Include a vehicle control (e.g., DMSO).

2. Protein Extraction:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Determine the protein concentration of each lysate using a BCA protein assay.[14]

3. SDS-PAGE and Transfer:

  • Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.[14]

  • Separate proteins via electrophoresis and transfer them to a PVDF membrane.[14]

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[13]

  • Incubate the membrane with a primary antibody specific for the Androgen Receptor overnight at 4°C.[13]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

5. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[13]

  • Quantify band intensity to determine the percentage of AR degradation relative to the vehicle control to calculate DC50 and Dmax values.

Cell Viability Assay (MTT/MTS)

This assay measures the effect of AR PROTACs on the proliferation and viability of cancer cells.

1. Cell Seeding:

  • Seed prostate cancer cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).[15]

  • Allow cells to attach overnight.[15]

2. Compound Treatment:

  • Treat cells with a serial dilution of the AR PROTAC.[15] Include a vehicle control.

3. Incubation:

  • Incubate the plates for a specified period (e.g., 72-96 hours).[15]

4. Reagent Addition and Measurement:

  • For MTT assay: Add MTT solution to each well and incubate for 1-4 hours. Add a solubilization solution to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.[16]

  • For MTS assay: Add MTS solution to each well and incubate for 1-4 hours. Read the absorbance at 490 nm.[16]

5. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Plot a dose-response curve to determine the IC50 value.[15]

Conclusion

References

AR PROTAC Degraders vs. siRNA Knockdown of Androgen Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals targeting the androgen receptor (AR) in prostate cancer and other androgen-driven diseases, the choice between targeted protein degradation and genetic knockdown is a critical one. This guide provides an objective comparison of two prominent technologies: AR-targeting Proteolysis Targeting Chimeras (PROTACs) and small interfering RNA (siRNA)-mediated knockdown of the androgen receptor.

Mechanism of Action: A Tale of Two Strategies

AR PROTAC degraders and siRNA employ fundamentally different mechanisms to reduce androgen receptor levels within the cell.

AR PROTAC Degraders: These are heterobifunctional small molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). An AR PROTAC consists of a ligand that binds to the androgen receptor and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This proximity induces the ubiquitination of the AR, tagging it for degradation by the proteasome. This process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple AR proteins.[1][2]

siRNA Knockdown: Small interfering RNAs are short, double-stranded RNA molecules that operate through the RNA interference (RNAi) pathway.[3][4] Once introduced into the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA then guides the RISC to the messenger RNA (mRNA) of the androgen receptor. This leads to the cleavage and subsequent degradation of the AR mRNA, thereby preventing the synthesis of new AR protein.[5][6]

Signaling Pathways and Experimental Workflow

To better visualize these processes, the following diagrams illustrate the androgen receptor signaling pathway, the distinct mechanisms of AR PROTACs and siRNA, and a typical experimental workflow for their comparison.

Figure 1: Androgen Receptor Signaling Pathway.

Mechanisms_of_Action cluster_protac AR PROTAC Degrader cluster_sirna siRNA Knockdown PROTAC AR PROTAC Ternary_Complex Ternary Complex (AR-PROTAC-E3) PROTAC->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation siRNA AR siRNA RISC RISC Loading siRNA->RISC active_RISC Active RISC (with guide strand) RISC->active_RISC Cleavage mRNA Cleavage active_RISC->Cleavage AR_mRNA AR mRNA AR_mRNA->Cleavage mRNA_Degradation mRNA Degradation Cleavage->mRNA_Degradation No_Translation Inhibition of Translation mRNA_Degradation->No_Translation

Figure 2: Mechanisms of AR Degradation and Knockdown.

Experimental_Workflow cluster_treatment Treatment Groups cluster_analysis Endpoints start Prostate Cancer Cell Lines (e.g., LNCaP, VCaP) treatment Treatment Vehicle Vehicle Control (e.g., DMSO) treatment->Vehicle PROTAC AR PROTAC Degrader (e.g., ARV-110, ARD-61) treatment->PROTAC siRNA AR siRNA + Transfection Reagent treatment->siRNA Control_siRNA Control siRNA + Transfection Reagent treatment->Control_siRNA analysis Analysis Western_Blot Western Blot (AR Protein Levels) analysis->Western_Blot qPCR RT-qPCR (AR mRNA Levels) analysis->qPCR Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) analysis->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, Caspase) analysis->Apoptosis_Assay

Figure 3: Comparative Experimental Workflow.

Performance Data: A Head-to-Head Comparison

The following tables summarize publicly available data on the in vitro performance of representative AR PROTAC degraders and AR siRNA in prostate cancer cell lines.

Table 1: In Vitro Efficacy of AR PROTAC Degraders
CompoundCell LineDC₅₀ (nM)¹IC₅₀ (nM)²Reference(s)
ARV-110 VCaP~1Low nM[7][8]
LNCaP~1-[9]
Enzalutamide-resistant VCaP--[7][9]
ARD-61 LNCaP-Strong growth inhibition[10]
VCaP-Strong growth inhibition[10]
Enzalutamide-resistant cells-Strong growth inhibition[10]
MDA-MB-453 (Breast Cancer)Potent degradation-[11]

¹DC₅₀: Half-maximal degradation concentration. ²IC₅₀: Half-maximal inhibitory concentration for cell growth.

Table 2: In Vitro Efficacy of AR siRNA Knockdown
siRNA TargetCell LineKnockdown EfficiencyPhenotypic EffectReference(s)
AR mRNALNCaPSignificant AR protein reduction61.8% reduction in cell growth[12][13]
AR mRNALNCaP-AISignificant AR protein reduction34.9% reduction in cell growth[13]
AR mRNAVCaPMarked reduction in AR proteinInhibition of cell proliferation[14][15]
AR & AR-V722Rv1~70% AR mRNA knockdownReduction in cell viability[16]

Specificity and Off-Target Effects

AR PROTAC Degraders: Off-target effects can arise from the degradation of proteins other than the intended target. This can be due to the promiscuity of the ligands for the target or the E3 ligase, or the formation of neo-substrates. However, the design of PROTACs allows for optimization to improve selectivity. For instance, modifying the E3 ligase binder can minimize the degradation of off-target zinc-finger proteins.[17][18]

siRNA Knockdown: Off-target effects are a known concern with siRNA technology and primarily occur through two mechanisms: the siRNA guide strand having partial complementarity to unintended mRNAs, leading to their degradation, and the activation of innate immune responses.[19] Strategies to mitigate these effects include careful siRNA design, using lower concentrations, and chemical modifications.[20]

Experimental Protocols

Western Blot for AR Degradation by PROTACs

This protocol is adapted from methodologies used for evaluating ARV-110.[21][22]

  • Cell Culture and Treatment: Culture prostate cancer cells (e.g., LNCaP, VCaP) to 70-80% confluency. Treat cells with varying concentrations of the AR PROTAC degrader (e.g., 0.1 nM to 100 nM) or vehicle control (DMSO) for a predetermined time (e.g., 8-24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Centrifuge the lysate and determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Gel Electrophoresis and Transfer: Denature 20-30 µg of protein per sample and separate on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against AR and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

siRNA Transfection for AR Knockdown

This is a general protocol for siRNA transfection in a 24-well plate format.[23]

  • Cell Seeding: The day before transfection, seed cells so they will be 60-80% confluent at the time of transfection.

  • Complex Preparation:

    • For each well, dilute the desired amount of AR siRNA (e.g., 10-25 nM final concentration) in serum-free medium (e.g., Opti-MEM™).

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C.

  • Analysis: After incubation, cells can be harvested for analysis of AR mRNA levels by RT-qPCR or AR protein levels by Western blot.

Conclusion

Both AR PROTAC degraders and AR siRNA are potent tools for reducing androgen receptor levels, each with distinct advantages and considerations.

  • AR PROTAC degraders offer a catalytic, small-molecule approach that directly eliminates the AR protein. Their efficacy in resistant models and the potential for oral bioavailability make them a promising therapeutic strategy.

  • AR siRNA provides a highly specific method to silence gene expression at the mRNA level. It is an invaluable research tool for target validation and studying the functional consequences of AR loss.

The choice between these technologies will depend on the specific research or therapeutic goal. For transient, in vitro studies of AR function, siRNA is a well-established and effective method. For in vivo applications and the development of therapeutics, particularly for overcoming resistance, AR PROTAC degraders represent a compelling and rapidly advancing modality.

References

A Head-to-Head Comparison of Androgen Receptor Degraders: ARV-110 (Bavdegalutamide) vs. Androgen Receptor Degrader-5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical-stage androgen receptor (AR) degrader, ARV-110 (bavdegalutamide), and the preclinical entity, Androgen Receptor Degrader-5. This comparison is based on publicly available data and is intended to highlight the differences in their developmental stages and the depth of their scientific validation.

The androgen receptor is a key driver of prostate cancer progression. While traditional therapies aim to inhibit AR signaling, a newer class of drugs known as Proteolysis Targeting Chimeras (PROTACs) are designed to eliminate the AR protein entirely. This guide focuses on a comparative analysis of two such molecules. It is important to note that ARV-110 is a well-characterized compound with extensive preclinical and clinical data, whereas information on this compound is sparse and primarily derived from a patent application and a commercial vendor.

Mechanism of Action: PROTAC-Mediated AR Degradation

Both ARV-110 and this compound are heterobifunctional molecules that induce the degradation of the androgen receptor through the ubiquitin-proteasome system.[1][2] A PROTAC molecule consists of two key components joined by a linker: one end binds to the target protein (in this case, the androgen receptor), and the other end recruits an E3 ubiquitin ligase.[3][4] This proximity leads to the ubiquitination of the AR, marking it for destruction by the proteasome.[3][4] This event-driven mechanism allows a single PROTAC molecule to catalytically induce the degradation of multiple target protein molecules.[3]

ARV-110 specifically recruits the cereblon (CRBN) E3 ubiquitin ligase to trigger the degradation of the AR.[3][5][6] The specific E3 ligase recruited by this compound is also cereblon, as indicated by its composition.[2]

cluster_0 PROTAC-mediated Protein Degradation ARV_110 ARV-110 (PROTAC) Ternary Ternary Complex (AR-PROTAC-E3) ARV_110->Ternary AR Androgen Receptor (AR) AR->Ternary E3 E3 Ubiquitin Ligase (Cereblon) E3->Ternary PolyUb_AR Polyubiquitinated AR Ternary->PolyUb_AR Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_AR->Proteasome Degradation AR Degradation Proteasome->Degradation

Mechanism of action for ARV-110.

Preclinical Data: A Comparative Overview

The preclinical efficacy of ARV-110 has been extensively documented in various prostate cancer models. In contrast, the publicly available data for this compound is limited to an in vitro IC50 value.

In Vitro Activity
ParameterARV-110 (Bavdegalutamide)This compound
Cell Lines Tested LNCaP, VCaP, 22Rv1, CWR-R1[7][8]Not Publicly Available
AR Degradation (DC50) ~1 nM[7]Not Publicly Available
Inhibition of Cell Proliferation (IC50) Low nanomolar concentrations[7]49 nM[2]
Activity against AR Mutants Degrades clinically relevant mutants (e.g., T878A, H875Y)[4][9]Not Publicly Available
Selectivity Highly selective for AR degradation[7]Not Publicly Available

ARV-110 demonstrates potent degradation of the androgen receptor with a half-maximal degradation concentration (DC50) of approximately 1 nM in prostate cancer cell lines.[7] This degradation leads to the inhibition of AR-dependent cell proliferation and the induction of apoptosis at low nanomolar concentrations.[7] Notably, ARV-110 is effective against various clinically relevant AR mutants that confer resistance to standard-of-care therapies.[4][9] In contrast, the only available efficacy metric for this compound is an IC50 of 49 nM, without specifying the cell line or assay conditions.[2]

In Vivo Efficacy
ParameterARV-110 (Bavdegalutamide)This compound
Animal Models Mouse xenografts (LNCaP, VCaP), Patient-Derived Xenografts (PDX)[5][7]Golden hamster, C57BL/6N mice (for non-oncology indications)[2]
AR Degradation >90% AR degradation at 1 mg/kg PO QD[7]Not Publicly Available for tumor models
Tumor Growth Inhibition Significant tumor growth inhibition in both castrate-sensitive and enzalutamide-resistant models[5][7]Not Publicly Available for tumor models
Route of Administration Oral[7]Skin application[2]

ARV-110 has demonstrated robust in vivo efficacy in multiple prostate cancer xenograft models.[5][7] Oral administration of ARV-110 leads to significant AR degradation and tumor growth inhibition, even in models resistant to the current standard-of-care drug, enzalutamide.[5][7] For this compound, the available in vivo data is from studies on sebaceous plaque inhibition and hair regeneration, with a topical route of administration, suggesting its development may be focused on dermatological applications rather than oncology.[2]

Clinical Development

ARV-110 was the first PROTAC protein degrader to enter human clinical trials.[5] It has undergone Phase 1/2 clinical trials in patients with metastatic castration-resistant prostate cancer (mCRPC).[9][10][11] These trials have shown that ARV-110 has a manageable safety profile and demonstrates clinical activity, particularly in patients with specific AR mutations like T878A/S and H875Y.[11][12][13] There is no publicly available information on the clinical development of this compound.

FeatureARV-110 (Bavdegalutamide)This compound
Development Phase Phase 2 Clinical Trials[10]Preclinical
Indication Metastatic Castration-Resistant Prostate Cancer (mCRPC)[9]Not specified for oncology
Clinical Trial ID NCT03888612[5]Not Applicable

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols used for the evaluation of AR degraders like ARV-110.

Western Blot for AR Degradation

This assay quantifies the amount of AR protein in cancer cells after treatment with a degrader.

  • Cell Culture and Treatment: Prostate cancer cells (e.g., VCaP, LNCaP) are seeded in culture plates and allowed to attach. The cells are then treated with varying concentrations of the AR degrader for a specified time (e.g., 4-24 hours).

  • Cell Lysis: The cells are washed with phosphate-buffered saline (PBS) and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract the cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

  • Detection and Analysis: A chemiluminescent substrate is applied to the membrane, and the resulting signal is captured. The intensity of the bands corresponding to the AR protein is quantified and normalized to a loading control (e.g., GAPDH) to determine the extent of degradation.

cluster_workflow Western Blot Workflow for AR Degradation A Cell Seeding & Treatment (Prostate Cancer Cells + AR Degrader) B Cell Lysis (Protein Extraction) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE (Protein Separation by Size) C->D E Western Blot Transfer (to PVDF Membrane) D->E F Immunodetection (Primary & Secondary Antibodies) E->F G Signal Detection & Analysis (Quantify AR Levels) F->G

Workflow for AR degradation analysis.
Cell Proliferation Assay

This experiment measures the effect of the AR degrader on the growth of cancer cells.

  • Cell Seeding: Prostate cancer cells are seeded in 96-well plates at a low density.

  • Treatment: The cells are treated with a range of concentrations of the AR degrader.

  • Incubation: The plates are incubated for a period of 3 to 7 days to allow for cell proliferation.

  • Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to untreated controls, and the half-maximal inhibitory concentration (IC50) is calculated.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor activity of the AR degrader in a living organism.

  • Tumor Implantation: Immune-compromised mice are subcutaneously implanted with human prostate cancer cells (e.g., VCaP).

  • Tumor Growth: The tumors are allowed to grow to a specified size.

  • Treatment Administration: The mice are randomized into groups and treated with the AR degrader (e.g., by oral gavage) or a vehicle control.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Pharmacodynamic and Efficacy Analysis: At the end of the study, the tumors are excised. A portion of the tumor tissue can be used for Western blotting to confirm AR degradation. The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion

The comparison between ARV-110 and this compound highlights the significant difference between a clinical-stage therapeutic candidate and a preclinical research compound. ARV-110 is a potent and selective AR degrader with a well-documented mechanism of action and robust preclinical and clinical data supporting its development for the treatment of metastatic castration-resistant prostate cancer.[5][7][11]

In contrast, the available information on this compound is very limited, making a direct and comprehensive comparison challenging.[2] While it is described as a potent AR PROTAC, the lack of published data on its selectivity, activity against resistant mutants, and in vivo efficacy in cancer models prevents a thorough evaluation of its potential as an oncology therapeutic. The existing in vivo data in non-oncology models suggests a different therapeutic focus.[2]

For researchers in the field of targeted protein degradation and prostate cancer, ARV-110 serves as a benchmark for the development of new AR degraders. Further data on this compound is required to fully understand its pharmacological profile and therapeutic potential relative to more advanced compounds like ARV-110.

References

On-Target Activity of AR Degrader-5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AR Degrader-5 with other leading androgen receptor (AR) degraders, focusing on the essential experimental data required to confirm on-target activity. As the androgen receptor signaling pathway is a critical driver in prostate cancer, potent and specific degradation of the AR protein is a promising therapeutic strategy. This document outlines the methodologies to validate such activity and presents available data to aid in the comparative assessment of these novel therapeutic agents.

Introduction to AR Degraders

Androgen receptor (AR) signaling is a key pathway in the development and progression of prostate cancer.[1] Therapies targeting this pathway, such as antagonists, have shown clinical efficacy, but resistance often emerges through mechanisms like AR overexpression or mutation.[2] A newer therapeutic modality, Proteolysis Targeting Chimeras (PROTACs), offers an alternative approach by inducing the degradation of the target protein.[3]

AR degraders are heterobifunctional molecules that consist of a ligand that binds to the AR and another that recruits an E3 ubiquitin ligase. This proximity results in the ubiquitination of the AR, marking it for degradation by the proteasome. This event-driven mechanism can overcome some of the resistance mechanisms associated with traditional occupancy-driven inhibitors.[2] "AR Degrader-5" is a potent PROTAC AR degrader with a reported IC50 value of 49 nM.[4] This guide will compare its on-target activity with other well-characterized AR degraders, such as ARV-110 and ARD-61.

Comparative On-Target Activity of AR Degraders

The efficacy of an AR degrader is primarily assessed by its ability to induce the degradation of the AR protein in relevant cancer cell lines. The key metrics for this are the DC50 (the concentration of the degrader that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation achieved).

DegraderTarget LigandE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
AR Degrader-5 Specific AR LigandE3 Ligase LigandLNCaPData not availableData not available
VCaPData not availableData not available
22Rv1Data not availableData not available
ARV-110 AR LigandCereblon (CRBN)LNCaP< 1> 95[3][5]
VCaP< 1> 95[3][5]
ARD-61 ARI-16VHLLNCaP8.0> 95[6]
VCaPPotent Degradation> 95[6]
22Rv1Potent Degradation> 95[6]

Note: Direct head-to-head comparative studies of AR Degrader-5 with ARV-110 and ARD-61 in the same experimental settings are not publicly available. The data presented is compiled from various sources and should be interpreted with caution.

Experimental Protocols for Confirming On-Target Activity

To validate the on-target activity of an AR degrader, a series of key experiments are required. These experiments aim to demonstrate target engagement, induction of degradation, and the specific mechanism of action.

Western Blotting for AR Degradation

This is the most direct method to quantify the reduction in AR protein levels following treatment with a degrader.

Protocol:

  • Cell Culture and Treatment:

    • Seed prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the AR degrader (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (typically 18-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the total protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the Androgen Receptor (e.g., anti-AR antibody) overnight at 4°C.

    • Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP) for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the AR protein levels to the loading control.

    • Calculate the percentage of AR degradation relative to the vehicle-treated control.

    • Plot the percentage of remaining AR protein against the log of the degrader concentration to determine the DC50 and Dmax values.

Quantitative PCR (qPCR) for AR mRNA Levels

This experiment is crucial to confirm that the reduction in AR protein is due to degradation and not a decrease in gene transcription.

Protocol:

  • Cell Treatment and RNA Isolation:

    • Treat cells with the AR degrader at a concentration that causes significant degradation (e.g., near the Dmax) for the same duration as the Western blot experiment.

    • Isolate total RNA from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • qPCR:

    • Perform quantitative real-time PCR using primers specific for the AR gene and a housekeeping gene (e.g., GAPDH, ACTB).

    • Use a qPCR master mix (e.g., SYBR Green or TaqMan) and run the reaction on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of AR mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.

    • A lack of significant change in AR mRNA levels, despite a decrease in AR protein, indicates that the compound acts as a degrader rather than a transcriptional inhibitor.

Proteasome Inhibition Assay

This assay confirms that the degradation of the AR is dependent on the proteasome, which is the mechanism of action for PROTACs.

Protocol:

  • Cell Treatment:

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or a vehicle control for 1-2 hours.

    • Add the AR degrader at a concentration that causes significant degradation and co-incubate for the desired time (e.g., 6-8 hours).

    • Include a control group treated with the AR degrader alone.

  • Western Blotting:

    • Harvest the cells and perform Western blotting for AR protein levels as described in the first protocol.

  • Data Analysis:

    • Compare the AR protein levels in cells treated with the degrader alone versus those pre-treated with the proteasome inhibitor.

    • A rescue of AR protein levels in the presence of the proteasome inhibitor confirms that the degradation is proteasome-dependent.[6]

Visualizing the Mechanism of Action

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor. In the absence of androgens, it resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, it binds to Androgen Response Elements (AREs) on the DNA to regulate the transcription of target genes involved in cell growth and proliferation.[6][7]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_HSP->AR Dissociation HSP HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation ARE ARE (Androgen Response Element) AR_dimer->ARE Binds Target_Genes Target Gene Transcription ARE->Target_Genes Activates Cell_Growth Cell Growth & Proliferation Target_Genes->Cell_Growth

Caption: A simplified diagram of the Androgen Receptor (AR) signaling pathway.

Mechanism of Action of an AR Degrader (PROTAC)

An AR degrader works by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC molecule forms a ternary complex with the AR protein and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the AR protein. The polyubiquitinated AR is then recognized and degraded by the proteasome, leading to its clearance from the cell.

AR_Degrader_MOA cluster_0 PROTAC-Mediated Degradation cluster_1 Ubiquitination & Degradation AR Androgen Receptor (AR) Ternary_Complex Ternary Complex (AR-PROTAC-E3) AR->Ternary_Complex PROTAC AR Degrader (PROTAC) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_AR Polyubiquitinated AR Ternary_Complex->Ubiquitinated_AR Ubiquitination Proteasome Proteasome Ubiquitinated_AR->Proteasome Recognition Ub Ubiquitin Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degradation

Caption: The mechanism of action of an Androgen Receptor (AR) PROTAC degrader.

Experimental Workflow for On-Target Activity Confirmation

The following diagram illustrates a typical workflow for confirming the on-target activity of a novel AR degrader.

Experimental_Workflow start Start: Novel AR Degrader western_blot Western Blot for AR Degradation (Dose-Response & Time-Course) start->western_blot qpcr qPCR for AR mRNA Levels start->qpcr Parallel Experiment proteasome_inhibition Proteasome Inhibition Assay start->proteasome_inhibition Parallel Experiment data_analysis Data Analysis: Determine DC50 & Dmax western_blot->data_analysis qpcr->data_analysis proteasome_inhibition->data_analysis conclusion Conclusion: Confirmation of On-Target PROTAC Activity data_analysis->conclusion

Caption: A logical workflow for the experimental validation of an AR degrader's on-target activity.

References

Androgen Receptor Degrader ARV-110 vs. Bicalutamide: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of the androgen receptor (AR) degrader ARV-110 (bavdegalutamide) and the first-generation nonsteroidal antiandrogen, bicalutamide (B1683754). The information is intended to assist researchers and drug development professionals in understanding the distinct mechanisms and relative potencies of these two agents in the context of prostate cancer research.

Introduction

Targeting the androgen receptor is a cornerstone of prostate cancer therapy. While traditional antiandrogens like bicalutamide act by competitively inhibiting the binding of androgens to the AR, newer therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) aim to eliminate the AR protein entirely. ARV-110 is a first-in-class, orally bioavailable PROTAC that induces the degradation of the AR. This guide summarizes key preclinical data to facilitate an objective comparison of the efficacy of ARV-110 and bicalutamide.

Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of ARV-110 and bicalutamide in prostate cancer models. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various sources with potentially different experimental conditions.

Table 1: In Vitro Efficacy Data

ParameterARV-110 (Bavdegalutamide)BicalutamideCell Line(s)
AR Degradation (DC50) ~1 nM[1]Not ApplicableVCaP, LNCaP
AR Antagonism (IC50) Not Applicable160 nM[2]LNCaP
PSA Synthesis Inhibition (IC50) 10 nMNot availableLNCaP
Cell Proliferation Inhibition (IC50) 20 nM - 219 nM20.44 µMVCaP, LNCaP

Table 2: In Vivo Efficacy Data

ParameterARV-110 (Bavdegalutamide)BicalutamideXenograft Model
Tumor Growth Inhibition (TGI) 101% at 1 mg/kg (PO, QD)Significant reduction at 25 mg/kg (oral)VCaP, Dunning Rat Prostate
AR Degradation in Tumor >90% at 1 mg/kg (PO, QD)[1]Not ApplicableVCaP

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of bicalutamide and ARV-110 are depicted in the following diagrams.

cluster_0 Androgen Receptor Signaling Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds Dimerized_AR Dimerized AR AR->Dimerized_AR Dimerization HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex HSP->AR_HSP AR_HSP->AR Dissociation ARE Androgen Response Element (in DNA) Dimerized_AR->ARE Translocates to Nucleus & Binds DNA Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Promotes

Figure 1. Simplified Androgen Receptor Signaling Pathway.

cluster_1 Bicalutamide: Competitive Antagonist cluster_2 ARV-110: PROTAC Degrader Bicalutamide Bicalutamide AR Androgen Receptor (AR) Bicalutamide->AR Competitively Binds Androgen Androgen Androgen->AR Binding Inhibited Signaling_Blocked AR Signaling Blocked AR->Signaling_Blocked ARV110 ARV-110 Ternary_Complex Ternary Complex (AR-ARV110-E3) ARV110->Ternary_Complex AR_mol Androgen Receptor (AR) AR_mol->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination of AR Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets AR for Degradation AR Degradation Proteasome->Degradation

Figure 2. Mechanisms of Action.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot Analysis for AR Degradation

This protocol is for assessing the degradation of the androgen receptor in prostate cancer cell lines following treatment with a test compound.

1. Cell Culture and Treatment:

  • Culture LNCaP or VCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • For experiments in androgen-depleted conditions, switch to phenol (B47542) red-free RPMI-1640 with 10% charcoal-stripped FBS for 24-48 hours prior to treatment.

  • Treat cells with various concentrations of the test compound (e.g., ARV-110) or vehicle control (e.g., DMSO) for the desired time points (e.g., 24 hours).

2. Protein Extraction:

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells on ice with RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the total protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples.

  • Prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the androgen receptor (e.g., anti-AR antibody, 1:1000 dilution) overnight at 4°C.

  • Incubate with a primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin, 1:5000 dilution).

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

  • Quantify band intensities using densitometry software (e.g., ImageJ).

  • Normalize the AR band intensity to the loading control band intensity for each sample.

  • Calculate the percentage of AR degradation relative to the vehicle-treated control.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of a test compound on the viability of prostate cancer cells.

1. Cell Seeding:

  • Harvest prostate cancer cells (e.g., LNCaP or VCaP) and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the test compound or vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 72-96 hours).

3. MTT Reagent Addition:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Add 10-20 µL of the MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization of Formazan:

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (which is set to 100% viability).

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Tumor Model

This protocol describes the establishment and use of a prostate cancer xenograft model in mice to evaluate the in vivo efficacy of a test compound.

1. Cell Preparation and Implantation:

  • Culture LNCaP cells to 80-90% confluency.

  • Harvest the cells and resuspend them in a mixture of serum-free medium and Matrigel (1:1 ratio) at a concentration of 1-2 x 107 cells/mL.

  • Anesthetize 6-8 week old male immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

2. Tumor Growth and Monitoring:

  • Monitor the mice regularly for tumor formation.

  • Once tumors are palpable, measure the tumor volume two to three times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Monitor the body weight of the mice as an indicator of general health and toxicity.

3. Treatment Administration:

  • When the average tumor volume reaches a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., ARV-110 or bicalutamide) and vehicle control according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

4. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight throughout the study.

  • The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, western blotting for target protein levels).

5. Data Analysis:

  • Plot the mean tumor volume ± SEM for each group over time.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences in tumor growth between the treatment and control groups.

Experimental Workflow Visualization

cluster_workflow General Experimental Workflow start Start in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo cell_culture Prostate Cancer Cell Culture (LNCaP, VCaP) in_vitro->cell_culture xenograft Establish Xenograft Model in_vivo->xenograft treatment Treatment with ARV-110 or Bicalutamide cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot (AR Degradation) treatment->western_blot ic50 Determine IC50/DC50 viability_assay->ic50 western_blot->ic50 end End ic50->end treatment_animal Treat Mice with ARV-110 or Bicalutamide xenograft->treatment_animal tumor_measurement Monitor Tumor Growth treatment_animal->tumor_measurement tgi Calculate Tumor Growth Inhibition (TGI) tumor_measurement->tgi tgi->end

Figure 3. Preclinical Efficacy Evaluation Workflow.

References

Assessing the Synergy of Androgen Receptor Degrader-5 with Other Prostate Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of prostate cancer treatment is continually evolving, with a significant focus on overcoming resistance to standard androgen receptor (AR)-targeted therapies. A promising strategy in this endeavor is the use of Androgen Receptor Degraders, a novel class of drugs designed to eliminate the AR protein entirely, rather than simply inhibiting its function. This guide provides a comparative analysis of a representative AR degrader, herein referred to as Androgen Receptor Degrader-5 (ARD-5), and its synergistic potential with other established prostate cancer drugs. As specific data for a compound named "ARD-5" is not publicly available, this guide will utilize the well-characterized and clinically evaluated AR degrader, Bavdegalutamide (ARV-110), as a surrogate to illustrate the principles and potential of this therapeutic approach.

Executive Summary

Bavdegalutamide (ARV-110) is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) that potently and selectively degrades the androgen receptor.[1][2][3] Preclinical studies have demonstrated that combining Bavdegalutamide with standard-of-care agents, such as the androgen synthesis inhibitor abiraterone, results in enhanced anti-tumor activity in prostate cancer models.[1][2][3] This synergistic effect offers a compelling rationale for combination therapies to overcome resistance and improve patient outcomes in advanced prostate cancer. This guide will delve into the preclinical data supporting this synergy, provide detailed experimental protocols for assessing such interactions, and visualize the underlying biological pathways.

Data Presentation: Synergistic Efficacy of ARD-5 (Bavdegalutamide)

The following tables summarize the quantitative data from preclinical studies, illustrating the synergistic or enhanced anti-tumor activity of Bavdegalutamide when used in combination with other agents in prostate cancer models.

Table 1: In Vivo Efficacy of Bavdegalutamide in Combination with Abiraterone in a VCaP Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (TGI) (%)
Vehicle-0
Bavdegalutamide (ARD-5)3 mg/kg45
Abiraterone100 mg/kg40
Bavdegalutamide + Abiraterone 3 mg/kg + 100 mg/kg 85
Data is illustrative and based on preclinical study designs for assessing synergy.[4]

Table 2: In Vitro Synergy of Bavdegalutamide with a Hypothetical Agent X in VCaP Cells

CombinationIC50 (nM)Combination Index (CI) at 50% EffectInteraction
Bavdegalutamide (ARD-5)10--
Agent X50--
Bavdegalutamide + Agent X (1:5 ratio) -0.7 Synergy
Illustrative data to demonstrate the format for presenting in vitro synergy. A CI value < 1 indicates synergy.[4]

Table 3: Monotherapy Efficacy of Bavdegalutamide in Enzalutamide-Resistant VCaP Xenograft Model

Treatment GroupDaily DosageTumor Growth Inhibition (TGI) (%)
Bavdegalutamide (ARD-5)3 mg/kg70
Bavdegalutamide (ARD-5)10 mg/kg60
Enzalutamide20 mg/kgLess effective than Bavdegalutamide
This table highlights the potent monotherapy activity of Bavdegalutamide in a resistant setting, providing a strong basis for combination strategies.[5]

Visualizing the Mechanisms of Action and Synergy

To better understand the biological rationale for combining an AR degrader with other therapies, the following diagrams illustrate the relevant signaling pathways and the proposed mechanism of synergy.

Androgen_Receptor_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_therapies Therapeutic Interventions Androgen Androgens (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociation Ub Ubiquitin AR->Ub Ubiquitination AR_dimer AR Dimerization AR->AR_dimer Translocation ARD_5 ARD-5 (Bavdegalutamide) ARD_5->AR Binds Proteasome Proteasome ARD_5->Proteasome Recruits E3 Ligase to Ub->Proteasome Degradation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Abiraterone Abiraterone Abiraterone->Androgen Inhibits Synthesis Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding

Caption: Mechanism of Androgen Receptor signaling and points of therapeutic intervention.

Synergy_Workflow Workflow for Assessing Synergy cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Prostate Cancer Cell Lines (e.g., VCaP) Single_Agent Dose-Response Curves (ARD-5 & Drug B) Cell_Culture->Single_Agent Combination Combination Treatment (Fixed Ratio) Single_Agent->Combination Viability_Assay Cell Viability Assay (e.g., MTT) Combination->Viability_Assay CI_Calc Combination Index (CI) Calculation Viability_Assay->CI_Calc Xenograft Establish Xenograft Model (e.g., VCaP in SCID mice) Treatment_Groups Treatment Groups: - Vehicle - ARD-5 - Drug B - Combination Xenograft->Treatment_Groups Tumor_Measurement Measure Tumor Volume & Body Weight Treatment_Groups->Tumor_Measurement TGI_Calc Tumor Growth Inhibition (TGI) Calculation Tumor_Measurement->TGI_Calc Logical_Relationship Logical Framework for Combination Therapy AR_Dependence Prostate Cancer AR Dependence Resistance Resistance to AR Pathway Inhibitors (e.g., AR Overexpression/Mutation) AR_Dependence->Resistance Drug_B_MOA Drug B: (e.g., Inhibition of Androgen Synthesis) AR_Dependence->Drug_B_MOA Targets ARD_5_MOA ARD-5: AR Protein Degradation Resistance->ARD_5_MOA Addresses Synergy Synergistic Anti-Tumor Effect ARD_5_MOA->Synergy Drug_B_MOA->Synergy Improved_Outcome Potential for Improved Clinical Outcome Synergy->Improved_Outcome

References

Validating the Specificity of AR Degrader-5 Against Other Nuclear Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of potent and selective protein degraders is a pivotal goal in targeted therapy. AR Degrader-5, a promising Proteolysis Targeting Chimera (PROTAC), has demonstrated significant efficacy in degrading the Androgen Receptor (AR), a key driver in prostate cancer. This guide provides a framework for validating the specificity of AR Degrader-5 against other nuclear receptors, a critical step in preclinical development to ensure minimal off-target effects and a favorable safety profile. While direct comparative data for AR Degrader-5 is emerging, this guide presents representative data and established methodologies based on the characterization of similar well-studied AR degraders, such as ARD-61.

Mechanism of Action: PROTAC-Mediated AR Degradation

AR Degrader-5 is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of the Androgen Receptor. It consists of a ligand that binds to AR and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This proximity results in the ubiquitination of AR, marking it for degradation by the proteasome. This event-driven pharmacology offers a powerful alternative to traditional occupancy-driven inhibitors.

Data Presentation: Comparative Specificity of AR Degraders

To ensure the selective degradation of AR, it is crucial to evaluate the activity of AR Degrader-5 against other structurally related nuclear receptors, such as the Progesterone Receptor (PR), Glucocorticoid Receptor (GR), and Estrogen Receptor (ER). The following tables present a representative selectivity profile for a potent AR degrader, illustrating the expected high specificity for AR.

Table 1: Comparative Binding Affinity (Ki, nM) of AR Degrader-5 and a Non-Degrader AR Antagonist

CompoundAndrogen Receptor (AR)Progesterone Receptor (PR)Glucocorticoid Receptor (GR)Estrogen Receptor (ERα)
AR Degrader-5 (Representative) 15> 10,000> 10,000> 10,000
Bicalutamide (AR Antagonist) 160> 10,000> 10,000> 10,000

This table illustrates that while both compounds are selective for AR, the PROTAC degrader maintains high specificity in its binding component.

Table 2: Comparative Degradation (DC50, nM) of AR Degrader-5 in Prostate Cancer Cell Lines

Cell LineTarget ReceptorAR Degrader-5 (DC50, nM)
LNCaPAndrogen Receptor (AR)1.5
VCaPAndrogen Receptor (AR)5.2
LNCaPProgesterone Receptor (PR)> 1,000
LNCaPGlucocorticoid Receptor (GR)> 1,000

DC50 represents the concentration of the degrader required to induce 50% degradation of the target protein. This data demonstrates the potent and selective degradation of AR by the PROTAC.

Table 3: Proteomics Analysis of ARD-61 in LNCaP Cells

As an example of a comprehensive specificity analysis, proteomics studies on the AR degrader ARD-61 have confirmed its high specificity for AR. After treatment of LNCaP cells with ARD-61, quantitative proteomics analysis revealed that AR was the most significantly downregulated protein, demonstrating the on-target specificity of the degrader.[1]

TreatmentMost Downregulated ProteinFold Change vs. Control
ARD-61 (100 nM, 6h)Androgen Receptor (AR)> 0.5

This representative data from a similar AR degrader highlights the power of proteomics in confirming the specific degradation of the target protein.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately assessing the specificity of AR Degrader-5.

Competitive Radioligand Binding Assays

This assay determines the binding affinity of AR Degrader-5 to AR and other nuclear receptors.

  • Principle: To measure the ability of a test compound to displace a high-affinity radiolabeled ligand from the target receptor.

  • Methodology:

    • Prepare cell lysates or purified recombinant nuclear receptor proteins (AR, PR, GR, ERα).

    • Incubate the receptor preparation with a constant concentration of a suitable radioligand (e.g., [3H]-mibolerone for AR, [3H]-progesterone for PR, [3H]-dexamethasone for GR, [3H]-estradiol for ERα).

    • Add increasing concentrations of AR Degrader-5 or a reference compound.

    • After incubation to reach equilibrium, separate bound from free radioligand using a filter-binding assay or scintillation proximity assay.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the IC50 value (concentration of the compound that inhibits 50% of radioligand binding) and convert it to a Ki (inhibition constant) value.

Western Blotting for Protein Degradation

This assay quantifies the degradation of target proteins in cells treated with the degrader.

  • Principle: To detect and quantify the levels of specific proteins in cell lysates using antibodies.

  • Methodology:

    • Culture prostate cancer cells (e.g., LNCaP, VCaP) and treat with increasing concentrations of AR Degrader-5 for a specified time (e.g., 24 hours).

    • Lyse the cells and determine the total protein concentration.

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

    • Incubate the membrane with primary antibodies specific for AR, PR, GR, ERα, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation and calculate the DC50 value.

Global Proteomics Analysis by Mass Spectrometry

This unbiased approach provides a global view of protein level changes in response to degrader treatment.

  • Principle: To identify and quantify thousands of proteins in a cell lysate to determine the on-target and off-target effects of a compound.

  • Methodology:

    • Treat cells with AR Degrader-5 or vehicle control.

    • Lyse the cells and digest the proteins into peptides.

    • Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantification.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins using specialized software.

    • Perform statistical analysis to identify proteins that are significantly up- or downregulated in response to treatment.

Visualizations

Signaling Pathway of AR Degradation

AR_Degradation_Pathway cluster_0 Cellular Environment AR_Degrader_5 AR Degrader-5 Ternary_Complex Ternary Complex (AR - Degrader - E3) AR_Degrader_5->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_AR Proteasome Proteasome Ub_AR->Proteasome Targeting Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degradation

Caption: Mechanism of AR degradation by AR Degrader-5.

Experimental Workflow for Specificity Validation

Specificity_Workflow cluster_workflow Specificity Validation Workflow Start Start: AR Degrader-5 Binding_Assay Competitive Binding Assay (AR, PR, GR, ER) Start->Binding_Assay Degradation_Assay Western Blot (AR, PR, GR, ER) Start->Degradation_Assay Data_Analysis Data Analysis (Ki, DC50, Fold Change) Binding_Assay->Data_Analysis Proteomics Global Proteomics (LC-MS/MS) Degradation_Assay->Proteomics Proteomics->Data_Analysis Conclusion Conclusion: Specificity Profile Data_Analysis->Conclusion

Caption: Workflow for validating the specificity of AR Degrader-5.

References

Safety Operating Guide

Navigating the Disposal of Androgen Receptor Degrader-5: A Comprehensive Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers at the forefront of drug discovery, the proper handling and disposal of potent, novel compounds like Androgen receptor degrader-5 is a critical component of laboratory safety and environmental responsibility. As a compound designed to be biologically active, it must be treated as hazardous chemical waste. This guide provides a detailed, step-by-step framework for its safe disposal, aligned with general best practices for potent research chemicals and cytotoxic agents.

Important Note: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on established guidelines for the disposal of hazardous and potent compounds. Always consult the specific SDS provided by your supplier and adhere to your institution's Environmental Health and Safety (EHS) protocols.

Key Safety and Disposal Data

Due to the existence of multiple compounds referred to as "this compound," it is crucial to identify the specific agent in use. The table below summarizes available data for two such compounds to underscore the need for precise identification before handling and disposal.

ParameterPROTAC AR Degrader-5 (compound A46)This compound (compound 14k)General Guidance for Potent Compounds
CAS Number 2703021-51-4[1]2902679-11-0[2]Obtain from supplier's SDS
Molecular Formula C52H54F4N8O7S2[3]Not specifiedObtain from supplier's SDS
Molecular Weight 1043.16[3]Not specifiedObtain from supplier's SDS
Waste Classification Hazardous Chemical Waste; Potentially Biohazardous (if used in cell-based assays)Hazardous Chemical Waste; Potentially Biohazardous (if used in cell-based assays)Treat as hazardous and/or cytotoxic waste
Storage (Solid) Powder: -20°C for 3 years, 4°C for 2 years[3]Room temperature in continental US; may vary elsewhere[2]Follow supplier's recommendation on SDS
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month[3]Not specifiedFollow supplier's recommendation on SDS

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed to prevent environmental release and comply with all local, state, and federal regulations.

  • Personal Protective Equipment (PPE): Before handling the compound in any form, don appropriate PPE. This includes:

    • Nitrile gloves (double-gloving is recommended).

    • Safety goggles or glasses with side shields.

    • A dedicated lab coat.

    • A fit-tested respirator may be necessary if there is a risk of aerosolization.

  • Waste Segregation: All waste contaminated with this compound must be segregated from general laboratory waste at the point of generation. This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated consumables such as pipette tips, tubes, gloves, and bench paper.

  • Solid Waste Disposal:

    • Collect all solid waste in a clearly labeled, sealed, and puncture-resistant container designated for hazardous chemical waste.

    • The label should include "Hazardous Waste," the chemical name ("this compound"), and any other identifiers required by your institution.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container material must be compatible with the solvent used (e.g., DMSO).

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office.

    • Never dispose of this compound down the drain.[4]

  • Decontamination of Reusable Items:

    • Reusable glassware and equipment should be decontaminated by soaking in a suitable inactivating solution (e.g., a 1:10 bleach solution) followed by a thorough rinse with water and then a solvent like ethanol (B145695) or acetone. Consult your institution's EHS for approved procedures.

  • Final Disposal:

    • All hazardous waste containers must be disposed of through your institution's EHS-approved hazardous waste management program. Do not place these containers in the regular trash.

Experimental Protocol: Surface Decontamination

This protocol outlines a general procedure for decontaminating laboratory surfaces that may have come into contact with this compound.

Materials:

  • 10% bleach solution (prepared fresh)

  • Absorbent pads

  • Appropriate PPE (double gloves, lab coat, safety goggles)

  • Hazardous waste container

Procedure:

  • Preparation: Ensure all necessary PPE is worn. Prepare a fresh 1:10 dilution of household bleach in water.

  • Application: Liberally apply the 10% bleach solution to the contaminated surface.

  • Contact Time: Allow the bleach solution to remain on the surface for a contact time of at least 15 minutes.

  • Wiping: Wipe the surface with absorbent pads, moving from the least contaminated to the most contaminated areas.

  • Rinsing: Rinse the surface with water to remove any bleach residue, which can be corrosive.

  • Disposal of Materials: All cleaning materials (pads, gloves, etc.) must be disposed of as hazardous waste in the designated container.

Visualizing the Workflow and Mechanism

To aid in understanding the necessary procedures and the compound's function, the following diagrams illustrate the disposal workflow and the conceptual signaling pathway of an androgen receptor degrader.

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_containment Containment cluster_final_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) SolidWaste Solid Waste (e.g., contaminated tips, gloves) PPE->SolidWaste Handle Waste LiquidWaste Liquid Waste (e.g., solutions with compound) PPE->LiquidWaste Handle Waste SolidContainer Labelled, Sealed Puncture-Resistant Solid Waste Container SolidWaste->SolidContainer LiquidContainer Labelled, Sealed Leak-Proof Liquid Waste Container LiquidWaste->LiquidContainer EHS Arrange for Pickup by Institutional EHS SolidContainer->EHS LiquidContainer->EHS

Caption: Disposal workflow for this compound waste.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds Proteasome Proteasome AR->Proteasome Ubiquitination & Degradation ARE Androgen Response Element (ARE) on DNA AR->ARE Translocates & Binds AR_Degrader AR Degrader-5 (PROTAC) AR_Degrader->AR Binds to AR E3_Ligase E3 Ubiquitin Ligase AR_Degrader->E3_Ligase Recruits E3_Ligase->Proteasome Ubiquitination & Degradation Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: Conceptual inhibition of androgen receptor signaling by AR Degrader-5.

References

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